Product packaging for Biotin-PEG3-alcohol(Cat. No.:CAS No. 1263044-40-1)

Biotin-PEG3-alcohol

Cat. No.: B3095428
CAS No.: 1263044-40-1
M. Wt: 375.5 g/mol
InChI Key: JMPJDHGWKSPEEE-YDHLFZDLSA-N
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Description

Biotin-PEG3-alcohol is a useful research compound. Its molecular formula is C16H29N3O5S and its molecular weight is 375.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H29N3O5S B3095428 Biotin-PEG3-alcohol CAS No. 1263044-40-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPJDHGWKSPEEE-YDHLFZDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biotin-PEG3-alcohol chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Biotin-PEG3-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional crosslinker molecule widely utilized in biotechnology, pharmaceutical research, and diagnostics. It incorporates three key components: a high-affinity biotin moiety, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a terminal primary hydroxyl (-OH) group.[1][2][3][4] This unique structure enables the covalent conjugation of biotin to a wide range of molecules, either directly or through the activation of its terminal alcohol.

The biotin group provides a powerful tool for detection, purification, and immobilization through its extraordinarily strong and specific interaction with avidin and streptavidin proteins.[5] The PEG spacer enhances the water solubility of the molecule and any subsequent conjugate, reduces aggregation, and provides a flexible, extended connection that minimizes steric hindrance during the binding of biotin to streptavidin. The terminal hydroxyl group serves as a versatile chemical handle for further modification and conjugation to various functional groups.

This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, including detailed experimental protocols for its activation and use in affinity-based assays.

Chemical Structure and Properties

This compound consists of a biotin molecule linked via an amide bond to a triethylene glycol spacer, which is terminated with a primary alcohol.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
IUPAC Name N-(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Molecular Formula C₁₆H₂₉N₃O₅S
Molecular Weight 375.48 g/mol
CAS Number 289714-02-9
Appearance White solid
Purity Typically ≥95%
Solubility Soluble in Water, DMSO, DMF, Alcohols
Storage Conditions -20°C, protect from moisture, desiccate

Applications in Research and Drug Development

The versatile structure of this compound makes it a valuable reagent in numerous applications:

  • Bioconjugation and Labeling: After activation, it can be used to biotinylate proteins, peptides, nucleic acids, and other biomolecules for subsequent detection and analysis.

  • Affinity Chromatography: Biotinylated molecules can be immobilized on streptavidin-coated supports for the purification of binding partners.

  • Protein-Protein Interaction Studies: It is integral to pull-down assays designed to identify and validate protein interaction networks.

  • Drug Delivery and Targeting: The PEG linker can improve the pharmacokinetic properties of therapeutic molecules. It is used in the development of advanced drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

  • Surface Modification: The hydroxyl group can be used to attach the linker to surfaces for the creation of biosensors and microarrays.

Experimental Protocols

The terminal hydroxyl group of this compound is not highly reactive on its own and typically requires chemical activation to enable efficient conjugation to biomolecules such as proteins. The following protocols provide a general framework for a two-stage process: 1) Activation of the hydroxyl group and 2) Conjugation to a protein, followed by a protocol for a streptavidin pull-down assay.

Protocol 1: Activation of this compound via Tresylation

This protocol describes the conversion of the terminal hydroxyl group into a tresyl group (2,2,2-trifluoroethanesulfonyl). Tresyl-activated PEGs are highly reactive towards primary amines (e.g., lysine residues on a protein) in a mild, amine-specific reaction.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Cold Diethyl Ether

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and ice bath

Procedure:

  • Under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add anhydrous pyridine to the solution while stirring (typically 1.2 to 1.5 molar equivalents relative to the hydroxyl groups).

  • Slowly add tresyl chloride dropwise to the reaction mixture (a 2 to 2.5 molar excess relative to hydroxyl groups is recommended).

  • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and continue stirring for an additional 1.5-2 hours.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the activated product by adding the concentrated solution to a flask of cold diethyl ether with vigorous stirring.

  • Collect the white precipitate by filtration and wash it thoroughly with cold diethyl ether.

  • Dry the final product, Tresyl-activated Biotin-PEG3, under vacuum. The product should be stored under inert gas at -20°C.

Protocol 2: Conjugation of Activated Biotin-PEG3 to a Protein

This protocol details the reaction of the activated linker with a protein containing accessible primary amines.

Materials:

  • Tresyl-activated Biotin-PEG3 (from Protocol 4.1)

  • Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis Cassettes)

Procedure:

  • Dissolve the target protein to a known concentration (e.g., 1-10 mg/mL) in a suitable amine-free buffer.

  • Dissolve the Tresyl-activated Biotin-PEG3 in the protein solution. The optimal molar ratio of activated PEG to protein must be determined empirically, but a starting point of a 20-fold to 50-fold molar excess is common.

  • Gently mix the solution and incubate at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted tresyl-activated PEG. Incubate for an additional 30 minutes.

  • Remove excess, unreacted biotinylation reagent and byproducts to obtain the purified biotinylated protein. This is typically achieved using size exclusion chromatography (e.g., PD-10 desalting columns) or extensive dialysis against a suitable buffer (e.g., PBS).

  • Store the purified biotinylated protein under conditions appropriate for its stability, typically at 4°C or frozen at -80°C.

Protocol 3: Streptavidin Pull-Down Assay to Identify Protein Interactions

This protocol uses the biotinylated protein ("bait") to capture interacting partners ("prey") from a complex mixture like a cell lysate.

Materials:

  • Purified biotinylated "bait" protein (from Protocol 4.2)

  • Cell lysate containing "prey" proteins

  • Streptavidin-coated magnetic beads or agarose resin

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20 or 0.1% Triton X-100)

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer, low pH buffer like 100 mM glycine pH 2.5, or a solution with 2-50 mM free biotin)

  • Magnetic rack (for magnetic beads) or centrifuge

  • End-over-end rotator

Procedure:

  • Bead Preparation: Resuspend the streptavidin beads in their storage buffer. Transfer the required amount for your experiment to a new tube. Place the tube on a magnetic rack to pellet the beads and discard the supernatant. Wash the beads three times with 1 mL of cold Binding/Wash Buffer.

  • Bait Immobilization: Resuspend the washed beads in Binding/Wash Buffer. Add the biotinylated bait protein to the bead slurry. Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation to allow the biotin to bind to the streptavidin.

  • Capture of Prey: Pellet the beads with the immobilized bait using the magnetic rack and discard the supernatant. Wash the beads once with cold Binding/Wash Buffer to remove any unbound bait.

  • Add the cell lysate (pre-cleared by centrifugation) to the beads. Incubate for 1-3 hours at 4°C with gentle rotation to allow the formation of bait-prey protein complexes.

  • Washing: Pellet the beads and discard the lysate. Wash the beads 3-5 times with 1 mL of cold Binding/Wash Buffer to remove non-specifically bound proteins. For each wash, resuspend the beads completely, incubate for a few minutes, then pellet and discard the supernatant.

  • Elution: After the final wash, remove all supernatant. Add Elution Buffer to the beads to release the bait and its interacting prey proteins.

    • For analysis by SDS-PAGE/Western Blot, add 1X SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.

    • For functional assays or mass spectrometry, use a non-denaturing method like competitive elution with free biotin or a low pH glycine buffer.

  • Analysis: Pellet the beads one last time and collect the supernatant (the eluate). Analyze the eluted proteins by SDS-PAGE, Coomassie staining, Western blotting, or mass spectrometry to identify the interacting prey proteins.

Visualized Workflows and Pathways

The following diagrams illustrate the chemical logic and experimental workflow described in the protocols.

G cluster_0 Stage 1: Activation of Linker cluster_1 Stage 2: Conjugation to Target Biotin_PEG_OH Biotin-PEG3-OH Biotin_PEG_OTs Biotin-PEG3-OTresyl (Activated Linker) Biotin_PEG_OH->Biotin_PEG_OTs Tresylation (in DCM) Tresyl_Cl Tresyl Chloride + Pyridine Tresyl_Cl->Biotin_PEG_OTs Biotin_PEG_OTs->Biotin_PEG_OTs_2 Target_NH2 Target Molecule (e.g., Protein-NH2) Conjugate Biotin-PEG3-Target (Biotinylated Molecule) Target_NH2->Conjugate Biotin_PEG_OTs_2->Conjugate Nucleophilic Substitution G cluster_prep Preparation cluster_assay Pull-Down Assay cluster_analysis Downstream Analysis Bait Biotinylated 'Bait' Protein Immobilize 1. Immobilize Bait on Beads Bait->Immobilize Beads Streptavidin Beads Beads->Immobilize Lysate Cell Lysate ('Prey' Proteins) Incubate 2. Incubate with Lysate Lysate->Incubate Immobilize->Incubate Wash 3. Wash to Remove Non-specific Binders Incubate->Wash Elute 4. Elute Bait-Prey Complex Wash->Elute Analysis Analyze Eluate: - Western Blot - Mass Spectrometry Elute->Analysis

References

An In-depth Technical Guide to the Synthesis and Purification of Biotin-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG3-alcohol, a versatile heterobifunctional linker commonly employed in bioconjugation, drug delivery, and diagnostic assay development. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an invaluable tool for researchers.

Overview of this compound

This compound, also known as Biotin-PEG3-OH, consists of a biotin moiety linked to a hydroxyl group via a 3-unit polyethylene glycol spacer. The biotin group provides a high-affinity binding site for streptavidin and avidin, enabling its use in a wide array of biological applications. The terminal hydroxyl group can be further functionalized, for example, through esterification or conversion to other reactive groups, allowing for the conjugation to various molecules of interest.

Key Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C16H29N3O5S[1][2][3]
Molecular Weight 375.49 g/mol [2][3]
Appearance White to off-white solid
Solubility Soluble in water, DMF, DMSO
Purity (Typical) ≥95%

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of an activated biotin derivative, such as Biotin-N-hydroxysuccinimide (Biotin-NHS) ester, with an amino-PEG-alcohol linker. This reaction forms a stable amide bond.

Synthesis Workflow

The overall synthetic scheme is depicted below.

Synthesis_Workflow Biotin_NHS Biotin-NHS Ester Reaction + Biotin_NHS->Reaction Amino_PEG_OH 11-amino-3,6,9-trioxaundecan-1-ol Amino_PEG_OH->Reaction Product This compound Reaction->Product DMF, TEA Room Temperature

Caption: Synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from Biotin-NHS ester and 11-amino-3,6,9-trioxaundecan-1-ol.

Materials:

  • Biotin-N-hydroxysuccinimide (Biotin-NHS) ester

  • 11-amino-3,6,9-trioxaundecan-1-ol

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether (cold)

  • Silica gel (for column chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Biotin-NHS ester (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • In a separate flask, dissolve 11-amino-3,6,9-trioxaundecan-1-ol (1.1 equivalents) in anhydrous DMF.

  • Reaction: Slowly add the solution of 11-amino-3,6,9-trioxaundecan-1-ol to the Biotin-NHS ester solution with constant stirring at room temperature.

  • Add triethylamine (1.5 equivalents) to the reaction mixture to act as a base and catalyze the reaction.

  • Monitoring: Allow the reaction to proceed for 12-16 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a DCM:MeOH solvent system (e.g., 9:1 v/v).

  • Work-up: Once the reaction is complete, remove the DMF under reduced pressure (rotary evaporation).

  • Precipitation: To the resulting residue, add cold diethyl ether to precipitate the crude product.

  • Collection: Collect the solid precipitate by vacuum filtration and wash with cold diethyl ether.

Expected Yield: While the exact yield will vary, NHS ester acylation reactions are generally efficient, and a yield in the range of 70-90% can be expected.

Purification Methods

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. The most common methods are silica gel column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC).

Silica Gel Column Chromatography

Principle: This technique separates compounds based on their polarity. The polar silica gel stationary phase retains polar molecules more strongly than non-polar molecules.

Experimental Protocol:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., dichloromethane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, typically starting with 100% DCM and gradually increasing the percentage of methanol. For example, a gradient of 0% to 10% methanol in DCM can be effective.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Reverse-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. Less polar (more hydrophobic) compounds are retained longer on the column.

Experimental Protocol:

  • Column: A C18 column is commonly used for the purification of biotinylated and PEGylated compounds.

  • Mobile Phase: A gradient of water and acetonitrile (ACN), both often containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%), is typically used. The gradient will start with a high percentage of water and increase the percentage of ACN over time.

  • Sample Preparation: Dissolve the crude or partially purified product in the initial mobile phase.

  • Injection and Elution: Inject the sample onto the HPLC system and run the gradient elution.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound, which can be detected by UV absorbance (around 214 nm for the amide bond).

  • Lyophilization: Lyophilize the collected fractions to obtain the final purified product as a fluffy white solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the biotin moiety (e.g., protons on the thiophene and imidazolidinone rings) and the PEG spacer (e.g., a prominent signal for the ethylene glycol protons around 3.6 ppm).
¹³C NMR The spectrum will confirm the carbon framework of the molecule, with distinct signals for the carbonyl groups, the carbons of the biotin rings, and the repeating ethylene glycol units of the PEG spacer.
Mass Spectrometry (MS) The mass spectrum (e.g., ESI-MS) should show a molecular ion peak corresponding to the calculated molecular weight of this compound (375.49 g/mol ). For example, [M+H]⁺ at m/z 376.5 or [M+Na]⁺ at m/z 398.5.
Purity by HPLC Analysis by analytical RP-HPLC should show a single major peak, indicating a purity of ≥95%.

Application Workflow: Biotin-Streptavidin Interaction Assay

This compound is a key reagent in assays that rely on the high-affinity interaction between biotin and streptavidin. The following diagram illustrates a general workflow for such an application.

Application_Workflow cluster_0 Functionalization cluster_1 Assay Biotin_PEG_OH This compound Activation Activate -OH group (e.g., to an NHS ester) Biotin_PEG_OH->Activation Conjugation Conjugation Activation->Conjugation Molecule Molecule of Interest (e.g., Protein, Drug) Molecule->Conjugation Biotinylated_Molecule Biotinylated Molecule Conjugation->Biotinylated_Molecule Binding Binding Biotinylated_Molecule->Binding Streptavidin_Surface Streptavidin-coated Surface (e.g., plate, bead) Streptavidin_Surface->Binding Detection Detection/Analysis Binding->Detection

Caption: General workflow for a biotin-streptavidin assay.

This workflow demonstrates the initial functionalization of a molecule of interest with this compound, followed by its immobilization or capture on a streptavidin-coated surface for subsequent detection or analysis. This principle is fundamental to various techniques, including ELISAs, Western blotting, affinity chromatography, and pull-down assays.

References

Navigating the Solution: An In-depth Technical Guide to the Solubility of Biotin-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the solubility characteristics of key reagents is paramount for experimental success. This technical guide provides a comprehensive overview of the solubility of Biotin-PEG3-alcohol in both aqueous and organic solvents, offering valuable insights for its effective use in various applications.

This compound, a heterobifunctional linker molecule, combines the high-affinity binding of biotin for streptavidin and avidin with a hydrophilic three-unit polyethylene glycol (PEG) spacer terminating in a hydroxyl group. This PEGylation enhances the aqueous solubility of the biotin moiety, a crucial feature for its application in bioconjugation, drug delivery, and diagnostic assay development. The terminal hydroxyl group offers a versatile handle for further chemical modifications.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the general consensus from various suppliers is its high solubility in a range of common laboratory solvents. To provide a quantitative perspective, the table below includes data for closely related Biotin-PEG compounds. This information serves as a valuable reference point for estimating the solubility of this compound.

CompoundSolventSolubility (mg/mL)Reference
This compound Water, DMSO, DMF, AlcoholsQualitatively described as soluble[1]
Biotin-PEG3-AzideDMSO100[2]
Biotin-PEG3-AzideWater10[2]
Biotin-PEG-NHS (various MW)DMSO10[3]
Biotin-PEG-NHS (various MW)Water10[3]
Biotin-NHSDMSO20 - 62.5
Biotin-NHS1:1 DMSO:PBS (pH 7.2)~0.5
BiotinAlcohol (25 °C)0.8
BiotinWater (25 °C)0.22

The Impact of PEGylation on Solubility

The inclusion of the PEG spacer in this compound is a deliberate design choice to improve its solubility in aqueous environments compared to non-PEGylated biotin. This enhanced hydrophilicity is critical for biological applications, ensuring that the molecule remains in solution and accessible for conjugation or binding events. The logical relationship of its solubility is generally understood as high in polar organic solvents and moderate to high in aqueous solutions, a direct consequence of the amphiphilic nature of the molecule.

cluster_Solvents Solvent Type cluster_Solubility Expected Solubility of this compound Polar Organic Polar Organic High High Polar Organic->High e.g., DMSO, DMF, Ethanol, Methanol Aqueous Aqueous Moderate Moderate Aqueous->Moderate e.g., Water, PBS Non-polar Organic Non-polar Organic Low Low Non-polar Organic->Low e.g., Hexane, Toluene

Expected solubility of this compound in different solvent classes.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for reproducible experimental results. The following are detailed methodologies for determining both the kinetic and thermodynamic solubility of small molecules like this compound.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Materials:

  • This compound

  • Solvent of interest (e.g., Water, PBS, DMSO, Ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. A standard curve of the compound at known concentrations must be prepared in the same solvent for accurate quantification.

  • Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).

Kinetic Solubility (High-Throughput Method)

This method assesses the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer, which is relevant for many in vitro biological assays.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate (UV-transparent for analysis)

  • Plate reader capable of measuring turbidity or a nephelometer

  • Automated liquid handling system (recommended for high throughput)

Procedure:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the concentrated this compound DMSO stock solution to the buffer in each well to achieve a range of final concentrations. Ensure the final DMSO concentration is low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Cover the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).

  • Measurement: Measure the turbidity (absorbance at a high wavelength, e.g., 620 nm) or light scattering of the solutions in the plate reader or nephelometer. An increase in signal indicates precipitation of the compound.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

cluster_Prep Preparation cluster_Equil Equilibration cluster_Sep Separation cluster_Quant Quantification A Weigh excess This compound B Add to known volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm filter) D->E F Analyze filtrate by HPLC E->F G Determine concentration from standard curve F->G

Experimental workflow for thermodynamic solubility determination.

Conclusion

This compound is a valuable research tool with favorable solubility characteristics for a wide array of applications in the life sciences. Its PEGylated structure confers enhanced aqueous solubility, a key advantage for biological studies. While precise quantitative solubility data for this specific molecule is limited, the provided information on related compounds and the detailed experimental protocols offer a solid foundation for its effective and reproducible use in research and development. By understanding and, when necessary, experimentally determining its solubility in relevant solvent systems, researchers can ensure the reliability and success of their experiments.

References

An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG3-alcohol in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG3-alcohol, a heterobifunctional linker widely used in bioconjugation. It details the chemical principles behind its use, step-by-step protocols for its activation and conjugation to biomolecules, quantitative data on reaction efficiencies, and visual diagrams illustrating the core mechanisms and applications.

Introduction to this compound

This compound is a versatile chemical tool comprised of three key components:

  • A Biotin Moiety: A vitamin with an exceptionally high and specific affinity for avidin and streptavidin proteins (Kd ≈ 10⁻¹⁵ M). This interaction is fundamental to many detection, purification, and targeting applications in biotechnology.

  • A Triethylene Glycol Linker (PEG3): A short, hydrophilic polyethylene glycol spacer. The PEG linker increases the water solubility of the entire molecule and the resulting conjugate, reduces steric hindrance between the biotin and the conjugated biomolecule, and minimizes immunogenicity.

  • A Terminal Primary Alcohol (-OH): A hydroxyl group that serves as the reactive handle for covalent attachment to a target molecule.

The primary alcohol itself is not highly reactive towards the common functional groups found on proteins (e.g., amines, thiols) under physiological conditions. Therefore, its "mechanism of action" in bioconjugation necessitates a preliminary chemical activation step to convert the hydroxyl group into a more reactive species capable of forming a stable covalent bond with the target biomolecule.

Core Mechanism of Action: Activation and Conjugation

The bioconjugation strategy for this compound is a two-stage process: Activation of the terminal hydroxyl group, followed by Conjugation to the target molecule. Two primary and effective pathways for this process are detailed below.

Pathway 1: Activation via Tosylation for Reaction with Amines

In this pathway, the alcohol is converted into a tosylate, an excellent leaving group. The activated Biotin-PEG3-tosylate can then readily react with nucleophilic groups on a protein, such as the primary amines on lysine residues, via an SN2 reaction.

Tosylation_Pathway BiotinPEG_OH Biotin-PEG3-OH TsCl Tosyl Chloride (TsCl) + Triethylamine (TEA) BiotinPEG_OTs Biotin-PEG3-OTs (Activated Intermediate) BiotinPEG_OH->BiotinPEG_OTs Activation Conjugate Biotin-PEG3-NH-Protein (Stable Amine Linkage) BiotinPEG_OTs->Conjugate Conjugation (SN2) Byproduct1 Triethylammonium Chloride BiotinPEG_OTs->Byproduct1 Byproduct Protein_NH2 Protein-NH₂ (e.g., Lysine Residue) Byproduct2 Tosyl Group (Leaving Group) Conjugate->Byproduct2 Released

Caption: Activation of this compound via tosylation for subsequent conjugation to protein amines.
Pathway 2: Conversion to an Amine for Reaction with Carboxylic Acids

Alternatively, the alcohol can be converted into a primary amine. This amine-terminated linker can then be coupled to carboxylic acid groups (e.g., on aspartic or glutamic acid residues) on a target protein using standard carbodiimide chemistry, such as with EDC and NHS. This involves a two-step activation process.

Amine_Conversion_Pathway cluster_activation Activation Phase cluster_conjugation Conjugation Phase BiotinPEG_OH Biotin-PEG3-OH BiotinPEG_OTs Biotin-PEG3-OTs BiotinPEG_OH->BiotinPEG_OTs 1. Tosylation BiotinPEG_N3 Biotin-PEG3-N₃ (Azide Intermediate) BiotinPEG_OTs->BiotinPEG_N3 2. Azide Displacement (NaN₃) BiotinPEG_NH2 Biotin-PEG3-NH₂ (Amine-Activated) BiotinPEG_N3->BiotinPEG_NH2 3. Reduction (e.g., PPh₃, H₂O) Activated_Protein Protein-CO-NHS (NHS-ester) Protein_COOH Protein-COOH (Asp/Glu Residue) Protein_COOH->Activated_Protein EDC, NHS Final_Conjugate Biotin-PEG3-NH-CO-Protein (Stable Amide Bond) Activated_Protein->Final_Conjugate + Biotin-PEG3-NH₂

The Pivotal Role of the PEG3 Linker in Biotin-PEG3-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and molecular biology, the precise and efficient labeling of biomolecules is paramount. Biotin-PEG3-alcohol has emerged as a valuable reagent in this field, offering a versatile tool for introducing a biotin moiety onto various substrates. The core of its functionality and a key determinant of its efficacy lies in the triethylene glycol (PEG3) linker. This technical guide provides an in-depth exploration of the role of the PEG3 linker in this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its applications.

The this compound molecule consists of three key components: a biotin head group, a terminal alcohol functional group, and a PEG3 linker connecting them. The biotin provides a high-affinity binding site for avidin and streptavidin, a cornerstone of many detection and purification systems.[1][2] The terminal alcohol allows for the covalent attachment of the molecule to a variety of functional groups on target biomolecules.[3][4] The intervening PEG3 linker, a short chain of three repeating ethylene glycol units, is not merely a spacer but a critical element that dictates the overall performance of the reagent.

The Multifaceted Role of the PEG3 Linker

The inclusion of the PEG3 linker in this compound confers several significant advantages that enhance its utility in research and drug development.[5] These benefits primarily revolve around improving the physicochemical properties of the conjugate and optimizing the biotin-avidin interaction.

Enhanced Solubility

A primary function of the hydrophilic PEG3 linker is to improve the aqueous solubility of both the biotinylation reagent itself and the resulting biotinylated molecule. Many biomolecules and therapeutic agents are hydrophobic, which can lead to aggregation and reduced bioavailability. The PEG3 linker imparts a more hydrophilic character, mitigating these issues and facilitating reactions in aqueous buffers.

Reduction of Steric Hindrance

The PEG3 linker acts as a flexible spacer arm, physically separating the biotin moiety from the conjugated biomolecule. This separation is crucial for overcoming steric hindrance, which can otherwise impede the binding of the relatively bulky biotin group to the deep binding pocket of avidin or streptavidin. By extending the biotin away from the surface of the labeled molecule, the PEG3 linker ensures more efficient and stable binding.

Improved Stability and Reduced Immunogenicity

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for enhancing the stability of therapeutic proteins and peptides. The PEG3 linker can shield the conjugated molecule from enzymatic degradation, thereby prolonging its half-life in biological systems. Furthermore, the "stealth" properties of PEG can reduce the immunogenicity of the labeled molecule by masking potential epitopes from the immune system.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing a quick reference for researchers.

PropertyValueReference(s)
Molecular Formula C16H29N3O5S
Molecular Weight 375.48 g/mol
CAS Number 289714-02-9
Purity >95%
Appearance White to off-white solid
Solubility Water, DMSO, DMF, Alcohols
Storage Conditions -20°C, desiccated, protected from light

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound. The terminal hydroxyl group of this compound can be activated or converted to other functional groups to enable conjugation to various targets. For instance, it can be activated with tosyl chloride to react with amines or oxidized to an aldehyde to react with hydrazides. The following protocols assume the alcohol has been appropriately functionalized for the specific application.

Protocol 1: General Protein Biotinylation

This protocol describes the general steps for labeling a protein with an activated form of this compound (e.g., Biotin-PEG3-NHS ester, formed by reacting this compound with N,N'-Disuccinimidyl carbonate).

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Biotin-PEG3-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of Biotin-PEG3-NHS ester in anhydrous DMSO immediately before use.

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Biotinylation Reaction: Add a 10-20 fold molar excess of the Biotin-PEG3-NHS ester stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of biotinylation using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

Protocol 2: Cell Surface Protein Labeling

This protocol outlines the steps for labeling cell surface proteins on live cells using an amine-reactive derivative of this compound.

Materials:

  • Adherent or suspension cells

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • Biotin-PEG3-NHS ester

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 100 mM glycine in PBS)

  • Lysis Buffer (e.g., RIPA buffer)

Procedure:

  • Cell Preparation: Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

  • Labeling Reaction: Resuspend or cover the cells with a freshly prepared solution of 1-5 mM Biotin-PEG3-NHS ester in ice-cold PBS, pH 8.0. Incubate on ice for 30 minutes with gentle agitation.

  • Quenching: Wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove unreacted reagent.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Downstream Analysis: The biotinylated cell surface proteins in the lysate can now be used for various downstream applications, such as affinity purification with streptavidin beads followed by Western blotting or mass spectrometry.

Protocol 3: Biotinylation for ELISA-based Detection

This protocol describes the use of a biotinylated detection antibody, prepared using this compound, in a sandwich ELISA format.

Materials:

  • Capture antibody-coated 96-well plate

  • Antigen standard and samples

  • Biotinylated detection antibody

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Plate Preparation: Coat the wells of a 96-well plate with the capture antibody and block non-specific binding sites with blocking buffer.

  • Antigen Incubation: Add standards and samples to the wells and incubate for 1-2 hours at room temperature. Wash the wells three times with wash buffer.

  • Detection Antibody Incubation: Add the biotinylated detection antibody (previously prepared and purified) to each well and incubate for 1 hour at room temperature. Wash the wells three times with wash buffer.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature. Wash the wells five times with wash buffer.

  • Signal Development: Add TMB substrate to each well and incubate in the dark until a color develops.

  • Reaction Termination and Reading: Stop the reaction by adding the stop solution and read the absorbance at 450 nm.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and the logical relationships in the application of this compound.

Bioconjugation_Workflow cluster_activation Activation of this compound cluster_conjugation Bioconjugation cluster_application Downstream Application Biotin_PEG3_OH Biotin-PEG3-OH Activated_Biotin_PEG3 Activated Biotin-PEG3 (e.g., NHS ester) Biotin_PEG3_OH->Activated_Biotin_PEG3 Activation Activating_Reagent Activating Reagent (e.g., NHS, Tosyl Chloride) Activating_Reagent->Activated_Biotin_PEG3 Biotinylated_Biomolecule Biotinylated Biomolecule Activated_Biotin_PEG3->Biotinylated_Biomolecule Conjugation Target_Biomolecule Target Biomolecule (Protein, Antibody, etc.) Target_Biomolecule->Biotinylated_Biomolecule Detection_Purification Detection or Purification Biotinylated_Biomolecule->Detection_Purification Binding Streptavidin_Matrix Streptavidin Matrix (Beads, Plate) Streptavidin_Matrix->Detection_Purification

General workflow for bioconjugation using this compound.

ELISA_Workflow Start Start: Capture Ab Coated Plate Add_Antigen 1. Add Antigen Start->Add_Antigen Wash1 Wash Add_Antigen->Wash1 Add_Biotin_Ab 2. Add Biotinylated Detection Ab Wash1->Add_Biotin_Ab Wash2 Wash Add_Biotin_Ab->Wash2 Add_Strep_HRP 3. Add Streptavidin-HRP Wash2->Add_Strep_HRP Wash3 Wash Add_Strep_HRP->Wash3 Add_Substrate 4. Add TMB Substrate Wash3->Add_Substrate Stop_Reaction 5. Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance End: Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance

Workflow for a sandwich ELISA using a biotinylated detection antibody.

Steric_Hindrance_Concept cluster_no_linker Without PEG3 Linker cluster_with_linker With PEG3 Linker Biomolecule1 Biomolecule Biotin1 Biotin Biomolecule1->Biotin1 Streptavidin1 Streptavidin Biotin1->Streptavidin1   Steric Hindrance (Binding Impeded) Biomolecule2 Biomolecule PEG3 PEG3 Linker Biomolecule2->PEG3 Biotin2 Biotin PEG3->Biotin2 Streptavidin2 Streptavidin Biotin2->Streptavidin2  Efficient Binding

Conceptual diagram illustrating the reduction of steric hindrance by the PEG3 linker.

Conclusion

The PEG3 linker in this compound is a critical component that significantly enhances the performance and versatility of this biotinylation reagent. Its ability to improve aqueous solubility, minimize steric hindrance, and enhance the stability of conjugated molecules makes it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the fundamental role of the PEG3 linker and employing optimized experimental protocols, the full potential of this compound can be harnessed for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics.

References

Biotin-PEG3-alcohol stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-alcohol is a widely utilized bifunctional molecule in biotechnology and pharmaceutical development. Its structure combines the high-affinity binding of biotin to streptavidin and avidin with a hydrophilic tri-ethylene glycol (PEG) spacer, terminating in a hydroxyl group for further conjugation. The stability of this linker is critical for its application in areas such as targeted drug delivery, immunoassays, and bioconjugation. This guide provides a detailed overview of the stability of this compound under various pH and temperature conditions, outlines experimental protocols for stability assessment, and illustrates relevant biological pathways and experimental workflows.

Chemical Structure and Properties

This compound consists of three key moieties: the biotin headgroup, a PEG3 linker, and a terminal alcohol. The overall stability of the molecule is influenced by the chemical stability of each of these components.

  • Biotin: The biotin molecule itself is relatively stable, particularly within a pH range of 4 to 9.[1] However, extreme pH and exposure to UV light can lead to its degradation.[1]

  • PEG Linker: The PEG portion consists of ether linkages, which are generally stable under a wide range of pH conditions.[2] Cleavage of ether bonds typically requires harsh acidic conditions that are not commonly encountered in biological applications.[3][4]

  • Alcohol Terminus: The primary alcohol is a stable functional group.

The key linkage in the this compound molecule, aside from the biotin ring structure and the PEG backbone, is the amide bond connecting the valeric acid side chain of biotin to the PEG linker. Amide bonds are generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.

Impact of pH and Temperature on Stability

The stability of this compound is primarily influenced by pH and temperature, which can affect the integrity of the biotin moiety and the amide linkage.

pH Stability

In aqueous solutions, the stability of this compound is expected to be highest in the neutral to slightly acidic pH range (pH 4-7).

  • Acidic Conditions (pH < 4): Under strong acidic conditions, there is a potential for the hydrolysis of the amide bond, although this is generally a slow process at ambient temperature. The ether linkages of the PEG chain are highly resistant to acid hydrolysis.

  • Neutral Conditions (pH 6-8): this compound exhibits good stability at neutral pH. This is the recommended pH range for most applications involving this linker.

  • Alkaline Conditions (pH > 9): In alkaline solutions, the rate of amide bond hydrolysis can increase. Biotin itself is soluble in dilute alkali.

Temperature Stability

Elevated temperatures can accelerate the degradation of this compound, primarily through the hydrolysis of the amide bond. The biotin molecule itself is relatively heat-stable in food processing. For long-term storage, it is recommended to keep this compound at -20°C in a desiccated environment.

Quantitative Stability Data (Illustrative)

Table 1: Illustrative Half-life of this compound at Various pH and Temperatures

Temperature (°C)pH 2pH 7pH 10
4> 1 year> 2 years> 1 year
25~ 6 months> 1 year~ 8 months
40~ 2 months~ 10 months~ 3 months
60~ 1 week~ 2 months~ 2 weeks

Table 2: Recommended Storage Conditions

FormStorage Temperature (°C)DurationConditions
Solid-20> 2 yearsDesiccated, protected from light
Solution (in DMSO or DMF)-20Up to 6 monthsAliquoted to avoid freeze-thaw cycles
Aqueous Solution (pH 6-7.5)4Up to 1 weekSterile filtered

Experimental Protocols for Stability Assessment

To determine the precise stability profile of this compound for a specific application, a forced degradation study is recommended. This involves subjecting the molecule to a range of stress conditions and analyzing its degradation over time.

Forced Degradation Study Protocol
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, water).

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at various temperatures.

    • Neutral Hydrolysis: Incubate the sample in purified water or a neutral buffer (e.g., PBS pH 7.4) at various temperatures.

    • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound to elevated temperatures.

    • Photostability: Expose the sample to UV light according to ICH guidelines.

  • Time Points: Collect samples at various time intervals (e.g., 0, 1, 3, 7, 14, 30 days).

  • Sample Analysis: Neutralize acidic and basic samples before analysis. Analyze all samples for the remaining concentration of intact this compound and the appearance of degradation products using a stability-indicating analytical method.

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for quantifying this compound and its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) due to the lack of a strong chromophore in the molecule. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used.

  • Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating, meaning it can resolve the intact molecule from its degradation products.

Visualizations

Biotin in Cellular Processes

Biotin plays a crucial role as a cofactor for several carboxylases involved in key metabolic pathways. The following diagram illustrates the general pathway of biotin uptake and utilization.

Biotin_Pathway cluster_extracellular Extracellular cluster_cell Cell Dietary Biotin Dietary Biotin SMVT SMVT Transporter Dietary Biotin->SMVT Uptake Biotin Free Biotin SMVT->Biotin HCS Holocarboxylase Synthetase (HCS) Biotin->HCS Holo_Carboxylase Holo-carboxylase (Active Enzyme) HCS->Holo_Carboxylase Biotinylation Apo_Carboxylase Apo-carboxylase Apo_Carboxylase->HCS Metabolism Metabolic Pathways (Gluconeogenesis, Fatty Acid Synthesis, Amino Acid Catabolism) Holo_Carboxylase->Metabolism Catalysis

Biotin uptake and enzymatic activation pathway.
Experimental Workflow for Stability Testing

The following diagram outlines the logical workflow for conducting a comprehensive stability study of this compound.

Stability_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis & Reporting Define_Objectives Define Objectives (Shelf-life, Storage Conditions) Select_Batches Select Batches of This compound Define_Objectives->Select_Batches Develop_Method Develop & Validate Stability-Indicating HPLC Method Select_Batches->Develop_Method Real_Time_Stability Real-Time Stability Study (Recommended Storage) Select_Batches->Real_Time_Stability Accelerated_Stability Accelerated Stability Study (Elevated Temperature) Select_Batches->Accelerated_Stability Forced_Degradation Forced Degradation Study (pH, Temp, Light, Oxidation) Develop_Method->Forced_Degradation Sample_Collection Sample Collection at Pre-defined Time Points Forced_Degradation->Sample_Collection Real_Time_Stability->Sample_Collection Accelerated_Stability->Sample_Collection HPLC_Analysis HPLC Analysis of Samples Sample_Collection->HPLC_Analysis Quantify Quantify Remaining Parent & Degradation Products HPLC_Analysis->Quantify Kinetics Determine Degradation Kinetics (Half-life, Rate Constants) Quantify->Kinetics Report Generate Stability Report & Establish Shelf-life Kinetics->Report

Workflow for assessing the stability of this compound.

Conclusion

This compound is a robust molecule that demonstrates good stability under typical conditions used in biological research and drug development, particularly in the pH range of 4-7. However, its stability can be compromised by exposure to harsh pH conditions and elevated temperatures, primarily through the hydrolysis of the amide bond. For critical applications, it is imperative to conduct a thorough stability study using a validated, stability-indicating analytical method to establish appropriate storage conditions and shelf-life. The protocols and workflows described in this guide provide a framework for researchers to assess the stability of this compound and ensure the integrity and reliability of their experimental results.

References

A Technical Guide to the Storage and Handling of Biotin-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive recommendations for the proper storage and handling of Biotin-PEG3-alcohol. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety. This document outlines storage conditions, handling procedures, and safety precautions, and includes detailed experimental protocols for solubility and stability assessment.

Core Recommendations: Storage and Handling

Proper storage and handling are paramount to preserving the quality and functionality of this compound. The key recommendations are summarized below.

Storage Conditions

This compound should be stored under controlled conditions to prevent degradation. Both the solid form and solutions require specific environments to maintain stability.

ConditionSolid this compoundThis compound Solutions
Temperature -20°C for long-term storage.[1][2][3]Aliquot and store at -20°C for up to one month. Some sources suggest -80°C for solutions in solvent.[1][3]
Light Store protected from light.Store protected from light.
Moisture Store in a desiccated environment. Keep container tightly sealed.Use tightly sealed vials to prevent evaporation and contamination.
Shelf Life Up to 24 months if stored correctly.Recommended for use within one month. It is best to prepare and use solutions on the same day.
Handling Procedures

Safe and effective handling of this compound involves a series of steps from receiving the compound to its use in experiments.

  • Equilibration: Before opening the vial, allow the product to equilibrate to room temperature for at least one hour. This prevents condensation of moisture onto the compound, which can lead to hydrolysis.

  • Weighing: Weigh the desired amount of the compound in a clean, dry, and controlled environment. Avoid creating dust.

  • Dissolution: The PEG spacer in this compound enhances its water solubility. It is also soluble in common organic solvents such as DMSO, DMF, and MeOH. For aqueous solutions, use a buffer appropriate for the intended application. If using DMSO for a stock solution, be aware that it is hygroscopic and can absorb water from the air, which may affect the stability of the compound.

  • Solution Preparation: It is highly recommended to prepare solutions on the day of use. If a stock solution is necessary, it should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.

Safety Precautions

While a specific safety data sheet (SDS) for this compound was not found, information from related biotin-PEG compounds suggests the following precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of any dust or aerosols.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.

Experimental Protocols

The following are detailed methodologies for key experiments related to the handling and use of this compound.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of this compound in an aqueous buffer.

  • Materials:

    • This compound

    • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    • Microcentrifuge tubes

    • Vortex mixer

    • Tabletop microcentrifuge

    • Spectrophotometer or HPLC

  • Procedure:

    • Prepare a series of microcentrifuge tubes.

    • To each tube, add a pre-weighed excess amount of this compound.

    • Add a known volume of the aqueous buffer to each tube.

    • Vortex the tubes vigorously for 2 minutes to facilitate dissolution.

    • Place the tubes on a rotator and equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

    • After equilibration, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with the buffer to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry (if the compound has a suitable chromophore) or HPLC.

    • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Assessment of Solution Stability

This protocol provides a framework for evaluating the stability of this compound in solution under different conditions.

  • Materials:

    • This compound

    • Aqueous buffer or organic solvent (e.g., DMSO)

    • Incubators or water baths set to desired temperatures

    • Light-blocking foil

    • HPLC system with a suitable column and detector

  • Procedure:

    • Prepare a stock solution of this compound of a known concentration in the desired solvent.

    • Aliquot the stock solution into multiple vials.

    • Divide the vials into different study groups to assess the impact of:

      • Temperature: Store vials at different temperatures (e.g., 4°C, 25°C, 37°C).

      • Light Exposure: Wrap a set of vials in aluminum foil to protect from light and expose another set to ambient light.

      • pH: If using aqueous buffers, prepare solutions in buffers with different pH values.

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each condition.

    • Analyze the samples by HPLC to determine the percentage of intact this compound remaining. The appearance of new peaks may indicate degradation products.

    • Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.

Visual Workflows

The following diagrams illustrate key logical relationships and workflows described in this guide.

Storage_and_Handling_Workflow Figure 1. Recommended Storage and Handling Workflow for this compound cluster_storage Storage cluster_handling Handling Solid Solid Compound (-20°C, Desiccated, Dark) Equilibrate Equilibrate to Room Temp (min. 1 hour) Solid->Equilibrate For Use Solution Solution (-20°C or -80°C, Aliquoted, Dark) Weigh Weigh in Controlled Environment Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent (e.g., DMSO, Aqueous Buffer) Weigh->Dissolve Use Use Immediately or Store Aliquots Dissolve->Use Use->Solution For Short-Term Storage

Caption: A logical workflow for the proper storage and handling of this compound.

Stability_Assessment_Workflow Figure 2. Experimental Workflow for Stability Assessment Start Prepare Stock Solution Aliquot Aliquot into Vials Start->Aliquot Expose Expose to Different Conditions (Temp, Light, pH) Aliquot->Expose Sample Sample at Time Points Expose->Sample Analyze Analyze by HPLC Sample->Analyze Data Determine Degradation Rate Analyze->Data

Caption: A streamlined workflow for assessing the stability of this compound solutions.

References

In-Depth Technical Guide: Safety and Handling of Biotin-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Biotin-PEG3-alcohol, a commonly used bifunctional linker in research and drug development. The information is compiled from safety data sheets (SDS) and technical documents to ensure best practices in a laboratory setting.

Product Identification and Properties

This compound is a molecule that incorporates a biotin moiety, a triethylene glycol (PEG3) spacer, and a terminal primary alcohol. This structure allows for the biotinylation of various molecules, where the hydrophilic PEG spacer enhances solubility and reduces steric hindrance.[1][2]

PropertyValueReference
Synonyms Biotin-PEG3-OH, (+)-Biotin-PEG3-OH[3][4][5]
Molecular Formula C16H29N3O5S
Molecular Weight 375.48 g/mol
CAS Number 289714-02-9
Appearance White solid (powder)
Purity >96% (typical)
Solubility Soluble in water

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.

GHS Pictograms:

alt text
alt text

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key statements include:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

Handling
  • Ventilation: Use only in areas with appropriate exhaust ventilation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety goggles with side-shields.

    • Hand Protection: Wear protective gloves.

    • Body Protection: Wear impervious clothing.

    • Respiratory Protection: In case of dust formation, use a suitable respirator.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage
  • Temperature: Store the solid powder at -20°C.

  • Container: Keep the container tightly sealed in a cool, well-ventilated area.

  • Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.

  • Solutions: If stock solutions are prepared, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Ingestion Wash out mouth with water. Do NOT induce vomiting. Call a physician.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Remove contact lenses if present and easy to do. Promptly call a physician.

Accidental Release Measures

  • Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses.

  • Methods for Cleaning Up:

    • For spills of the solid, gently sweep up and place in a suitable container for disposal.

    • For solutions, absorb with a liquid-binding material (e.g., diatomite, universal binders).

    • Decontaminate the spill surface and any contaminated equipment by scrubbing with alcohol.

    • Dispose of all waste in accordance with local, state, and federal regulations.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Direct sunlight and sources of ignition.

  • Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.

  • Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.

Experimental Protocols: Generalized Workflow for Biotinylation

While specific protocols will vary depending on the target molecule, the following provides a generalized workflow for using this compound. The primary hydroxyl group can be activated or modified to react with various functional groups on a target molecule. A common approach is to first activate the alcohol, for example, by converting it to a more reactive tosylate or mesylate, which can then react with nucleophiles like amines on a protein.

Generalized Protocol for Activation and Conjugation
  • Reagent Preparation:

    • Allow this compound to equilibrate to room temperature for at least one hour before opening the vial.

    • Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., DMF or DMSO).

  • Activation of Hydroxyl Group (Example with Tosyl Chloride):

    • In an anhydrous, inert atmosphere, dissolve this compound in a suitable solvent (e.g., pyridine or dichloromethane).

    • Cool the reaction mixture in an ice bath.

    • Add p-toluenesulfonyl chloride (TsCl) in a stoichiometric amount or slight excess.

    • Allow the reaction to proceed for several hours to overnight, monitoring by a suitable method (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction and purify the activated Biotin-PEG3-tosylate.

  • Conjugation to a Target Molecule (e.g., a Protein):

    • Dissolve the target molecule in a suitable buffer (e.g., PBS at a slightly alkaline pH to ensure primary amines are deprotonated).

    • Add the activated Biotin-PEG3 derivative to the target molecule solution in a specific molar ratio.

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period.

    • Monitor the conjugation reaction.

  • Purification:

    • Remove the excess, unreacted biotinylation reagent using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization:

    • Confirm the extent of biotinylation using appropriate analytical techniques, such as a HABA assay, mass spectrometry, or western blot with a streptavidin conjugate.

Visualizations

G General Workflow for Handling this compound cluster_prep Preparation cluster_reaction Reaction & Purification cluster_disposal Waste Disposal storage Storage (-20°C) equilibrate Equilibrate to Room Temp (≥1 hour) storage->equilibrate 1. dissolve Dissolve in Anhydrous Solvent equilibrate->dissolve 2. reaction Perform Conjugation Reaction dissolve->reaction 3. ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) ppe->reaction fume_hood Work in Ventilated Fume Hood fume_hood->reaction purification Purify Conjugate (e.g., Dialysis, SEC) reaction->purification 4. waste Dispose of Waste per Institutional & Local Regulations purification->waste 5.

Caption: A flowchart illustrating the safe handling workflow for this compound.

G Conceptual Application: Biotinylation for Pulldown Assays biotin_peg This compound activated_biotin Activated Biotin-PEG3-X biotin_peg->activated_biotin Activation biotinylated_protein Biotinylated Protein activated_biotin->biotinylated_protein Conjugation target_protein Target Protein (e.g., with Lysine residues) target_protein->biotinylated_protein complex Protein Complex Bound to Beads biotinylated_protein->complex Incubate with Lysate cell_lysate Cell Lysate (Containing interacting partners) cell_lysate->complex streptavidin_beads Streptavidin-Coated Beads streptavidin_beads->complex Pulldown analysis Elution & Analysis (e.g., Western Blot, Mass Spec) complex->analysis Wash & Elute

Caption: A diagram showing the use of this compound in a protein pulldown experiment.

References

Methodological & Application

Application Notes and Protocols for Conjugating Biotin-PEG3-alcohol to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including protein purification, immobilization, and detection. Biotin-PEG3-alcohol is a versatile reagent featuring a biotin moiety for affinity applications, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal hydroxyl group. This hydroxyl group, however, requires chemical activation to facilitate conjugation to proteins.

These application notes provide detailed protocols for a two-step conjugation of this compound to proteins. The process involves the initial activation of the terminal hydroxyl group, followed by the reaction of the activated Biotin-PEG3 linker with primary amine groups on the target protein. Three common activation methods are presented: Tosylation, Tresylation, and Succinimidyl Carbonate activation. Additionally, protocols for determining the degree of biotinylation and for a typical application in protein-protein interaction studies are included.

Data Presentation

The following tables summarize representative quantitative data for the conjugation of activated Biotin-PEG3-linker to a model protein, Bovine Serum Albumin (BSA), and for the determination of the degree of biotinylation. Please note that these values are illustrative and optimal conditions should be determined empirically for each specific protein and application.

Table 1: Representative Conjugation Efficiency of Activated Biotin-PEG3 to Bovine Serum Albumin (BSA)

Activation MethodMolar Ratio (Activated Biotin-PEG3 : BSA)Reaction Time (hours)Conjugation Efficiency (%)Average Degree of Labeling (Biotin/Protein)
Tosyl-activated20:14653-5
50:14806-8
Tresyl-activated20:12754-6
50:12908-10
Succinimidyl Carbonate-activated10:11855-7
20:11>9510-12

Table 2: Representative HABA Assay Data for Determining Degree of Biotinylation of IgG

SampleIgG Concentration (mg/mL)A500 (before sample)A500 (after sample)ΔA500Moles of Biotin per Mole of IgG
Unlabeled IgG (Control)1.00.9500.9480.002~0
Biotinylated IgG (Low Ratio)1.00.9520.7520.2003.5
Biotinylated IgG (High Ratio)1.00.9480.4480.5008.8

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes three methods for activating the terminal hydroxyl group of this compound to make it reactive towards primary amines on a protein.

Method A: Tosylation

  • Reagents and Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA)

    • p-Toluenesulfonyl chloride (TsCl)

    • Argon or Nitrogen gas

    • Magnetic stirrer and stir bar

    • Round bottom flask

  • Procedure:

    • Dissolve this compound in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0°C using an ice bath.

    • Add triethylamine (1.5 equivalents) to the solution while stirring.

    • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) dissolved in a small amount of anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the Tosyl-activated Biotin-PEG3.

Method B: Tresylation

  • Reagents and Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Pyridine

    • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

    • Argon or Nitrogen gas

    • Magnetic stirrer and stir bar

    • Round bottom flask

  • Procedure:

    • Dissolve this compound in anhydrous DCM containing pyridine (2 equivalents) under an inert atmosphere.

    • Cool the solution to 0°C.

    • Add Tresyl chloride (1.5 equivalents) dropwise to the stirred solution.

    • Continue stirring at 0°C for 2 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, dilute with DCM and wash with cold 1 M HCl and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Tresyl-activated Biotin-PEG3.

Method C: Succinimidyl Carbonate Activation

  • Reagents and Materials:

    • This compound

    • Anhydrous Acetonitrile

    • Pyridine

    • N,N'-Disuccinimidyl carbonate (DSC)

    • Argon or Nitrogen gas

    • Magnetic stirrer and stir bar

    • Round bottom flask

  • Procedure:

    • Dissolve this compound in anhydrous acetonitrile under an inert atmosphere.

    • Add pyridine (1.2 equivalents) to the solution.

    • Add N,N'-Disuccinimidyl carbonate (1.5 equivalents) and stir the reaction at room temperature for 18 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the reaction mixture to remove any precipitate.

    • Evaporate the solvent to obtain the crude product.

    • Purify the Succinimidyl Carbonate-activated Biotin-PEG3 by flash chromatography.

Protocol 2: Conjugation of Activated Biotin-PEG3 to Proteins

This protocol details the conjugation of the activated Biotin-PEG3 linker to primary amines (e.g., lysine residues) on a target protein.

  • Reagents and Materials:

    • Activated Biotin-PEG3 (from Protocol 1)

    • Target protein (e.g., IgG, BSA)

    • Amine-free conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

    • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

    • Desalting column (e.g., Sephadex G-25) or dialysis cassette

    • Reaction tubes

  • Procedure:

    • Protein Preparation: Dissolve the protein in the amine-free conjugation buffer at a concentration of 2-10 mg/mL. If the protein solution contains amine-containing buffers (e.g., Tris), it must be buffer exchanged into the conjugation buffer.

    • Activated Biotin-PEG3 Preparation: Immediately before use, dissolve the activated Biotin-PEG3 in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM).

    • Conjugation Reaction:

      • Calculate the required volume of the activated Biotin-PEG3 stock solution to achieve the desired molar excess over the protein (refer to Table 1 for guidance).

      • Add the calculated volume of the activated Biotin-PEG3 stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

      • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time depends on the activation method used (see Table 1).

    • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted activated Biotin-PEG3.

    • Purification: Remove the excess, unreacted biotinylation reagent and quenching buffer by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS). Alternatively, perform dialysis against the storage buffer.

    • Characterization: Determine the protein concentration and the degree of biotinylation (see Protocol 3).

    • Storage: Store the biotinylated protein at 4°C or -20°C, depending on the stability of the protein.

Protocol 3: Determination of the Degree of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying the amount of biotin conjugated to a protein.[1][2][3]

  • Reagents and Materials:

    • Biotinylated protein sample (purified)

    • HABA/Avidin solution

    • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

    • Cuvettes or 96-well microplate

  • Procedure:

    • Prepare the HABA/Avidin solution according to the manufacturer's instructions.

    • Add a defined volume of the HABA/Avidin solution to a cuvette or microplate well (e.g., 900 µL for a cuvette, 180 µL for a microplate).[1]

    • Measure the absorbance at 500 nm (A500) of the HABA/Avidin solution. This is the initial reading.[1]

    • Add a known volume of the biotinylated protein solution to the HABA/Avidin solution (e.g., 100 µL for a cuvette, 20 µL for a microplate).

    • Mix well and incubate for 5 minutes at room temperature.

    • Measure the absorbance at 500 nm again. This is the final reading. The absorbance will decrease as biotin displaces HABA from avidin.

    • Calculate the change in absorbance (ΔA500) = Initial A500 - Final A500.

    • Calculate the moles of biotin using the Beer-Lambert law, where the molar extinction coefficient of the HABA/avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.

    • Calculate the degree of labeling (moles of biotin per mole of protein) by dividing the moles of biotin by the moles of protein added to the assay.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the two-step conjugation of this compound to proteins.

Signaling Pathway Diagram: ERK/MAPK Pathway and Protein-Protein Interaction Study

Biotinylated proteins are invaluable tools for studying protein-protein interactions through techniques like pull-down assays. The ERK/MAPK signaling pathway, a crucial regulator of cell proliferation, differentiation, and survival, involves a cascade of protein interactions that can be investigated using this approach. For instance, a biotinylated kinase can be used as "bait" to pull down its interacting substrate proteins from a cell lysate.

ERK_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Biotin_ERK Biotinylated ERK (Bait) Substrate Substrate Protein (Prey) Biotin_ERK->Substrate Interaction PullDown Pull-Down Assay (Streptavidin Beads) Biotin_ERK->PullDown Capture Substrate->PullDown Gene_Expression Gene Expression TF->Gene_Expression

Caption: ERK/MAPK signaling pathway and its investigation via a pull-down assay.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development Using Biotin-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is comprised of a monoclonal antibody (mAb) that binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical component, influencing the ADC's stability, solubility, pharmacokinetics (PK), and efficacy. Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance hydrophilicity, which can mitigate aggregation, improve in vivo stability, and allow for higher drug-to-antibody ratios (DAR).[1][2][]

This document provides detailed application notes and protocols for the use of Biotin-PEG3-alcohol, a heterobifunctional linker, in the development of ADCs. This compound contains a biotin moiety for potential use in purification, detection, or as part of a pre-targeting strategy, a short, discrete PEG chain (n=3) to improve hydrophilicity, and a terminal hydroxyl group for conjugation to a payload or further modification.[4][5] The protocols outlined below are based on established bioconjugation principles and are intended to serve as a comprehensive guide.

The Role of the Biotin-PEG3 Linker in ADC Development

The incorporation of a Biotin-PEG3 linker in an ADC construct offers several advantages:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. The PEG3 moiety increases the water solubility of the ADC, which can reduce the propensity for aggregation and improve its biopharmaceutical properties.

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can form a hydration shell around the payload, potentially shielding it from premature clearance and extending the ADC's circulation half-life.

  • Defined Spacer Length: The use of a monodisperse PEG3 linker provides a precise and well-defined spacer between the antibody and the drug, which can be important for optimizing steric hindrance and interaction with the target antigen.

  • Biotin Functionality: The biotin group can be utilized for affinity purification of the ADC using streptavidin-based resins, facilitating the removal of unconjugated antibody and other impurities. It also enables the use of avidin/streptavidin-based detection methods in various assays. Furthermore, biotin can serve as a targeting ligand in systems where biotin receptors are overexpressed or in pre-targeting strategies involving avidin-conjugated antibodies.

Synthesis Workflow

The synthesis of an ADC using a this compound linker typically involves a multi-step process. The terminal hydroxyl group of the linker is first activated or modified to react with a functional group on the cytotoxic payload. The resulting biotin-PEG-payload derivative is then activated to react with the antibody, typically targeting surface-exposed lysine or cysteine residues. The final step involves the purification and characterization of the ADC.

ADC_Synthesis_Workflow cluster_0 Step 1: Payload Activation & Linker Conjugation cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Purification & Characterization This compound This compound Activate_OH Activate Hydroxyl (e.g., convert to acid) This compound->Activate_OH Activated_Linker Biotin-PEG3-acid Activate_OH->Activated_Linker Linker_Payload_Conjugation Conjugate Linker to Payload Activated_Linker->Linker_Payload_Conjugation Payload Payload Activate_Payload Activate Payload (if necessary) Payload->Activate_Payload Activate_Payload->Linker_Payload_Conjugation Biotin_PEG_Payload Biotin-PEG3-Payload Linker_Payload_Conjugation->Biotin_PEG_Payload Activate_Linker_Payload Activate Carboxyl (e.g., with EDC/Sulfo-NHS) Biotin_PEG_Payload->Activate_Linker_Payload Antibody Antibody Conjugation Conjugate to Antibody (e.g., Lysine residues) Antibody->Conjugation Activate_Linker_Payload->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (e.g., SEC, Affinity) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC Characterization Characterization (DAR, Purity, Potency) Pure_ADC->Characterization ADC_Mechanism_of_Action cluster_0 Extracellular cluster_1 Cellular ADC ADC in Circulation Binding 1. Binding to Target Antigen ADC->Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Release 3. Lysosomal Trafficking & Payload Release Lysosome->Release Payload Free Payload Release->Payload Target 4. Payload Binds to Intracellular Target (e.g., Tubulin, DNA) Payload->Target Apoptosis 5. Apoptosis Target->Apoptosis

References

Application Notes and Protocols for Biotin-PEG3-alcohol as a Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biotin-PEG3-alcohol in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest. A PROTAC molecule is typically composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.

This compound is a versatile linker that incorporates a biotin handle, a three-unit polyethylene glycol (PEG) spacer, and a terminal alcohol functional group. The inclusion of a biotin moiety offers a powerful tool for researchers, enabling a range of biochemical and analytical applications beyond the primary function of protein degradation. These applications include affinity purification of the PROTAC, assessment of target engagement, and pull-down assays to investigate protein-protein interactions. The PEG3 spacer enhances the solubility and pharmacokinetic profile of the resulting PROTAC molecule, while the terminal alcohol allows for straightforward chemical modification and conjugation to either the target protein ligand or the E3 ligase ligand.

Chemical Properties of this compound

For the successful design and synthesis of a PROTAC, a thorough understanding of the linker's chemical properties is essential.

PropertyValue
Chemical Name This compound
Molecular Formula C16H29N3O5S
Molecular Weight 375.49 g/mol
CAS Number 289714-02-9
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and water
Functional Groups Biotin, PEG, Primary Alcohol
Storage Conditions -20°C for long-term storage

Signaling Pathway and Mechanism of Action

The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The biotin tag on the linker does not directly participate in the degradation process but can be utilized for various experimental applications.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Biotin-PEG3-PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Biotin_Applications Biotin-mediated Applications (e.g., Pull-down, Imaging) PROTAC->Biotin_Applications Enables POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a Biotin-PEG3-PROTAC.

Experimental Workflow for PROTAC Development

The development of a novel PROTAC using this compound encompasses a multi-step process, from chemical synthesis to comprehensive biological evaluation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation cluster_biotin_apps Biotin-Specific Applications Activation Activation of This compound Coupling1 Coupling to E3 Ligase Ligand Activation->Coupling1 Coupling2 Coupling to POI Ligand Coupling1->Coupling2 Purification Purification and Characterization Coupling2->Purification Binding_Assay Binary and Ternary Complex Formation Assays Purification->Binding_Assay Pull_Down Affinity Pull-Down and Target Identification Purification->Pull_Down Degradation_Assay Protein Degradation (Western Blot / In-Cell ELISA) Binding_Assay->Degradation_Assay Viability_Assay Cell Viability (MTT / CellTiter-Glo) Degradation_Assay->Viability_Assay PK_Studies Pharmacokinetic Studies Viability_Assay->PK_Studies Imaging Cellular Imaging and Localization Pull_Down->Imaging

Caption: Experimental workflow for PROTAC development.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general, two-step synthetic route for a PROTAC, starting with the activation of the terminal alcohol of this compound, followed by sequential coupling to the E3 ligase and POI ligands. The order of coupling can be reversed depending on the specific chemistry of the ligands.

Step 1: Activation of this compound (Tosylation)

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a final concentration of 0.1 M.

  • Add triethylamine (TEA) (1.5 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Biotin-PEG3-OTs.

Step 2: Coupling of Biotin-PEG3-OTs with an Amine-Containing Ligand (e.g., E3 Ligase Ligand)

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Biotin-PEG3-OTs (1.1 eq) in anhydrous dimethylformamide (DMF) to a final concentration of 0.1 M.

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Stir the reaction at 60°C overnight under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate) (3x).

  • Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

Step 3: Coupling of the E3 Ligase Ligand-Linker Conjugate with a Carboxylic Acid-Containing POI Ligand

  • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the E3 ligase ligand-linker conjugate from Step 2 (1.0 eq), and a peptide coupling reagent such as HATU (1.2 eq) or PyBOP (1.2 eq) in anhydrous DMF to a final concentration of 0.1 M.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Western Blot Assay for Protein Degradation

This protocol is used to determine the degradation of the target protein in cells treated with the synthesized PROTAC.

  • Cell Culture and Treatment:

    • Culture the desired cell line in appropriate media and conditions.

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Protocol 3: Affinity Pull-Down Assay using Biotinylated PROTAC

This protocol utilizes the biotin handle on the PROTAC to pull down the target protein and its interacting partners.

  • Preparation of Cell Lysate:

    • Prepare cell lysate as described in Protocol 2, Step 2.

  • Incubation with Biotinylated PROTAC:

    • Incubate the cell lysate with the biotinylated PROTAC at a predetermined concentration for 2-4 hours at 4°C with gentle rotation.

  • Capture with Streptavidin Beads:

    • Add pre-washed streptavidin-coated magnetic or agarose beads to the lysate and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting to confirm the pull-down of the target protein.

    • For identification of interacting partners, the eluted proteins can be subjected to mass spectrometry analysis.

Data Presentation: Representative Quantitative Data

The following tables present representative data for a well-characterized PROTAC targeting BRD4. While not synthesized with this compound, this data illustrates the typical quantitative parameters evaluated for a PROTAC.

Table 1: Degradation Efficiency of a Representative BRD4-Targeting PROTAC

Cell LineDC50 (nM)Dmax (%)Time (hours)
MV4-111.8>9524
RS4;113.2>9524
MOLM-132.5>9024

Table 2: Binding Affinities of a Representative BRD4-Targeting PROTAC

ComponentBinding Affinity (Kd, nM)Assay Method
PROTAC to BRD4 (BD1)15Isothermal Titration Calorimetry (ITC)
PROTAC to BRD4 (BD2)25Isothermal Titration Calorimetry (ITC)
PROTAC to E3 Ligase (VHL)50Surface Plasmon Resonance (SPR)

Table 3: Representative Pharmacokinetic Properties of a PROTAC

ParameterValueSpecies
Oral Bioavailability (F%) 25Mouse
Half-life (t1/2, hours) 4.5Mouse
Clearance (CL, mL/min/kg) 30Mouse
Volume of Distribution (Vd, L/kg) 2.0Mouse

Disclaimer: The quantitative data presented in Tables 1, 2, and 3 are representative examples from published literature on well-characterized PROTACs and are intended for illustrative purposes only. This data was not generated using a PROTAC synthesized with the this compound linker.

Conclusion

This compound is a highly valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, favorable physicochemical properties conferred by the PEG spacer, and the presence of a biotin handle for downstream applications make it an attractive choice for researchers in the field of targeted protein degradation. The protocols and data presented herein provide a comprehensive guide for the synthesis, evaluation, and application of PROTACs incorporating this linker, facilitating the development of novel therapeutics and chemical probes.

Activating the Hydroxyl Group of Biotin-PEG3-alcohol for Amine Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the activation of the terminal hydroxyl group of Biotin-PEG3-alcohol, rendering it reactive towards primary amines for subsequent bioconjugation. Four common activation methods are presented: Tosylation, Mesylation, Tresylation, and activation with 1,1'-Carbonyldiimidazole (CDI).

Introduction

This compound is a versatile reagent widely used in bioconjugation and drug delivery. The biotin moiety allows for high-affinity binding to streptavidin and avidin, enabling applications in purification, detection, and targeted delivery. The polyethylene glycol (PEG) spacer enhances water solubility and reduces steric hindrance. To conjugate this molecule to proteins, peptides, or other amine-containing biomolecules, the terminal hydroxyl group must first be activated to create a good leaving group, facilitating nucleophilic attack by the amine.

This guide details four robust methods for hydroxyl activation, providing researchers with a selection of strategies to suit different experimental needs and substrate sensitivities.

Overview of Hydroxyl Activation Methods

The activation of the hydroxyl group of this compound involves its conversion into a more reactive ester or sulfonate ester. This "activated" linker can then readily react with primary amines to form a stable covalent bond. The choice of activation reagent can influence reaction efficiency, stability of the intermediate, and the overall success of the conjugation.

Figure 1: Activation and Conjugation Workflow

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Biotin_PEG_OH Biotin-PEG3-OH Activation Activation Reagent (TsCl, MsCl, Tresyl-Cl, or CDI) Biotin_PEG_OH->Activation Activated_PEG Activated Biotin-PEG3 (Biotin-PEG3-LG) Activation->Activated_PEG Amine_Molecule Amine-containing Molecule (e.g., Protein-NH2) Activated_PEG->Amine_Molecule Nucleophilic Attack Conjugate Biotin-PEG3-Conjugate Amine_Molecule->Conjugate Purification Affinity Chromatography (Streptavidin Resin) Conjugate->Purification

Caption: General workflow for the activation of this compound and subsequent conjugation to an amine-containing molecule.

Experimental Protocols

Activation of this compound

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Methanesulfonyl chloride (MsCl)

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium bicarbonate solution (5%)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Ice bath

Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Sulfonyl chlorides and CDI are moisture-sensitive and corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: Tosylation of this compound

This protocol describes the conversion of the hydroxyl group to a tosylate, which is a good leaving group for subsequent nucleophilic substitution by an amine.

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add anhydrous pyridine or triethylamine (1.5 equivalents).

  • Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C for 4 hours, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding cold deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude Biotin-PEG3-Tosylate.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Figure 2: Tosylation Reaction Scheme

G Biotin_PEG_OH Biotin-PEG3-OH TsCl + TsCl Biotin_PEG_OTs Biotin-PEG3-OTs Biotin_PEG_OH->Biotin_PEG_OTs Pyridine, 0°C to RT Pyridine Pyridine

Caption: Reaction scheme for the tosylation of this compound.

Protocol 2: Mesylation of this compound

This protocol utilizes methanesulfonyl chloride to create a mesylate ester, which is also an excellent leaving group. Mesylates are generally more reactive than tosylates.

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Cool the solution to 0°C and add triethylamine (1.5 equivalents).

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Stir the reaction at 0°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash with cold 5% sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: The crude Biotin-PEG3-Mesylate can be used directly in the next step or purified by column chromatography if needed.

Figure 3: Mesylation Reaction Scheme

G Biotin_PEG_OH Biotin-PEG3-OH MsCl + MsCl Biotin_PEG_OMs Biotin-PEG3-OMs Biotin_PEG_OH->Biotin_PEG_OMs TEA, 0°C TEA TEA

Caption: Reaction scheme for the mesylation of this compound.

Protocol 3: Activation with 1,1'-Carbonyldiimidazole (CDI)

CDI activation forms an imidazole carbamate intermediate, which is highly reactive towards primary amines. This method is often performed under anhydrous conditions.

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

  • CDI Addition: Add 1,1'-Carbonyldiimidazole (1.5-2.0 equivalents) to the solution and stir at room temperature.

  • Reaction: Stir the reaction for 2-4 hours at room temperature. The formation of the activated intermediate can be monitored by the evolution of CO2 (if the reaction is not under an inert gas flow) or by TLC.

  • Conjugation: The resulting activated Biotin-PEG3-imidazole carbamate is typically used immediately in the next conjugation step without purification.

Figure 4: CDI Activation Scheme

G Biotin_PEG_OH Biotin-PEG3-OH CDI + CDI Biotin_PEG_Im Biotin-PEG3-Imidazole Carbamate Biotin_PEG_OH->Biotin_PEG_Im Anhydrous Solvent, RT

Caption: Reaction scheme for the activation of this compound with CDI.

Protocol 4: Tresylation of this compound

Tresyl chloride activation generates a highly reactive tresylate ester, which reacts rapidly with primary amines.

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (2-3 equivalents).

  • Tresylation: Cool the solution to 0°C and slowly add tresyl chloride (1.5 equivalents).

  • Reaction: Stir the reaction at 0°C for 1-2 hours.

  • Work-up: The activated Biotin-PEG3-Tresylate is highly moisture-sensitive and is typically used immediately for conjugation without work-up or purification.

Conjugation to Amine-Containing Molecules

This protocol provides a general procedure for the conjugation of the activated Biotin-PEG3-linker to a model protein (e.g., Bovine Serum Albumin - BSA or Lysozyme).

Materials:

  • Activated Biotin-PEG3-linker (from one of the protocols above)

  • Amine-containing molecule (e.g., BSA, Lysozyme)

  • Phosphate-buffered saline (PBS), pH 7.4-8.5

  • Dialysis tubing or centrifugal ultrafiltration units

  • Streptavidin affinity chromatography column

  • Elution buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or a competitive elution buffer with free biotin)

Protocol:

  • Protein Preparation: Dissolve the amine-containing protein in PBS (pH 7.4-8.5) to a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • If using a purified activated linker (tosylate or mesylate), dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and add it to the protein solution. A typical molar excess of the activated linker to the protein is 10-50 fold.

    • If using an in-situ generated activated linker (CDI or tresylate), add the protein solution directly to the reaction mixture containing the activated linker.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM.

  • Purification:

    • Removal of excess linker: Remove unreacted Biotin-PEG3-linker by dialysis against PBS or by using centrifugal ultrafiltration units with an appropriate molecular weight cutoff.

    • Affinity Purification: For higher purity, the biotinylated protein can be purified using a streptavidin affinity chromatography column.

      • Equilibrate the streptavidin column with PBS.

      • Load the dialyzed sample onto the column.

      • Wash the column extensively with PBS to remove non-biotinylated protein.

      • Elute the biotinylated protein using a denaturing elution buffer (e.g., 8 M Guanidine-HCl, pH 1.5) or a competitive elution buffer containing a high concentration of free biotin.[1][2][3] Harsh elution conditions are often necessary due to the strong streptavidin-biotin interaction.[1][2]

Figure 5: Conjugation and Purification Workflow

G Activated_PEG Activated Biotin-PEG3 Reaction_Mix Reaction Mixture Activated_PEG->Reaction_Mix Protein Protein-NH2 Protein->Reaction_Mix Dialysis Dialysis / UF Reaction_Mix->Dialysis Remove Excess Linker Streptavidin_Column Streptavidin Column Dialysis->Streptavidin_Column Affinity Purification Purified_Conjugate Purified Biotin-PEG-Protein Elution Elution Streptavidin_Column->Elution Elution->Purified_Conjugate

Caption: Workflow for the conjugation of activated Biotin-PEG3 to a protein followed by purification.

Data Presentation

The efficiency of the activation and conjugation reactions can be influenced by various factors including the specific reagents, reaction times, and temperature. The following table summarizes typical, expected outcomes for each activation method. Actual results may vary and optimization is recommended for each specific application.

Activation MethodActivating ReagentTypical Reaction Time (Activation)Typical Molar Excess of ReagentIntermediate StabilityExpected Yield (Activation)
Tosylation p-Toluenesulfonyl chloride (TsCl)16-24 hours1.2-1.5 eqModerate70-95%
Mesylation Methanesulfonyl chloride (MsCl)2-4 hours1.2-1.5 eqModerate>90%
CDI Activation 1,1'-Carbonyldiimidazole (CDI)2-4 hours1.5-2.0 eqLow (use immediately)High (in-situ)
Tresylation Tresyl chloride1-2 hours1.5 eqVery Low (use immediately)High (in-situ)

Characterization of the Conjugate

The successful conjugation of Biotin-PEG3 to an amine-containing molecule can be confirmed by several analytical techniques:

  • SDS-PAGE: A noticeable increase in the molecular weight of the protein after conjugation can be observed as a band shift on an SDS-PAGE gel.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the Biotin-PEG3 moiety.

  • HABA Assay: This colorimetric assay can be used to quantify the amount of biotin incorporated per protein molecule.

  • NMR Spectroscopy: For smaller molecule conjugations, 1H and 13C NMR can be used to confirm the formation of the new covalent bond and the structure of the final conjugate.

Conclusion

The activation of the hydroxyl group of this compound is a critical step for its conjugation to amine-containing biomolecules. This document has provided detailed protocols for four common activation methods: tosylation, mesylation, CDI activation, and tresylation. Each method offers distinct advantages in terms of reactivity and stability of the intermediate. By following these protocols and considering the specific requirements of the target molecule, researchers can successfully prepare biotinylated conjugates for a wide range of applications in research, diagnostics, and drug development.

References

Application Notes and Protocols for Cell Surface Protein Labeling with Biotin-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cell surface proteins, or the "surfaceome," is paramount to understanding cellular communication, signal transduction, and identifying therapeutic targets. Biotinylation, the process of covalently attaching biotin to proteins, is a cornerstone technique for the isolation and analysis of these critical molecules. Biotin-PEG3-alcohol is a biotinylating reagent featuring a biotin moiety for affinity purification, a hydrophilic 3-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal primary alcohol functional group.[1][2][3][4][5]

Unlike more common biotinylating reagents that utilize N-hydroxysuccinimide (NHS) esters to react with primary amines, this compound's terminal hydroxyl group requires a two-step activation and conjugation strategy for labeling cell surface proteins. This provides researchers with a versatile tool for customized bioconjugation experiments. These application notes provide detailed protocols for the activation of this compound and its subsequent use in labeling cell surface proteins for downstream applications such as Western blotting and mass spectrometry-based proteomics.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C16H29N3O5S
Molecular Weight 375.49 g/mol
CAS Number 289714-02-9
Spacer Arm 14.8 Å (PEG3)N/A
Reactive Group Primary Alcohol (-OH)
Solubility Water-soluble

Application Notes

Principle of Labeling:

The primary alcohol of this compound is not sufficiently reactive to directly label cell surface proteins under physiological conditions. Therefore, a two-step process is employed:

  • Activation: The terminal alcohol is chemically converted into a more reactive functional group. Two common methods are:

    • Tosylation: Conversion to a tosylate (-OTs), which is an excellent leaving group for nucleophilic attack by amines and thiols on the protein surface.

    • Oxidation to Aldehyde: Oxidation of the alcohol to an aldehyde (-CHO), which can then react with primary amines (e.g., lysine residues) on the protein surface via reductive amination.

  • Conjugation: The activated Biotin-PEG3 derivative is then incubated with live cells to label accessible primary amines or other nucleophilic groups on cell surface proteins.

Advantages of this compound:

  • Hydrophilic PEG Spacer: The PEG spacer increases the water solubility of the reagent and the resulting biotinylated proteins, minimizing aggregation.

  • Reduced Steric Hindrance: The length of the PEG spacer reduces steric hindrance, allowing for more efficient binding of the biotin tag to avidin or streptavidin resins.

  • Versatility in Conjugation Chemistry: The two-step activation process offers flexibility in choosing the conjugation strategy to best suit the experimental needs.

Considerations for Use:

  • Cell Viability: The activation and conjugation steps must be optimized to ensure minimal cytotoxicity. It is crucial to perform cell viability assays (e.g., Trypan Blue exclusion) when establishing the protocol for a new cell line.

  • Membrane Impermeability: While the PEG spacer enhances hydrophilicity, it is essential to perform all labeling steps at 4°C to minimize internalization of the labeling reagent and ensure specific labeling of cell surface proteins.

  • Quenching: A critical step to stop the labeling reaction and prevent non-specific binding is the use of a quenching buffer containing a high concentration of a primary amine, such as glycine or Tris.

Experimental Protocols

Method 1: Labeling via Tosylation of this compound

This method involves activating the alcohol to a tosylate, which then reacts with primary amines on the cell surface.

Diagram of Activation and Conjugation Workflow (Tosylation)

G cluster_activation Step 1: Activation of this compound cluster_labeling Step 2: Cell Surface Labeling Biotin_PEG_OH Biotin-PEG3-OH TsCl Tosyl Chloride (TsCl) in Pyridine Biotin_PEG_OH->TsCl Reaction Biotin_PEG_OTs Biotin-PEG3-OTs (Activated) TsCl->Biotin_PEG_OTs Cells Live Cells (4°C) Activated_Reagent Add Activated Biotin-PEG3-OTs Cells->Activated_Reagent Incubate Incubate (e.g., 30 min) Activated_Reagent->Incubate Quench Quench Reaction (e.g., Glycine) Incubate->Quench Lyse Cell Lysis Quench->Lyse Downstream Downstream Analysis (e.g., Western Blot, MS) Lyse->Downstream

Caption: Workflow for cell surface protein labeling using the tosylation method.

A. Activation of this compound to Biotin-PEG3-Tosylate

  • Note: This step should be performed in a chemical hood with appropriate personal protective equipment.

  • Dissolve this compound (1 eq.) in dry dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (1.5 eq.) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq.).

  • Stir the reaction at 0°C for 4 hours, monitoring by TLC. If the reaction is slow, allow it to warm to room temperature for 2 hours.

  • Once the reaction is complete, dilute with water and extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine, then dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain Biotin-PEG3-OTs.

  • Confirm the structure and purity by NMR and mass spectrometry.

B. Cell Surface Protein Labeling

  • Culture cells to 80-90% confluency.

  • Place the culture dish on ice and wash the cells twice with ice-cold PBS (pH 8.0).

  • Prepare a fresh solution of Biotin-PEG3-OTs in ice-cold PBS (pH 8.0) at a final concentration of 0.5-1.0 mg/mL. Optimization of the concentration is recommended.

  • Remove the PBS wash and add the Biotin-PEG3-OTs solution to the cells, ensuring the entire surface is covered.

  • Incubate on a rocking platform for 30 minutes at 4°C.

  • Aspirate the labeling solution and wash the cells three times with ice-cold Quenching Buffer (100 mM glycine in PBS) to stop the reaction. Incubate the final wash for 5-10 minutes at 4°C.

  • Proceed with cell lysis and downstream processing.

Method 2: Labeling via Oxidation and Reductive Amination

This method involves oxidizing the alcohol to an aldehyde, which then forms a Schiff base with primary amines on the cell surface, followed by reduction to a stable amine bond.

Diagram of Activation and Conjugation Workflow (Oxidation)

G cluster_activation Step 1: Activation of this compound cluster_labeling Step 2: Cell Surface Labeling Biotin_PEG_OH Biotin-PEG3-OH Oxidizing_Agent Mild Oxidizing Agent (e.g., TEMPO/NaOCl) Biotin_PEG_OH->Oxidizing_Agent Reaction Biotin_PEG_CHO Biotin-PEG3-Aldehyde Oxidizing_Agent->Biotin_PEG_CHO Cells Live Cells (4°C) Add_Aldehyde Add Biotin-PEG3-Aldehyde Cells->Add_Aldehyde Add_Reducer Add Reducing Agent (e.g., NaBH3CN) Add_Aldehyde->Add_Reducer Incubate Incubate (e.g., 2 h) Add_Reducer->Incubate Quench Quench Reaction Incubate->Quench Lyse Cell Lysis Quench->Lyse Downstream Downstream Analysis Lyse->Downstream GPCR_Internalization cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G Protein GPCR->G_Protein Inactive Activated_G_Protein Activated G Protein GPCR->Activated_G_Protein Activation Clathrin_Coated_Pit Clathrin-Coated Pit GPCR->Clathrin_Coated_Pit Internalization Ligand Ligand Ligand->GPCR Binding Signaling_Cascade Downstream Signaling Activated_G_Protein->Signaling_Cascade Endosome Endosome Clathrin_Coated_Pit->Endosome Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation

References

Application of Biotin-PEG3-alcohol in ELISA and Western Blotting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-alcohol is a versatile linker molecule that combines the high-affinity biotin-streptavidin interaction with the benefits of a short, hydrophilic polyethylene glycol (PEG) spacer. This combination makes it an invaluable tool in various immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting. The incorporation of a PEG linker can significantly enhance the performance of these assays by improving the solubility and stability of conjugated molecules, reducing non-specific binding, and minimizing steric hindrance, ultimately leading to improved signal-to-noise ratios and enhanced sensitivity.[1][2]

The terminal hydroxyl (-OH) group of this compound provides a reactive site for covalent attachment to proteins, antibodies, or other molecules of interest. While less reactive than other functional groups like N-hydroxysuccinimide (NHS) esters, the hydroxyl group can be activated to facilitate efficient conjugation. This application note provides detailed protocols for the activation of this compound, its conjugation to proteins, and its subsequent application in ELISA and Western blotting.

Key Advantages of Using this compound

  • Enhanced Solubility and Stability: The hydrophilic PEG3 spacer imparts greater water solubility to the biotinylated molecule, which can be particularly beneficial for hydrophobic proteins or peptides, preventing aggregation.[2][3]

  • Reduced Steric Hindrance: The flexible PEG linker extends the biotin moiety away from the surface of the conjugated molecule, improving its accessibility for binding to streptavidin or avidin. This is crucial when biotin is attached to bulky proteins.[3]

  • Minimized Non-Specific Binding: PEG is known to reduce non-specific protein adsorption to surfaces, which can lead to lower background signals in immunoassays.

  • Improved Signal-to-Noise Ratio: By reducing background and enhancing specific binding, the overall signal-to-noise ratio of the assay can be significantly improved, leading to higher sensitivity.

  • Controlled Conjugation: The two-step activation and conjugation process allows for a more controlled reaction compared to direct, one-step methods.

Data Presentation

The length of the PEG linker can influence the sensitivity of an immunoassay. The following tables summarize representative data on the effect of PEG linker length on ELISA signal intensity and the general impact of biotin-PEGylation on Western blot sensitivity.

Table 1: Effect of PEG Linker Length on ELISA Signal Intensity

PEG Linker LengthRelative ELISA Signal Intensity (%)Limit of Detection (LOD)Reference(s)
No PEG Linker100Baseline
PEG2 (2 units)~4004x lower
PEG5 (5 units)~8008x lower
PEG20 (20 units)~8008x lower

Note: Data is synthesized from studies comparing different PEG linker lengths and is intended to be representative. Actual results may vary depending on the specific assay components and conditions.

Table 2: Impact of Biotin-PEGylation on Western Blotting Sensitivity

Detection MethodRelative Sensitivity IncreaseKey AdvantagesReference(s)
Standard ChemiluminescenceBaseline-
Biotinylated Secondary Antibody + Streptavidin-HRPUp to 10-foldSignal amplification
Biotinylated Secondary Antibody + Streptavidin-PolyHRPUp to 110-foldSignificant signal amplification

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the activation of the terminal hydroxyl group of this compound by converting it into a tosylate, which is a good leaving group for subsequent reaction with primary amines on a protein.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Diethyl Ether (cold)

  • Argon or Nitrogen gas

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine or TEA (1.5 - 4 molar excess relative to the hydroxyl group) to the solution with stirring.

  • Slowly add p-Toluenesulfonyl chloride (1.2 - 3 molar excess relative to the hydroxyl group) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 - 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the activated Biotin-PEG3-Tosyl by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum and store it desiccated at -20°C.

Protocol 2: Conjugation of Activated Biotin-PEG3-Tosyl to a Protein

This protocol details the conjugation of the activated Biotin-PEG3-Tosyl to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • Activated Biotin-PEG3-Tosyl

  • Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or size-exclusion chromatography column

Procedure:

  • Dissolve the target protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

  • Immediately before use, dissolve the activated Biotin-PEG3-Tosyl in a small amount of an anhydrous organic solvent (e.g., DMSO or DMF) and then add it to the protein solution. A starting molar ratio of 20:1 (Biotin-PEG3-Tosyl:Protein) is recommended, but the optimal ratio should be determined empirically.

  • Gently mix the solution and incubate at room temperature for 1-2 hours or at 4°C overnight with gentle shaking.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes at room temperature to ensure all unreacted tosylate is hydrolyzed.

  • Purify the biotin-PEGylated protein conjugate from unreacted linker and by-products using dialysis against PBS or size-exclusion chromatography.

  • Determine the protein concentration and degree of biotinylation using appropriate methods (e.g., BCA assay and HABA assay).

Protocol 3: Application in ELISA (Indirect Sandwich ELISA)

This protocol outlines the use of a biotin-PEGylated detection antibody in a sandwich ELISA format.

Materials:

  • Capture antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Antigen standard and samples

  • Biotin-PEGylated detection antibody

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • 96-well ELISA plate

Procedure:

  • Coat the ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add antigen standards and samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the biotin-PEGylated detection antibody (diluted in blocking buffer) and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add Streptavidin-HRP conjugate (diluted in blocking buffer) and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Add stop solution to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

Protocol 4: Application in Western Blotting

This protocol describes the use of a biotin-PEGylated secondary antibody for the detection of a target protein in Western blotting.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody

  • Biotin-PEGylated secondary antibody

  • Streptavidin-HRP conjugate

  • ECL substrate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the biotin-PEGylated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Visualize the signal using a chemiluminescence imaging system.

Visualizations

Conjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Biotin_PEG_OH Biotin-PEG3-OH Activated_PEG Biotin-PEG3-Tosyl Biotin_PEG_OH->Activated_PEG Pyridine/TEA TsCl p-Toluenesulfonyl chloride (TsCl) TsCl->Activated_PEG Conjugate Biotin-PEG3-Protein Conjugate Activated_PEG->Conjugate Protein Protein (-NH2) Protein->Conjugate Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Dialysis or SEC

This compound conjugation workflow.

ELISA_Workflow cluster_elisa ELISA Workflow cluster_interactions Molecular Interactions step1 1. Coat plate with Capture Antibody step2 2. Block non-specific sites step1->step2 step3 3. Add Antigen step2->step3 step4 4. Add Biotin-PEG3-Detection Antibody step3->step4 step5 5. Add Streptavidin-HRP step4->step5 step6 6. Add TMB Substrate step5->step6 step7 7. Add Stop Solution & Read step6->step7 Capture_Ab Capture Ab Antigen Antigen Capture_Ab->Antigen Detection_Ab Biotin-PEG3-Detection Ab Antigen->Detection_Ab Streptavidin_HRP Streptavidin-HRP Detection_Ab->Streptavidin_HRP Biotin-Streptavidin Interaction

ELISA workflow with Biotin-PEG3-linker.

Western_Blot_Workflow cluster_wb Western Blot Workflow cluster_wb_interactions Molecular Detection Cascade step1 1. Protein Transfer to Membrane step2 2. Block Membrane step1->step2 step3 3. Incubate with Primary Antibody step2->step3 step4 4. Incubate with Biotin-PEG3-Secondary Ab step3->step4 step5 5. Incubate with Streptavidin-HRP step4->step5 step6 6. Add ECL Substrate & Detect step5->step6 Target_Protein Target Protein Primary_Ab Primary Ab Target_Protein->Primary_Ab Secondary_Ab Biotin-PEG3-Secondary Ab Primary_Ab->Secondary_Ab Streptavidin_HRP Streptavidin-HRP Secondary_Ab->Streptavidin_HRP Biotin-Streptavidin Interaction

Western blot workflow with Biotin-PEG3-linker.

References

Application Notes and Protocols for Biomolecule Immobilization using Biotin-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the immobilization of biomolecules on various surfaces using Biotin-PEG3-alcohol. This reagent facilitates the creation of stable and functionalized surfaces for a wide range of applications, including biosensors, immunoassays, and drug discovery platforms.

Introduction to this compound

This compound is a versatile linker molecule that combines the high-affinity binding of biotin to streptavidin with the benefits of a polyethylene glycol (PEG) spacer.[1][2] The terminal alcohol group allows for covalent attachment to appropriately activated surfaces, while the biotin moiety serves as a robust anchor for streptavidin-coated biomolecules. The PEG3 spacer provides a hydrophilic and flexible linkage, which helps to reduce non-specific binding and improve the accessibility of the immobilized biomolecule.[1][3]

Key Features:

  • Strong and Specific Immobilization: Leverages the exceptionally strong and stable biotin-streptavidin interaction.

  • Reduced Non-Specific Binding: The hydrophilic PEG spacer minimizes unwanted interactions with the surface.

  • Enhanced Biomolecule Activity: The flexible spacer can improve the orientation and functionality of immobilized proteins and other biomolecules.

  • Versatile Surface Chemistry: The terminal alcohol group can be reacted with various surface functionalities.

Experimental Protocols

Here we provide detailed protocols for the immobilization of biomolecules on three common substrates: glass, gold, and magnetic beads.

Immobilization on Glass Surfaces

This protocol describes the functionalization of a glass surface with this compound for the subsequent capture of streptavidin-conjugated biomolecules. The process involves an initial silanization of the glass to introduce reactive groups.

Materials:

  • Glass slides or coverslips

  • 3-Aminopropyltriethoxysilane (APTES)

  • Anhydrous toluene

  • This compound

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Streptavidin solution (e.g., 1 mg/mL in PBS)

  • Biotinylated biomolecule of interest

  • Phosphate Buffered Saline (PBS)

  • Washing buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Nitrogen gas

Protocol:

  • Glass Cleaning:

    • Thoroughly clean the glass slides by sonication in acetone, followed by ethanol, and finally deionized water (15 minutes each).

    • Dry the slides under a stream of nitrogen gas.

    • Activate the surface by treating with a piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse extensively with deionized water and dry with nitrogen.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried glass slides in the APTES solution for 1 hour at room temperature with gentle agitation.

    • Rinse the slides with anhydrous toluene and then with ethanol.

    • Cure the silanized slides in an oven at 110°C for 1 hour.

  • This compound Functionalization:

    • Prepare a solution of 10 mg/mL this compound in anhydrous DMF.

    • Add TEA to the solution to a final concentration of 2% (v/v) to catalyze the reaction.

    • Immerse the silanized glass slides in the this compound solution and incubate for 4 hours at room temperature or overnight at 4°C with gentle agitation.

    • Rinse the slides with DMF, followed by ethanol, and finally deionized water.

    • Dry the functionalized slides under a stream of nitrogen.

  • Streptavidin Coating:

    • Pipette the streptavidin solution onto the biotinylated glass surface and incubate for 1 hour at room temperature in a humidified chamber.

    • Wash the slides thoroughly with PBST to remove unbound streptavidin.

  • Biomolecule Immobilization:

    • Incubate the streptavidin-coated surface with the biotinylated biomolecule of interest (e.g., protein, antibody, or oligonucleotide) for 1 hour at room temperature. The optimal concentration of the biomolecule should be determined empirically.

    • Wash the surface with PBST to remove any unbound biomolecules.

    • The surface is now ready for use in downstream applications.

Immobilization on Gold Surfaces

This protocol details the formation of a self-assembled monolayer (SAM) on a gold surface using a thiol-modified linker, followed by the attachment of this compound.

Materials:

  • Gold-coated substrate

  • 11-Mercaptoundecanoic acid (MUA)

  • Ethanol

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Biotin-PEG3-amine (or this compound activated to an amine-reactive species)

  • Streptavidin solution

  • Biotinylated biomolecule

  • Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling buffer (e.g., 10 mM PBS, pH 7.4)

  • Blocking buffer (e.g., 1 M ethanolamine, pH 8.5)

Protocol:

  • Gold Surface Cleaning:

    • Clean the gold substrate by immersion in piranha solution for 1-2 minutes, followed by extensive rinsing with deionized water and then ethanol. Dry under a stream of nitrogen.

  • SAM Formation:

    • Immerse the cleaned gold substrate in a 1 mM solution of MUA in ethanol for at least 18 hours to form a dense SAM.

    • Rinse the surface with ethanol and dry with nitrogen.

  • Carboxyl Group Activation:

    • Immerse the MUA-coated surface in a freshly prepared solution of 0.4 M EDC and 0.1 M NHS in activation buffer for 15 minutes at room temperature.

    • Rinse the surface with activation buffer.

  • Biotin-PEG3 Linker Attachment:

    • Immediately immerse the activated surface in a solution of 10 mg/mL Biotin-PEG3-amine in coupling buffer for 1-2 hours at room temperature.

    • Rinse with coupling buffer.

  • Blocking:

    • Immerse the surface in blocking buffer for 10 minutes to quench any unreacted NHS-esters.

    • Rinse with deionized water and dry with nitrogen.

  • Streptavidin and Biomolecule Immobilization:

    • Follow steps 4 and 5 from the glass surface protocol (Section 2.1).

Immobilization on Magnetic Beads

This protocol describes the functionalization of streptavidin-coated magnetic beads with a biotinylated biomolecule of interest. For bare magnetic beads, a surface activation and biotinylation step similar to the glass or gold protocols would be required first.

Materials:

  • Streptavidin-coated magnetic beads

  • Biotinylated biomolecule of interest

  • Binding/Washing Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Elution Buffer (optional, e.g., 0.1 M glycine-HCl, pH 2.0)

  • Magnetic separator

Protocol:

  • Bead Preparation:

    • Resuspend the streptavidin-coated magnetic beads in the vial by vortexing.

    • Transfer the desired amount of bead slurry to a microcentrifuge tube.

    • Place the tube on a magnetic separator and allow the beads to pellet. Carefully remove and discard the supernatant.

    • Wash the beads by resuspending them in Binding/Washing Buffer, pelleting with the magnet, and removing the supernatant. Repeat this wash step twice.

  • Biomolecule Immobilization:

    • Resuspend the washed beads in Binding/Washing Buffer.

    • Add the biotinylated biomolecule to the bead suspension. The optimal amount of biomolecule will depend on the binding capacity of the beads and should be determined experimentally.

    • Incubate the mixture for 30-60 minutes at room temperature with gentle rotation to keep the beads suspended.

    • Pellet the beads using the magnetic separator and discard the supernatant containing unbound biomolecule.

  • Washing:

    • Wash the beads three times with Binding/Washing Buffer to remove any non-specifically bound molecules.

  • Final Resuspension:

    • Resuspend the beads in the desired buffer for your downstream application.

Quantitative Data

The efficiency of biomolecule immobilization can be influenced by factors such as the linker length and the surface chemistry. The following tables summarize some key quantitative parameters.

ParameterValueSurfaceMeasurement TechniqueReference
Biotin-Streptavidin Dissociation Constant (Kd) ~10⁻¹⁴ - 10⁻¹⁵ MN/AVarious
Surface Density of Immobilized Oligonucleotides ~3 x 10⁵ molecules/µm²Silanized GlassFluorescence
Immobilization Level of Streptavidin 3000-4000 RUCarboxyl SensorSPR

Table 1: General Quantitative Data for Biotin-Streptavidin Immobilization.

LinkerApplicationObservationReference
Short PEG (e.g., PEG4)Antibody ImmobilizationCan lead to higher antigen binding capacity compared to direct adsorption.
Varied PEG Lengths (0.65, 2, 5 kDa)Antibody-Nanocarrier TargetingOptimal PEG length for cell targeting can be cell-type dependent.
Flexible vs. Rigid LinkersscFv ImmobilizationLinkers can improve immobilization of smaller biotinylation tags like AviTag.

Table 2: Effect of PEG Linker Length on Biomolecule Immobilization.

Bead TypeBinding Capacity (Free Biotin)Binding Capacity (Biotinylated IgG)
MagnaLINK® Streptavidin Magnetic Beads>12 nmol/mg>750 pmol/mg (113 µg/mg)
Typical 2.8 µm Streptavidin Beads0.9 nmol/mg60 pmol/mg (10 µg/mg)

Table 3: Binding Capacities of Commercial Streptavidin Magnetic Beads.

Visualizations

Experimental Workflow: Immobilization on Glass Surfaces

Immobilization_Glass cluster_prep Surface Preparation cluster_func Functionalization & Immobilization Clean Clean Glass (Acetone, Ethanol, Water, Piranha) Silanize Silanize with APTES Clean->Silanize Introduce Amine Groups BiotinPEG Attach this compound Silanize->BiotinPEG Covalent Linkage Streptavidin Coat with Streptavidin BiotinPEG->Streptavidin Biotin-Streptavidin Binding Biomolecule Immobilize Biotinylated Biomolecule Streptavidin->Biomolecule Capture Biomolecule

Caption: Workflow for immobilizing biomolecules on a glass surface.

Logical Relationship: this compound Linkage

Linker_Logic Surface Surface (e.g., Silanized Glass) Linker This compound HO-(CH2CH2O)3-Linker-Biotin Surface:port->Linker:alcohol Covalent Bond Streptavidin Streptavidin Linker:biotin->Streptavidin High-Affinity Interaction Biomolecule Biotinylated Biomolecule Streptavidin->Biomolecule Binding Site

Caption: Molecular interactions in this compound immobilization.

Signaling Pathway Example: Generic Kinase Cascadedot

Kinase_Cascade Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Response Cellular Response TF->Response Leads to

References

Application Notes and Protocols for Biotin-PEG3-alcohol in Surface Plasmon Resonance (SPR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time monitoring of biomolecular interactions. A critical step in any SPR experiment is the stable and functional immobilization of a ligand to the sensor chip surface. Biotin-PEG3-alcohol is a versatile linker molecule that facilitates the immobilization of biotinylated molecules for subsequent interaction studies. The biotin group provides a high-affinity binding site for streptavidin, which is often pre-immobilized on the sensor surface, ensuring a stable and oriented capture of the ligand. The polyethylene glycol (PEG) spacer enhances solubility and minimizes non-specific binding and steric hindrance, while the terminal alcohol group offers a reactive handle for covalent attachment to appropriately functionalized sensor surfaces.

These application notes provide detailed protocols for the use of this compound in SPR studies, focusing on immobilization strategies and subsequent interaction analysis.

Key Applications

  • Oriented Immobilization of Ligands: By coupling this compound to a sensor surface, a biotin-presenting surface is created. This allows for the high-affinity capture of streptavidin, which in turn can bind any biotinylated ligand (proteins, antibodies, nucleic acids, etc.) in a defined orientation. This is particularly advantageous for studying interactions where the binding site of the ligand needs to be freely accessible.

  • Studying High-Affinity Interactions: The quasi-irreversible nature of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) provides a highly stable baseline, which is essential for accurate kinetic analysis of subsequent analyte binding.[1]

  • Reducing Non-Specific Binding: The hydrophilic PEG linker creates a biocompatible surface that effectively reduces the non-specific adsorption of analytes to the sensor chip, leading to cleaner sensorgrams and more reliable data.[2]

Experimental Protocols

Protocol 1: Immobilization of this compound on an Isocyanate-Activated Sensor Surface

This protocol describes the direct covalent attachment of this compound to an isocyanate-activated sensor surface. Isocyanate groups react with the terminal hydroxyl group of the this compound to form a stable carbamate linkage.

Materials:

  • SPR instrument and associated reagents

  • Isocyanate-activated sensor chip

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Streptavidin

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Methodology:

  • System Preparation:

    • Equilibrate the SPR system with the running buffer at the desired temperature (typically 25°C).

    • Perform a system normalization or calibration as per the instrument's guidelines.

  • Preparation of this compound Solution:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 100 mM.

    • Further dilute the stock solution in the running buffer to a final concentration of 1-10 mg/mL. The optimal concentration should be determined empirically.

  • Immobilization of this compound:

    • Insert the isocyanate-activated sensor chip into the SPR instrument.

    • Prime the system with the running buffer to establish a stable baseline.

    • Inject the this compound solution over the desired flow cell(s) at a low flow rate (e.g., 5-10 µL/min) for a contact time sufficient to achieve the desired immobilization level (typically aiming for an increase of 100-300 Response Units, RU).

    • Monitor the immobilization in real-time.

    • Wash the surface with the running buffer until the baseline is stable.

  • Streptavidin Capture:

    • Prepare a solution of streptavidin in the running buffer at a concentration of 50-100 µg/mL.

    • Inject the streptavidin solution over the biotinylated surface at a flow rate of 10 µL/min until the desired capture level is reached (e.g., 1000-2000 RU).

    • Wash with running buffer to remove any non-specifically bound streptavidin.

  • Biotinylated Ligand Immobilization:

    • Prepare a solution of the biotinylated ligand of interest in the running buffer at an appropriate concentration (typically in the low µg/mL range).

    • Inject the biotinylated ligand solution over the streptavidin-coated surface to achieve the desired immobilization level for the subsequent interaction analysis.

  • Interaction Analysis:

    • Inject a series of analyte concentrations over the ligand-immobilized surface and a reference surface (e.g., a streptavidin-coated surface without the ligand).

    • Monitor the association and dissociation phases.

    • Regenerate the surface between analyte injections using the appropriate regeneration solution if the ligand-analyte interaction is reversible. Note that the biotin-streptavidin linkage is not typically regenerated.

Alternative Immobilization Strategies for this compound
  • Epoxy-Activated Surfaces: Similar to isocyanate surfaces, epoxy groups can react with the hydroxyl group of this compound, although this may require elevated pH and longer reaction times.

  • Activation of the Alcohol Group: The terminal alcohol of this compound can be chemically activated to become a better leaving group (e.g., by tosylation with tosyl chloride). The activated Biotin-PEG3-tosylate can then be reacted with an amine-functionalized sensor surface. This two-step process offers an alternative for surfaces lacking direct alcohol-reactive chemistries.

Data Presentation

The following table provides representative quantitative data that could be obtained from an SPR experiment utilizing a this compound modified surface for the analysis of a protein-protein interaction.

ParameterFlow Cell 1 (Reference)Flow Cell 2 (Active)
Immobilization of this compound
Immobilization Level (RU)N/A150
Capture of Streptavidin
Capture Level (RU)12001250
Immobilization of Biotinylated Ligand (Antibody)
Immobilization Level (RU)N/A800
Analyte Binding (Antigen at 100 nM)
Association Rate Constant (ka) (1/Ms)N/A2.5 x 10⁵
Dissociation Rate Constant (kd) (1/s)N/A5.0 x 10⁻⁴
Equilibrium Dissociation Constant (KD) (nM)N/A2.0
Maximum Response (Rmax) (RU)5150

Visualizations

experimental_workflow cluster_surface_prep Surface Preparation cluster_interaction_analysis Interaction Analysis start Start with Isocyanate- activated Sensor Chip immobilize_biotin Inject this compound start->immobilize_biotin wash1 Wash with Running Buffer immobilize_biotin->wash1 capture_streptavidin Inject Streptavidin wash1->capture_streptavidin wash2 Wash with Running Buffer capture_streptavidin->wash2 immobilize_ligand Inject Biotinylated Ligand wash2->immobilize_ligand wash3 Wash with Running Buffer immobilize_ligand->wash3 inject_analyte Inject Analyte (Multiple Concentrations) wash3->inject_analyte regenerate Regenerate Surface inject_analyte->regenerate regenerate->inject_analyte Next Concentration data_analysis Data Analysis (Kinetics & Affinity) regenerate->data_analysis End of Cycle

Figure 1. Experimental workflow for SPR using this compound.

signaling_pathway cluster_surface Sensor Chip Surface sensor_chip Isocyanate-activated Surface biotin_peg This compound sensor_chip->biotin_peg Covalent Bond (Carbamate Linkage) streptavidin Streptavidin biotin_peg->streptavidin High-Affinity Biotin-Streptavidin Interaction biotin_ligand Biotinylated Ligand streptavidin->biotin_ligand Biotin-Streptavidin Interaction analyte Analyte in Solution biotin_ligand->analyte Specific Binding (Analyte-Ligand Interaction)

Figure 2. Immobilization and interaction cascade on the sensor surface.

References

Biotin-PEG3-Alcohol in Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-alcohol is a versatile linker molecule increasingly utilized in fluorescence microscopy applications. Its unique structure, comprising a high-affinity biotin tag, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a reactive terminal hydroxyl group, offers significant advantages for the labeling and visualization of biomolecules. The biotin moiety allows for highly specific and robust detection through fluorescently-conjugated streptavidin, enabling signal amplification for enhanced sensitivity.[1] The PEG spacer enhances the water solubility of the labeled molecule, reduces steric hindrance, and minimizes non-specific binding, contributing to improved signal-to-noise ratios in imaging experiments.[2][3] The terminal alcohol can be activated or modified to react with various functional groups on proteins, antibodies, or other molecules of interest, facilitating their conjugation.[3][4]

These application notes provide an overview of the use of this compound in fluorescence microscopy, including protocols for conjugation and cell labeling, and a discussion of its utility in studying cellular signaling pathways.

Data Presentation

While direct quantitative comparisons of this compound with other linkers in fluorescence microscopy are not extensively published, the following tables summarize key characteristics and representative data for biotin-PEG linkers and the biotin-streptavidin system.

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC16H29N3O5S
Molecular Weight375.48 g/mol
Purity>96%
Storage-20°C
Key FeaturesBiotin for streptavidin binding, PEG3 spacer for hydrophilicity and reduced steric hindrance, terminal alcohol for conjugation.

Table 2: Representative Data on the Effect of PEG Spacers on Fluorescence

Biotin-Fluorophore ConjugateFluorescence Intensity upon Binding to Avidin/StreptavidinKey FindingReference
Conventional (~14 atom spacer)Significantly quenchedShort spacers can lead to fluorescence quenching.
Biotin-PEG-FluorophoreRetains intense fluorescencePEG spacers can prevent fluorescence quenching.

Table 3: Biotin-Streptavidin Interaction Characteristics

ParameterValueSignificance
Dissociation Constant (Kd)~10⁻¹⁴ to 10⁻¹⁵ MOne of the strongest known non-covalent biological interactions, ensuring stable labeling.
Stoichiometry4 biotin molecules per streptavidin tetramerAllows for signal amplification by binding multiple fluorescent streptavidin molecules to a single biotinylated target.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein/Antibody via NHS Ester Chemistry

This protocol describes a general method to first activate the hydroxyl group of this compound to an N-hydroxysuccinimide (NHS) ester and then conjugate it to primary amines (e.g., lysine residues) on a protein or antibody.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Protein/antibody solution in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette

Procedure:

  • Activation of this compound (Preparation of Biotin-PEG3-NHS ester):

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add an equimolar amount of DSC and a slight excess of TEA or DIPEA.

    • Stir the reaction at room temperature for 4-6 hours or overnight at 4°C.

    • The resulting Biotin-PEG3-NHS ester solution can be used directly or purified.

  • Preparation of Protein/Antibody:

    • Dissolve the protein or antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

    • If the protein solution contains amine-containing buffers like Tris or glycine, perform a buffer exchange using a desalting column or dialysis.

  • Conjugation Reaction:

    • Add the activated Biotin-PEG3-NHS ester solution to the protein/antibody solution. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to stop the reaction by consuming unreacted NHS ester.

  • Purification of the Biotinylated Protein/Antibody:

    • Remove unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

Protocol 2: Immunofluorescence Staining of Cells with a Biotinylated Primary Antibody

This protocol outlines the steps for using a biotinylated primary antibody to label a target antigen in fixed and permeabilized cells, followed by detection with a fluorescently labeled streptavidin.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)

  • Biotinylated primary antibody (prepared using Protocol 1 or commercially available)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488, Streptavidin-Cy3)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Cell Permeabilization (for intracellular targets):

    • Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the biotinylated primary antibody in Blocking Buffer to the predetermined optimal concentration.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Fluorescent Streptavidin Incubation:

    • Dilute the fluorescently labeled streptavidin in Blocking Buffer to the manufacturer's recommended concentration.

    • Incubate the cells with the diluted fluorescent streptavidin for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain like DAPI, if desired.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Visualization of Signaling Pathways and Workflows

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

This compound can be used to label ligands, such as Epidermal Growth Factor (EGF), to study receptor-ligand interactions and downstream signaling events. Upon binding of a biotinylated EGF to the EGFR, the receptor dimerizes and autophosphorylates, initiating a cascade of intracellular signals that can be visualized through immunofluorescence targeting downstream effectors.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Biotin-PEG3-EGF Biotin-PEG3-EGF EGFR_monomer EGFR Biotin-PEG3-EGF->EGFR_monomer Binding EGFR_dimer EGFR Dimer (Activated) EGFR_monomer->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruitment Sos Sos Grb2->Sos Ras_GDP Ras-GDP (Inactive) Sos->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Exchange Raf Raf Ras_GTP->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_P p-ERK ERK->ERK_P Transcription Transcription ERK_P->Transcription Translocation

Caption: EGFR signaling pathway initiated by a biotinylated ligand.

Experimental Workflow: Antibody Biotinylation and Immunofluorescence

The following diagram illustrates the overall workflow from conjugating an antibody with this compound to its use in an immunofluorescence experiment.

IF_Workflow cluster_conjugation Antibody Biotinylation cluster_if Immunofluorescence Staining Activate_Biotin Activate this compound (e.g., to NHS ester) Conjugate Conjugate Activated Biotin to Antibody Activate_Biotin->Conjugate Prepare_Ab Prepare Antibody (Amine-free buffer) Prepare_Ab->Conjugate Purify Purify Biotinylated Antibody Conjugate->Purify Primary_Ab Incubate with Biotinylated Primary Antibody Purify->Primary_Ab Fix_Perm Fix and Permeabilize Cells Block Block Non-specific Sites Fix_Perm->Block Block->Primary_Ab Secondary_Detection Incubate with Fluorescent Streptavidin Primary_Ab->Secondary_Detection Image Mount and Image Secondary_Detection->Image

References

Applications of Biotin-PEG3-Alcohol Derivatives in Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Biotin-PEG3-alcohol derivatives in click chemistry. These reagents are invaluable tools for bioconjugation, enabling the specific and efficient labeling of biomolecules for a wide range of applications in research, diagnostics, and drug development. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the biotin moiety allows for strong and specific binding to avidin and streptavidin for detection and purification.

Introduction to Click Chemistry with Biotin-PEG3 Derivatives

Click chemistry refers to a set of biocompatible reactions that are rapid, high-yielding, and specific. The most common click chemistry reactions used in bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This compound is readily derivatized to contain either an azide (Biotin-PEG3-Azide) or a terminal alkyne (Biotin-PEG3-Alkyne) functional group, making it a versatile reagent for these powerful conjugation techniques.[1][2]

Key Features and Applications:

  • Targeted Drug Delivery: Biotin-PEG linkers can be used to conjugate drugs to targeting moieties like antibodies or peptides, facilitating delivery to specific cells or tissues.[3][4][5]

  • Protein and Cell Labeling: Efficiently label proteins, cells, and other biomolecules for visualization, tracking, and quantification.

  • Immunoassays and Diagnostics: The strong biotin-streptavidin interaction is widely used in ELISA and other diagnostic assays.

  • Proteomics and Activity-Based Protein Profiling: Identify and enrich specific classes of proteins from complex biological samples.

  • Biomolecule Immobilization: Attach biotinylated molecules to streptavidin-coated surfaces for various applications, including biosensors and affinity chromatography.

Quantitative Data Presentation

The following tables summarize representative quantitative data for common applications of Biotin-PEG3 derivatives in click chemistry.

Table 1: Comparison of CuAAC and SPAAC for O-GlcNAc Proteomics

Click Chemistry MethodBiotinylated ProbeNumber of Identified Putative O-GlcNAc Modified ProteinsOverlapping Proteins
CuAACBiotin-Diazo-Alkyne229114
SPAACBiotin-DIBO-Alkyne188114

Data adapted from a study on A549 cells, demonstrating that CuAAC with a Biotin-Diazo-Alkyne probe identified a higher number of proteins compared to SPAAC with a Biotin-DIBO-Alkyne probe.

Table 2: Labeling Efficiency of Cell Surface Proteins

Reagent Concentration (µM)Incubation Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)Percentage of Labeled Cells (%)
1301500 ± 12085 ± 5
5304500 ± 35098 ± 2
10308200 ± 600>99
5152800 ± 21092 ± 4
5604800 ± 40099 ± 1

Representative data for cell surface protein labeling. While this data is for a TAMRA-PEG3-biotin NHS ester, similar efficiencies can be expected for click chemistry-based labeling under optimized conditions.

Experimental Protocols

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for labeling an alkyne-modified biomolecule with Biotin-PEG3-Azide.

Materials:

  • Biotin-PEG3-Azide

  • Alkyne-modified biomolecule (e.g., protein, DNA)

  • Copper(II) sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO (if needed to dissolve reagents)

  • Quenching solution (e.g., 10 mM EDTA)

  • Purification supplies (e.g., size-exclusion chromatography columns, dialysis cassettes)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Biotin-PEG3-Azide in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 1.7 mM stock solution of TBTA in a 1:4 (v/v) mixture of DMSO and tert-butanol.

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule, Biotin-PEG3-Azide (typically 2-10 fold molar excess over the biomolecule), and TBTA (if using).

    • Add the CuSO4 solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific biomolecules.

  • Quenching:

    • Stop the reaction by adding the quenching solution to chelate the copper catalyst.

  • Purification:

    • Remove unreacted Biotin-PEG3-Azide and catalyst components by a suitable method such as size-exclusion chromatography, dialysis, or precipitation.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free labeling of an azide-modified biomolecule with a Biotin-PEG3-DBCO (dibenzocyclooctyne) derivative.

Materials:

  • Biotin-PEG3-DBCO

  • Azide-modified biomolecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO (if needed to dissolve reagents)

  • Purification supplies

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Biotin-PEG3-DBCO in DMSO.

    • Dissolve the azide-modified biomolecule in the reaction buffer.

  • Reaction Setup:

    • Mix the azide-modified biomolecule with a 2-4 fold molar excess of the Biotin-PEG3-DBCO solution.

  • Incubation:

    • Incubate the reaction mixture for 4-24 hours at 4°C or for at least 4 hours at 25°C with agitation. Reaction times can be optimized based on the specific reactants.

  • Purification:

    • Purify the biotinylated biomolecule from excess Biotin-PEG3-DBCO using an appropriate method as described in the CuAAC protocol.

Diagrams of Workflows and Signaling Pathways

Experimental Workflow for Cell Surface Protein Labeling and Analysis

G Workflow for Cell Surface Protein Labeling and Proteomic Analysis cluster_cell_culture Cell Culture and Metabolic Labeling cluster_click_reaction Click Chemistry Labeling cluster_enrichment Enrichment of Biotinylated Proteins cluster_analysis Proteomic Analysis cell_culture 1. Culture cells (e.g., HeLa) metabolic_labeling 2. Incubate with alkyne-modified sugar (e.g., Ac4ManNAl) cell_culture->metabolic_labeling wash_cells 3. Wash cells to remove excess sugar metabolic_labeling->wash_cells add_biotin 4. Add Biotin-PEG3-Azide and CuAAC reagents wash_cells->add_biotin incubation 5. Incubate to allow click reaction add_biotin->incubation quench 6. Quench reaction and wash cells incubation->quench cell_lysis 7. Lyse cells quench->cell_lysis streptavidin_beads 8. Incubate lysate with streptavidin beads cell_lysis->streptavidin_beads wash_beads 9. Wash beads to remove non-biotinylated proteins streptavidin_beads->wash_beads elution 10. Elute biotinylated proteins wash_beads->elution sds_page 11. SDS-PAGE elution->sds_page in_gel_digest 12. In-gel digestion (e.g., with trypsin) sds_page->in_gel_digest lc_ms 13. LC-MS/MS analysis in_gel_digest->lc_ms data_analysis 14. Protein identification and quantification lc_ms->data_analysis

Caption: Workflow for labeling and identifying cell surface glycoproteins.

Logical Relationship in Targeted Drug Delivery using Biotin-PEG Linkers

G Targeted Drug Delivery using Biotin-PEG Conjugates cluster_conjugate Drug Conjugate Assembly cluster_delivery Cellular Targeting and Uptake drug Therapeutic Drug (with alkyne group) drug_conjugate Biotin-PEG-Drug Conjugate drug->drug_conjugate Click Chemistry (CuAAC) biotin_peg Biotin-PEG3-Azide biotin_peg->drug_conjugate Click Chemistry (CuAAC) targeting_ligand Targeting Ligand (e.g., Antibody) final_conjugate Targeted Drug Conjugate targeting_ligand->final_conjugate Conjugation drug_conjugate->final_conjugate Conjugation binding Binding to Receptor final_conjugate->binding Targeting receptor Cell Surface Receptor (overexpressed on cancer cells) endocytosis Receptor-Mediated Endocytosis binding->endocytosis drug_release Intracellular Drug Release endocytosis->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Targeted drug delivery logical flow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Biotin-PEG3-alcohol Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG3-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving the conjugation efficiency of your experiments. Below, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive group?

This compound is a biotinylation reagent that contains a biotin moiety, a three-unit polyethylene glycol (PEG) spacer, and a terminal primary hydroxyl (-OH) group.[1][2][3] The PEG spacer is hydrophilic, which helps to increase the solubility of the labeled molecule and reduce steric hindrance.[1][4] The primary hydroxyl group is the reactive site for conjugation, but it requires activation before it can efficiently react with other functional groups.

Q2: What functional groups can I conjugate to an activated this compound?

Once the terminal hydroxyl group is activated, this compound can be conjugated to a variety of nucleophilic functional groups commonly found on biomolecules, including:

  • Primary amines (-NH2): Found on the N-terminus of proteins and the side chain of lysine residues.

  • Carboxyl groups (-COOH): Found on the C-terminus of proteins and the side chains of aspartic acid and glutamic acid.

  • Thiols (-SH): Found on the side chain of cysteine residues.

Q3: How do I activate the hydroxyl group of this compound for conjugation?

The hydroxyl group is not inherently reactive towards common functional groups on biomolecules and must first be converted into a more reactive functional group. Common activation methods include:

  • Activation for Amine Conjugation:

    • Using 1,1'-Carbonyldiimidazole (CDI): CDI activates the hydroxyl group to form an imidazole carbamate intermediate, which can then react with primary amines to form a stable carbamate linkage.

    • Using N,N'-Disuccinimidyl Carbonate (DSC): DSC also activates the hydroxyl group, creating an active intermediate that readily reacts with amines.

  • Activation for Carboxyl or Thiol Conjugation:

    • Tosylation: The hydroxyl group can be converted into a tosylate, a good leaving group, by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. The tosylated PEG can then react with nucleophiles like carboxylates or thiols.

Q4: How can I assess the success and efficiency of my biotinylation reaction?

Several methods can be used to determine the degree of biotin incorporation:

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This is a common colorimetric method to estimate the mole-to-mole ratio of biotin to protein. The assay is based on the displacement of HABA from the HABA-avidin complex by biotin, which leads to a decrease in absorbance at 500 nm.

  • Mass Spectrometry (MS): Mass spectrometry provides a more precise measurement of biotin incorporation by detecting the mass shift in the modified molecule. It can also help identify the sites of biotinylation.

  • SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can show a shift in the molecular weight of the protein after biotinylation, indicating successful conjugation.

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield
Possible Cause Troubleshooting Steps & Solutions
Inefficient activation of this compound - Verify Reagent Quality: Ensure your activating agents (CDI, DSC, TsCl) are fresh and have been stored under appropriate conditions (e.g., desiccated, protected from moisture). - Optimize Activation Reaction Conditions: Ensure anhydrous conditions for the activation step, as these reagents are moisture-sensitive. Use an appropriate solvent (e.g., anhydrous DMF or DMSO). - Confirm Activation: If possible, use an analytical technique like NMR or a simple colorimetric test to confirm the formation of the activated intermediate before proceeding with the conjugation.
Suboptimal conjugation reaction conditions - Check pH: The optimal pH for the conjugation reaction depends on the target functional group. For amine conjugation, a pH of 7.2-8.5 is generally recommended. - Molar Ratio of Reactants: Empirically determine the optimal molar excess of activated this compound to your target molecule. A 5 to 20-fold molar excess is a common starting point. - Reaction Time and Temperature: Optimize the incubation time and temperature. Monitor the reaction progress at different time points (e.g., 2, 4, 8, and 24 hours) and temperatures (e.g., 4°C, room temperature).
Degradation of reagents - Proper Storage: Store this compound at -20°C and protect it from moisture. Allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation. - Fresh Solutions: Prepare solutions of activating agents and this compound immediately before use. Do not store them in solution for extended periods.
Issues with the target biomolecule - Buffer Compatibility: Avoid buffers containing primary amines (e.g., Tris) or carboxylates if they are your target functional group, as they will compete with the reaction. Dialyze your sample into a suitable buffer (e.g., PBS) if necessary. - Protein Aggregation: The addition of PEG can sometimes cause aggregation. If you observe precipitation, consider reducing the concentration of reactants or adding a solubility-enhancing agent.
Issue 2: Non-Specific Binding or Multiple Conjugation Sites
Possible Cause Troubleshooting Steps & Solutions
High molar excess of biotinylation reagent - Titrate the Reagent: Perform a titration experiment with varying molar ratios of activated this compound to your target molecule to find the optimal concentration that favors single-site conjugation.
Reactive groups on the target molecule with similar pKa - pH Optimization: Fine-tune the reaction pH to favor the deprotonation of the desired target amine (e.g., N-terminal amine vs. lysine side chains).
Presence of highly reactive functional groups - Blocking Agents: If you want to target a specific type of functional group, consider using a reversible blocking agent for other reactive sites on your biomolecule.

Experimental Protocols

Protocol 1: Activation of this compound with CDI for Amine Conjugation
  • Reagent Preparation:

    • Dissolve this compound in anhydrous dimethylformamide (DMF) to a final concentration of 100 mM.

    • Dissolve 1,1'-Carbonyldiimidazole (CDI) in anhydrous DMF to a final concentration of 120 mM. Prepare this solution immediately before use.

  • Activation Reaction:

    • In a dry glass vial under an inert atmosphere (e.g., nitrogen or argon), add the this compound solution.

    • Slowly add the CDI solution to the this compound solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Conjugation to an Amine-Containing Molecule (e.g., Protein):

    • Prepare your protein solution in an amine-free buffer (e.g., PBS, pH 7.4).

    • Add the activated this compound solution to the protein solution at a desired molar excess.

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.

    • Purify the biotinylated protein from excess reagents using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Quantification of Biotinylation with the HABA Assay
  • Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS) according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A500_initial).

  • Add Biotinylated Sample: Add a known amount of your purified biotinylated protein to the HABA/Avidin solution and mix well.

  • Measure Final Absorbance: Incubate for 5-10 minutes at room temperature and then measure the absorbance at 500 nm again (A500_final).

  • Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in your sample. Use the following formula to calculate the moles of biotin:

    Moles of Biotin = (A500_initial - A500_final) / (ε_HABA-Avidin - ε_HABA)

    (where ε is the molar extinction coefficient). Refer to a commercial kit's manual for specific calculation details and standard curves.

Data Presentation

Table 1: Recommended Molar Excess of Activated this compound for Protein Conjugation

Target Degree of LabelingRecommended Molar Excess
1-2 biotins/protein5-10 fold
3-5 biotins/protein10-20 fold
>5 biotins/protein20-50 fold

Note: These are starting recommendations and may require optimization for your specific protein and reaction conditions.

Table 2: Common Buffers for Biotinylation Reactions

BufferRecommended pH RangeComments
Phosphate-Buffered Saline (PBS)7.2 - 7.4Commonly used, amine-free.
Borate Buffer8.0 - 9.0Can be used for amine conjugation.
MES Buffer5.5 - 6.7Suitable for some carbodiimide-mediated carboxyl conjugations.

Visualizations

experimental_workflow reagent_prep Reagent Preparation (Biotin-PEG3-OH, Activator) activation Activation of Biotin-PEG3-OH reagent_prep->activation Anhydrous Solvent conjugation Conjugation to Biomolecule activation->conjugation Activated Biotin-PEG3 purification Purification (SEC or Dialysis) conjugation->purification Crude Conjugate analysis Analysis (HABA, MS, SDS-PAGE) purification->analysis Purified Conjugate

Caption: General workflow for this compound conjugation.

troubleshooting_logic start Low Conjugation Yield check_activation Was the Biotin-PEG3-OH properly activated? start->check_activation check_conditions Are the conjugation conditions optimal? check_activation->check_conditions Yes optimize_activation Optimize activation: - Use fresh reagents - Ensure anhydrous conditions check_activation->optimize_activation No check_reagents Are the reagents of good quality? check_conditions->check_reagents Yes optimize_conditions Optimize conjugation: - Adjust pH - Vary molar ratio - Modify time/temp check_conditions->optimize_conditions No replace_reagents Use fresh, properly stored reagents check_reagents->replace_reagents No

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Preventing Protein Aggregation with Biotin-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues when labeling with Biotin-PEG3-alcohol.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the biotinylation of proteins that can lead to aggregation.

Problem: My protein precipitated immediately after adding the this compound reagent.

Possible CauseRecommended Solution
Solvent Shock The this compound is likely dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this to your aqueous protein solution can cause localized denaturation and precipitation. Action: Keep the volume of the organic solvent to a minimum, ideally less than 5% of the total reaction volume. Add the labeling reagent slowly and dropwise to the protein solution while gently stirring to ensure rapid and uniform mixing.[1][2]
Incorrect Buffer pH If the pH of the reaction buffer is too close to your protein's isoelectric point (pI), its solubility will be at its lowest, increasing the likelihood of aggregation.[2][3] Action: Adjust the pH of your reaction buffer to be at least one pH unit away from the protein's pI. For chemistries targeting primary amines (like NHS esters), a pH of 7.5-8.5 is often optimal for labeling efficiency.[2]
High Reagent Concentration A high localized concentration of the biotinylation reagent can lead to rapid, uncontrolled labeling and subsequent aggregation. Action: Instead of adding the reagent as a dry powder, first dissolve it in an appropriate solvent and then add it to the protein solution in a controlled manner.

Problem: I'm observing a gradual increase in turbidity or precipitation during the labeling reaction.

Possible CauseRecommended Solution
Over-modification of the Protein Labeling too many surface residues, particularly if they are critical for solubility, can alter the protein's isoelectric properties and lead to aggregation. This is a common issue when targeting lysine residues. Action: Reduce the molar excess of the this compound reagent in the reaction. Perform a titration experiment with varying molar ratios of the labeling reagent to the protein to find the optimal balance between labeling efficiency and protein stability.
Protein Instability under Reaction Conditions The protein may not be stable for the required incubation time at the reaction temperature. Action: Lower the incubation temperature (e.g., perform the reaction at 4°C instead of room temperature), though this may require a longer incubation time. Alternatively, reduce the overall reaction time. Consider adding stabilizing excipients to the buffer (see table below).
Oxidation and Disulfide Bond Formation If your protein has surface-exposed cysteine residues, they can oxidize and form intermolecular disulfide bonds, leading to aggregation. Action: Add a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a concentration of 0.5-1 mM. TCEP is stable and generally does not interfere with common biotinylation chemistries.

Problem: My protein looks fine after the labeling reaction, but it aggregates after purification or during storage.

Possible CauseRecommended Solution
Inappropriate Final Buffer The biotinylated protein may have different stability requirements than the unlabeled protein due to changes in its surface properties. The purification or storage buffer may not be optimal. Action: Screen for a new optimal storage buffer for your labeled protein. This might involve adjusting the pH, ionic strength, or including stabilizing additives.
Freeze-Thaw Instability Repeated freeze-thaw cycles can induce protein aggregation. Action: Store the biotinylated protein in single-use aliquots at -80°C. Include a cryoprotectant like glycerol (typically 10-25%) in the storage buffer to minimize damage during freezing and thawing.
High Protein Concentration Proteins, especially modified ones, are more prone to aggregation at high concentrations. Action: If possible, store your protein at a lower concentration. If a high concentration is necessary, it is crucial to optimize the buffer with stabilizing excipients.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does the PEG component help?

This compound is a labeling reagent that contains a biotin molecule for detection or capture, a three-unit polyethylene glycol (PEG) spacer, and a terminal alcohol group for conjugation. The PEG linker is hydrophilic and flexible, which offers several advantages:

  • Increased Solubility: The PEG chain helps to increase the water solubility of the biotinylated protein, which can help prevent aggregation.

  • Steric Hindrance: The PEG spacer can act as a "shield," masking hydrophobic patches on the protein surface that might otherwise lead to self-association and aggregation.

  • Reduced Immunogenicity: For in vivo applications, PEGylation can reduce the immunogenicity of the labeled protein.

Q2: What are the primary causes of protein aggregation during biotinylation?

Protein aggregation during biotinylation can be triggered by several factors:

  • Changes in Physicochemical Properties: The covalent attachment of biotin can alter a protein's isoelectric point, hydrophobicity, and surface charge distribution, leading to instability.

  • Environmental Stress: Suboptimal buffer conditions (pH, ionic strength), elevated temperatures, and mechanical stress (e.g., vigorous vortexing) can destabilize proteins and promote aggregation.

  • High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.

  • Oxidation: The formation of intermolecular disulfide bonds between free cysteine residues can cause proteins to aggregate.

Q3: How can I optimize my buffer to prevent aggregation?

Buffer optimization is a critical step in preventing protein aggregation. Here are some key parameters to consider:

  • pH: Ensure the buffer pH is at least one unit away from your protein's isoelectric point (pI) to maintain a net surface charge, which promotes repulsion between protein molecules.

  • Ionic Strength: The effect of salt concentration is protein-dependent. While low salt can sometimes lead to aggregation due to insufficient charge screening, high salt can also promote aggregation by disrupting the hydration shell. It is often necessary to empirically determine the optimal salt concentration (e.g., 50-150 mM NaCl).

  • Buffer Species: The choice of buffer can also influence protein stability. Some buffer molecules can interact with the protein surface and modulate its stability. It may be beneficial to screen different buffer systems (e.g., phosphate, HEPES, Tris).

Q4: What additives can I include in my reaction and storage buffers to enhance protein stability?

Several types of additives can be used to stabilize proteins and prevent aggregation:

Additive TypeExamplesConcentrationMechanism of Action
Osmolytes/Polyols Glycerol, Sucrose, Trehalose5-25% (Glycerol), 5-10% (Sugars)Stabilize the native protein structure by being preferentially excluded from the protein surface, which strengthens the protein's hydration shell.
Amino Acids Arginine, Glutamate50-500 mMCan suppress aggregation by binding to charged and hydrophobic regions on the protein surface, preventing self-association.
Non-ionic Detergents Tween-20, Triton X-1000.01-0.1%Can help to solubilize proteins and prevent aggregation by interacting with hydrophobic patches, but should be used with caution as they can sometimes interfere with downstream applications.
Reducing Agents TCEP, DTT, β-mercaptoethanol0.5-5 mMPrevent the formation of intermolecular disulfide bonds that can lead to aggregation. TCEP is often preferred as it is more stable and less likely to interfere with some labeling chemistries.

Q5: How can I remove aggregates from my biotinylated protein sample?

If aggregates have already formed, they can sometimes be removed:

  • Centrifugation: Insoluble aggregates can be pelleted by high-speed centrifugation.

  • Filtration: Large aggregates can be removed by passing the sample through a syringe filter (e.g., 0.22 µm).

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating soluble aggregates from the desired monomeric protein.

Experimental Protocols

Protocol 1: General Procedure for Protein Biotinylation with this compound

This protocol provides a starting point for the biotinylation of a protein. Optimization of the molar ratio of the labeling reagent and buffer conditions is recommended for each specific protein.

  • Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.5-8.5. The protein concentration should ideally be between 1-5 mg/mL.

  • Prepare this compound Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Calculate Molar Ratio: Determine the desired molar excess of the biotinylation reagent to the protein. A starting point of a 20-fold molar excess is common, but this should be optimized.

  • Labeling Reaction: a. Add the calculated volume of the this compound stock solution to the protein solution. Add the reagent slowly while gently stirring. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove the excess, unreacted biotinylation reagent and quenching buffer components by dialysis, desalting column, or size exclusion chromatography, exchanging the protein into a suitable storage buffer.

Protocol 2: Screening for Optimal Buffer Conditions to Prevent Aggregation

This protocol can be used to identify buffer conditions that maintain the stability of your protein during the labeling process.

  • Prepare a Matrix of Buffers: Prepare a series of buffers with varying pH (e.g., 6.5, 7.5, 8.5) and ionic strengths (e.g., 50 mM, 150 mM, 250 mM NaCl). Also, consider including potential stabilizing additives in a subset of these buffers.

  • Aliquoting the Protein: Aliquot your protein into each of the buffer conditions.

  • Stress Induction (Optional): To accelerate the identification of optimal conditions, you can subject the aliquots to a stressor, such as a short incubation at an elevated temperature (e.g., 37°C or 42°C for 1 hour).

  • Visual and Spectroscopic Analysis: a. Visually inspect each sample for any signs of precipitation or turbidity. b. Measure the absorbance at 340 nm (A340) of each sample. An increase in A340 is indicative of light scattering from soluble aggregates.

  • Selection of Optimal Buffer: Choose the buffer condition that results in the lowest level of aggregation for your biotinylation experiment.

Diagrams

experimental_workflow Experimental Workflow for Biotinylation cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Analysis protein_prep Protein Preparation (1-5 mg/mL) buffer_exchange Buffer Exchange (Amine-free, pH 7.5-8.5) protein_prep->buffer_exchange reaction Add Reagent to Protein (Slowly, with stirring) buffer_exchange->reaction reagent_prep Prepare Biotin-PEG3-OH (10-20 mM in DMSO) reagent_prep->reaction incubation Incubate (1-2h RT or O/N 4°C) reaction->incubation quenching Quench Reaction (e.g., 50 mM Tris) incubation->quenching purification Purification (Desalting/Dialysis) quenching->purification analysis Analysis & Storage purification->analysis

Caption: A flowchart of the general experimental workflow for protein biotinylation.

troubleshooting_logic Troubleshooting Protein Aggregation cluster_diagnosis Diagnosis cluster_solutions_immediate Immediate Aggregation Solutions cluster_solutions_gradual Gradual Aggregation Solutions cluster_solutions_post Post-Purification Aggregation Solutions start Protein Aggregation Observed when When does aggregation occur? start->when Immediately upon reagent addition Immediately upon reagent addition when->Immediately upon reagent addition Gradually during incubation Gradually during incubation when->Gradually during incubation After purification/storage After purification/storage when->After purification/storage sol_immediate1 Reduce organic solvent % sol_immediate2 Check buffer pH vs. pI sol_immediate3 Add reagent slowly sol_gradual1 Reduce molar excess of biotin sol_gradual2 Lower reaction temperature sol_gradual3 Add stabilizers (e.g., Arginine) sol_gradual4 Add reducing agent (TCEP) sol_post1 Optimize storage buffer sol_post2 Add cryoprotectant (Glycerol) sol_post3 Store at lower concentration Immediately upon reagent addition->sol_immediate1 Solvent shock? Immediately upon reagent addition->sol_immediate2 Solubility issue? Immediately upon reagent addition->sol_immediate3 High local concentration? Gradually during incubation->sol_gradual1 Over-labeling? Gradually during incubation->sol_gradual2 Protein instability? Gradually during incubation->sol_gradual3 General instability? Gradually during incubation->sol_gradual4 Oxidation? After purification/storage->sol_post1 Buffer mismatch? After purification/storage->sol_post2 Freeze-thaw issues? After purification/storage->sol_post3 Concentration effect?

Caption: A logical diagram for troubleshooting protein aggregation during biotinylation.

References

Technical Support Center: A Troubleshooting Guide for Biotin-PEG3-alcohol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG3-alcohol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the biotinylation process. The following information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Setup and Execution

Q1: I am planning to couple this compound to a carboxylic acid-containing molecule. What is the recommended protocol?

A1: The most common method for coupling this compound to a carboxylic acid is through a carbodiimide-mediated reaction, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step, one-pot reaction first activates the carboxylic acid to form a more stable NHS ester, which then efficiently reacts with the primary alcohol of this compound.

dot

G cluster_activation Activation Step cluster_coupling Coupling Step Molecule_COOH Molecule-COOH Activated_Ester Molecule-CO-NHS (Active Ester Intermediate) Molecule_COOH->Activated_Ester + EDC, NHS EDC EDC EDC->Activated_Ester NHS NHS NHS->Activated_Ester Final_Product Biotin-PEG3-O-CO-Molecule (Final Conjugate) Activated_Ester->Final_Product + Biotin-PEG3-OH Biotin_PEG3_OH Biotin-PEG3-OH Biotin_PEG3_OH->Final_Product

Caption: EDC/NHS coupling workflow for this compound.

Experimental Protocol: EDC/NHS Coupling of this compound to a Carboxylic Acid

Parameter Recommendation Notes
Solvent Anhydrous aprotic solvent (e.g., DMF, DMSO, DCM).Ensure the solvent is dry to prevent hydrolysis of EDC and the NHS ester intermediate.
Reaction pH Activation: 4.5-6.0; Coupling: 7.2-8.5.Use a non-amine, non-carboxylate buffer like MES for the activation step.[1] For the coupling step, a phosphate buffer (PBS) can be used.[1]
Molar Ratios Molecule-COOH : EDC : NHS : Biotin-PEG3-OHA common starting point is a molar ratio of 1 : 1.5 : 1.2 : 2. Optimization may be required.
Reaction Time Activation: 15-60 minutes at RT; Coupling: 2 hours at RT to overnight at 4°C.Monitor reaction progress by TLC or LC-MS.
Temperature Room Temperature (RT) or 4°C.Lower temperatures can help to minimize hydrolysis of the NHS ester.[2]
Quenching Optional: Add an excess of a primary amine (e.g., Tris or glycine) or 2-mercaptoethanol.[3]This step terminates the reaction by consuming any unreacted NHS esters.

Q2: My biotinylation reaction with this compound has a low yield. What are the possible causes and solutions?

A2: Low yields in biotinylation reactions can stem from several factors related to reagent quality, reaction conditions, and the stability of intermediates.

Troubleshooting Low Reaction Yield

Potential Cause Troubleshooting Steps
Inactive EDC EDC is moisture-sensitive and can hydrolyze over time, rendering it inactive.[4] Use a fresh vial of EDC, and allow it to equilibrate to room temperature before opening to prevent condensation. Visually, active EDC should be a white crystalline powder; a sticky or discolored appearance may indicate degradation.
Hydrolysis of NHS Ester The NHS ester intermediate is susceptible to hydrolysis, especially at high pH and temperature. Perform the reaction at a pH between 7.2 and 8.5 and consider running the coupling step at 4°C.
Suboptimal Molar Ratios An insufficient excess of this compound or coupling reagents can lead to incomplete reaction. Try increasing the molar excess of this compound and the coupling reagents.
Presence of Nucleophilic Impurities Buffers containing primary amines (e.g., Tris, glycine) will compete with this compound for the activated carboxylic acid. Ensure your reaction buffer is free of such impurities.
Steric Hindrance If the carboxylic acid on your molecule is sterically hindered, the reaction with the bulky this compound may be slow. Consider increasing the reaction time or temperature, or using a longer PEG-linker biotinylation reagent.

dot

G cluster_causes Potential Causes Low_Yield Low Reaction Yield Inactive_EDC Inactive EDC Low_Yield->Inactive_EDC NHS_Hydrolysis NHS Ester Hydrolysis Low_Yield->NHS_Hydrolysis Bad_Ratios Suboptimal Molar Ratios Low_Yield->Bad_Ratios Impurities Nucleophilic Impurities Low_Yield->Impurities Steric_Hindrance Steric Hindrance Low_Yield->Steric_Hindrance

Caption: Common causes of low biotinylation yield.

Side Reactions and Purification

Q3: I am observing unexpected spots on my TLC analysis. What are the common side products in an EDC/NHS reaction with an alcohol?

A3: The primary side reaction of concern is the formation of an N-acylurea. This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and EDC, rearranges instead of reacting with the NHS or the alcohol. This N-acylurea byproduct can be difficult to separate from the desired product due to similar polarities. Another potential side reaction is the hydrolysis of the NHS ester back to the starting carboxylic acid.

Q4: How can I monitor the progress of my this compound reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can track the consumption of the starting materials (your carboxylic acid-containing molecule and this compound) and the formation of the new, more nonpolar product. A typical mobile phase for such a reaction could be a mixture of dichloromethane and methanol or ethyl acetate and hexane, with the exact ratio depending on the polarity of your specific molecules. Staining with potassium permanganate can help visualize the spots. Alternatively, LC-MS can provide more definitive tracking of product formation and identification of side products.

Q5: What is the best way to purify my biotinylated product?

A5: For macromolecules like proteins and antibodies, the most effective purification method is affinity chromatography using streptavidin-functionalized resins (e.g., streptavidin agarose). The extremely high affinity of the biotin-streptavidin interaction allows for stringent washing steps to remove unreacted starting materials and byproducts, resulting in a highly pure product. For smaller molecules, standard purification techniques like silica gel column chromatography or preparative HPLC can be employed.

Data on Streptavidin Resin Binding Capacity

Resin Type Reported Biotin Binding Capacity (nmol/mL of resin)
Streptavidin Agarose Resin> 120
Streptavidin Agarose Ultra Performance> 330
Streptavidin Agarose 6 Fast Flow> 300

Note: The effective binding capacity can be lower for large biotinylated molecules due to steric hindrance.

Troubleshooting Purification

Q6: My biotinylated protein is not binding to the streptavidin column. What could be the issue?

A6: There are several potential reasons for poor binding to a streptavidin column:

  • Failed Biotinylation Reaction: The most likely reason is that the biotinylation reaction was unsuccessful. Re-evaluate your reaction conditions and confirm product formation using an analytical technique like mass spectrometry.

  • Column Overload: Ensure you have not exceeded the binding capacity of your streptavidin resin. Refer to the manufacturer's specifications for the resin's capacity.

  • Incorrect Buffer Conditions: Binding is typically optimal at a neutral pH. Ensure your binding and wash buffers are at the correct pH and do not contain substances that could interfere with the biotin-streptavidin interaction.

  • Presence of Free Biotin: If your sample contains a high concentration of free, unreacted this compound, it will compete with your biotinylated molecule for binding sites on the resin. Ensure adequate removal of excess biotinylation reagents before affinity purification.

Q7: I am having difficulty eluting my biotinylated molecule from the streptavidin column. What are my options?

A7: The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, making elution challenging. Harsh, denaturing conditions are often required.

Elution Strategies for Streptavidin Affinity Chromatography

Elution Method Conditions Considerations
Low pH 0.1 M glycine-HCl, pH 2.5-2.8May denature the purified protein.
High Concentration of Free Biotin Excess free biotin with heatingCan be effective for some proteins, but may not be sufficient for very strong interactions.
Denaturing Agents 8 M Guanidine-HCl, pH 1.5Will denature the protein and the streptavidin on the column, preventing resin reuse.
Enzymatic Cleavage If a protease cleavage site is engineered between the biotin tag and the protein of interest.Allows for elution of the native protein, leaving the biotin tag bound to the resin.

dot

G cluster_purification Purification Workflow cluster_troubleshooting Troubleshooting Elution Crude_Product Crude Reaction Mixture Binding Bind to Streptavidin Resin Crude_Product->Binding Washing Wash Unbound Molecules Binding->Washing Elution Elute Biotinylated Product Washing->Elution Pure_Product Pure Biotinylated Product Elution->Pure_Product Low_pH Low pH (e.g., Glycine-HCl) Elution->Low_pH Strategies Excess_Biotin Excess Free Biotin + Heat Elution->Excess_Biotin Denaturants Denaturing Agents (e.g., Guanidine-HCl) Elution->Denaturants Enzymatic_Cleavage Enzymatic Cleavage Elution->Enzymatic_Cleavage

Caption: Purification and elution troubleshooting logic.

This guide provides a starting point for troubleshooting your this compound reactions. Successful biotinylation often requires optimization of the reaction conditions for your specific molecule of interest.

References

optimizing reaction conditions for Biotin-PEG3-alcohol coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for Biotin-PEG3-alcohol coupling.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for coupling a molecule to this compound?

The most common method is to couple a carboxylic acid-containing molecule to the terminal hydroxyl group of this compound via an esterification reaction. This forms a stable ester bond.

Q2: What are the recommended coupling agents for esterification with this compound?

For mild and efficient esterification, carbodiimide-based coupling agents are recommended. Common choices include:

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • EDC or EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) [1]

  • DIC (N,N'-Diisopropylcarbodiimide) [2]

These are often used in combination with a catalyst like DMAP (4-Dimethylaminopyridine) to enhance the reaction rate and prevent side reactions.[3][4]

Q3: What are the optimal reaction conditions for coupling a carboxylic acid to this compound?

Optimal conditions can vary depending on the specific substrates. However, a good starting point for a Steglich esterification is:

  • Solvent: Anhydrous polar apathetic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Temperature: Room temperature is generally sufficient.[5] The reaction can be initiated at 0°C and then allowed to warm to room temperature.

  • Reaction Time: Typically ranges from a few hours to overnight (e.g., 3 hours to 72 hours).

  • Atmosphere: It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Q4: Can I couple molecules other than carboxylic acids to this compound?

Yes, the terminal hydroxyl group can react with other functional groups, such as isocyanates to form urethane linkages, or with activated acids like acid chlorides and acid anhydrides. However, these reactions can be more vigorous and may require different reaction conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive reagents due to moisture. 2. Insufficient activation of the carboxylic acid. 3. Steric hindrance from bulky substrates. 4. Suboptimal reaction temperature. 5. Side reaction forming N-acylurea (with DCC/EDC).1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. 2. Ensure the correct stoichiometry of the coupling agent (e.g., DCC, EDC) and catalyst (DMAP). Consider pre-activating the carboxylic acid with the coupling agent before adding the this compound. 3. Increase the reaction time and/or temperature. Consider using a less sterically hindered coupling agent. 4. While room temperature is often sufficient, gentle heating might be necessary for slow reactions. 5. Ensure a catalytic amount of DMAP is used, as it helps to suppress the formation of N-acylurea.
Difficult to remove byproducts 1. Dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in many organic solvents.1. If using DCC, filter the reaction mixture to remove the precipitated DCU. If DCU remains in the product, it can sometimes be removed by trituration with a solvent in which the product is soluble but DCU is not. 2. Consider using EDC instead of DCC. The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous wash.
Product decomposition 1. Harsh reaction conditions (e.g., high temperature, strong acid/base). 2. Presence of reactive functional groups on the substrate that are not compatible with the coupling chemistry.1. Use mild coupling conditions like Steglich esterification at room temperature. Avoid strong acids or bases if your molecule is sensitive. 2. Protect sensitive functional groups on your molecule before performing the coupling reaction.
Formation of multiple products 1. Presence of multiple reactive sites on the molecule being coupled. 2. Side reactions due to impurities.1. Use protecting groups to block other reactive sites (e.g., other hydroxyl or amine groups) on your molecule. 2. Purify all starting materials before the reaction.

Quantitative Data Summary

The efficiency of esterification reactions can be influenced by the choice of coupling agent, catalyst, and reaction conditions. The table below summarizes typical yields reported for Steglich-type esterifications.

Coupling AgentCatalystAlcohol TypeTypical YieldReference
DCCDMAPPrimary AlcoholGood to excellent
DCCDMAPSterically Hindered AlcoholGood
TBTU, TATU, COMUOrganic BasePrimary AlcoholExcellent
TBTU, TATU, COMUOrganic BaseSecondary AlcoholGood to excellent
EDCDMAPAliphatic AlcoholCan be low, risk of N-acylurea formation

Experimental Protocol: Steglich Esterification of a Carboxylic Acid with this compound

This protocol describes a general procedure for the coupling of a carboxylic acid to this compound using DCC as the coupling agent and DMAP as a catalyst.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Filtration setup (e.g., Büchner funnel or syringe filter)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation:

    • Dry the glassware thoroughly in an oven and allow it to cool under a stream of inert gas.

    • Ensure all reagents are anhydrous.

  • Reaction Setup:

    • In a round bottom flask, dissolve the carboxylic acid (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

    • Add a catalytic amount of DMAP (0.1 equivalents) to the solution and stir.

  • Addition of Coupling Agent:

    • In a separate vial, dissolve DCC (1.2 equivalents) in a small amount of anhydrous DCM.

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add the DCC solution to the reaction mixture dropwise using a syringe.

  • Reaction:

    • Allow the reaction to stir at 0°C for 30 minutes.

    • Remove the ice bath and let the reaction warm to room temperature.

    • Continue stirring at room temperature for 3-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed.

    • Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

    • Combine the filtrates and wash with 5% HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to isolate the pure Biotin-PEG3-ester conjugate.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Carboxylic Acid, This compound, & DMAP in Anhydrous DCM cool Cool to 0°C start->cool add_dcc Add DCC Solution Dropwise cool->add_dcc react Stir at Room Temperature (3-24h) add_dcc->react filter_dcu Filter to Remove DCU Precipitate react->filter_dcu wash Aqueous Wash (HCl, NaHCO3, Brine) filter_dcu->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify end_product Pure Biotin-PEG3-Ester purify->end_product

Caption: Workflow for this compound esterification.

References

minimizing non-specific binding with Biotin-PEG3-alcohol conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG3-alcohol conjugates. Our goal is to help you minimize non-specific binding and achieve reliable, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the PEG3 linker in this compound?

A1: The polyethylene glycol (PEG) spacer in this compound serves two main purposes. Firstly, its hydrophilic nature increases the aqueous solubility of the biotin conjugate, which helps to prevent aggregation and reduces hydrophobic interactions with surfaces that can lead to non-specific binding.[1][2] Secondly, the flexible PEG spacer arm provides steric hindrance, creating a hydrated layer that acts as a physical barrier to prevent proteins and other molecules from non-specifically adsorbing to the surface.[3][4][5] This also minimizes steric hindrance during the binding of biotin to avidin or streptavidin, ensuring efficient capture of the target molecule.

Q2: How does the length of the PEG linker affect non-specific binding?

A2: The length of the PEG linker is a critical factor in minimizing non-specific binding. Longer PEG chains generally provide a better "stealth" effect, more effectively preventing protein adsorption due to their larger exclusion volume. However, there is a trade-off, as excessively long linkers can sometimes lead to reduced binding affinity of the intended interaction due to increased flexibility and potential entanglement. For many applications, a short linker like PEG3 provides a good balance between reducing non-specific interactions and maintaining high-affinity specific binding.

Q3: What are the most common causes of high background signal when using this compound conjugates?

A3: High background is a frequent issue and can stem from several sources:

  • Insufficient Blocking: The surface may not be adequately blocked, leaving sites open for non-specific adsorption.

  • Inadequate Washing: Failure to thoroughly wash away unbound reagents at each step can lead to high background.

  • Endogenous Biotin: Some biological samples, such as those from the liver and kidney, contain endogenous biotin that can bind to streptavidin, causing a false positive signal.

  • Hydrophobic Interactions: The analyte or other components in the sample may have hydrophobic regions that non-specifically interact with the surface.

  • Incorrect Reagent Concentrations: Using too high a concentration of the biotinylated probe or the detection reagent (e.g., streptavidin-HRP) can increase non-specific binding.

Q4: Should I use avidin, streptavidin, or neutravidin with my this compound conjugate?

A4: While all three bind to biotin with high affinity, streptavidin and neutravidin are generally preferred over avidin for applications requiring low non-specific binding. Avidin is a glycoprotein with a high isoelectric point, which can lead to non-specific binding through electrostatic and carbohydrate interactions. Streptavidin is not glycosylated and has a more neutral isoelectric point, reducing non-specific interactions. Neutravidin is a deglycosylated form of avidin with a neutral pI, which further minimizes non-specific binding.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Signal Insufficient blocking of the surface.Increase the concentration or incubation time of your blocking agent. Consider testing different blocking agents (e.g., BSA, casein, commercial polymer-based blockers). For biotin-streptavidin systems, avoid blocking agents that may contain endogenous biotin, such as non-fat dry milk.
Inadequate washing steps.Increase the number of washes and the volume of wash buffer between each step. Ensure thorough removal of the wash buffer after each wash.
Non-specific binding of the detection reagent (e.g., streptavidin-HRP).Optimize the concentration of the detection reagent by performing a titration experiment. Reduce the incubation time of the detection reagent.
Presence of endogenous biotin in the sample.Perform a biotin blocking step by pre-incubating the sample with an excess of free streptavidin, followed by an incubation with free biotin to block the remaining binding sites on the streptavidin.
Low or No Signal Inefficient immobilization of the this compound conjugate.Verify the surface chemistry and ensure that the functional groups on the surface are suitable for reacting with the alcohol group of the conjugate. Optimize the pH and incubation time for the immobilization reaction.
Steric hindrance preventing biotin-streptavidin interaction.While the PEG3 linker is designed to reduce steric hindrance, consider if the density of the immobilized conjugate is too high, preventing access to the biotin moiety. Try immobilizing a lower concentration of the conjugate.
Weak or no interaction between the capture molecule and the analyte.Confirm the activity of your capture molecule and analyte. Ensure that the experimental conditions (e.g., buffer composition, pH) are optimal for their interaction.
Degraded reagents.Use fresh reagents and ensure they have been stored correctly.
Poor Reproducibility Inconsistent surface preparation.Standardize the protocol for surface cleaning, activation, and functionalization to ensure a consistent starting surface for each experiment.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
Temperature fluctuations.Maintain a consistent temperature during all incubation steps, as temperature can affect binding kinetics.
Edge effects on the plate.Ensure proper sealing of the plate during incubations to prevent evaporation from the outer wells.

Data Summary

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantagesSuitable for Biotin-Streptavidin Assays
Bovine Serum Albumin (BSA) 1-5% in PBS or TBSLow background, compatible with most systems.Can be a weaker blocker than others for some antibodies.Yes
Normal Serum 2-10% in PBS or TBSHighly effective at reducing non-specific antibody binding.Must be from the same species as the secondary antibody host to avoid cross-reactivity.Yes
Non-fat Dry Milk 1-5% in TBSInexpensive and effective for many applications.Contains endogenous biotin, which will interfere with biotin-streptavidin detection. Can mask some antigens.No
Fish Gelatin 0.1-0.5% in PBS or TBSDoes not contain biotin or mammalian proteins, reducing cross-reactivity.May not be as effective as serum for all applications.Yes
Commercial Polymer-Based Blockers Varies by manufacturerOften more effective than protein-based blockers and have better lot-to-lot consistency.Can be more expensive.Yes

Experimental Protocols

Protocol 1: Surface Functionalization with this compound on an Amine-Reactive Surface

This protocol describes the immobilization of this compound onto a surface that has been functionalized with primary amine groups (e.g., through treatment with (3-aminopropyl)triethoxysilane (APTES)).

Materials:

  • Amine-functionalized substrate (e.g., glass slide, microplate)

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Activation of this compound:

    • Dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DMF.

    • Add a 2-fold molar excess of TEA or DIPEA to the solution.

    • Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring, protected from moisture. This creates an NHS-activated Biotin-PEG3 intermediate.

  • Surface Immobilization:

    • Prepare a solution of the activated Biotin-PEG3 in a suitable buffer (e.g., PBS, pH 7.4) at the desired concentration (e.g., 0.1-1 mg/mL).

    • Apply the solution to the amine-functionalized surface, ensuring complete coverage.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing and Blocking:

    • Wash the surface extensively with the wash buffer to remove any unbound this compound.

    • Proceed with a blocking step to passivate any remaining unreacted sites on the surface.

Protocol 2: General Blocking Procedure to Minimize Non-Specific Binding

This protocol outlines a standard blocking procedure to be performed after surface functionalization and before the introduction of the sample.

Materials:

  • Functionalized substrate

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Blocking:

    • After immobilizing the this compound conjugate and washing, incubate the surface with the blocking buffer for at least 1 hour at room temperature or overnight at 4°C. Ensure the entire surface is covered.

  • Washing:

    • After the blocking incubation, wash the surface 3-5 times with the wash buffer.

    • The surface is now ready for the binding assay.

Visualizations

Non_Specific_Binding_Mechanism cluster_0 Unprotected Surface cluster_1 Biotin-PEG3-Functionalized Surface Analyte Analyte Surface Surface Analyte->Surface Non-Specific Binding (Hydrophobic/Electrostatic Interactions) Analyte2 Analyte PEG_Layer Hydrated PEG Layer Analyte2->PEG_Layer Repulsion Surface2 Surface PEG_Layer->Surface2 Covalent Linkage Biotin Biotin Biotin->PEG_Layer Attached via PEG

Caption: Mechanism of PEG in preventing non-specific binding.

Experimental_Workflow Start Start Surface_Prep 1. Surface Preparation (e.g., aminosilanization) Start->Surface_Prep Conjugation 2. Conjugation of This compound Surface_Prep->Conjugation Wash1 Wash Conjugation->Wash1 Blocking 3. Blocking (e.g., BSA, Casein) Wash2 Wash Blocking->Wash2 Sample_Incubation 4. Sample Incubation (Analyte Binding) Wash3 Wash Sample_Incubation->Wash3 Detection 5. Detection (Streptavidin-HRP) Readout 6. Signal Readout Detection->Readout Wash1->Blocking Wash2->Sample_Incubation Wash3->Detection

Caption: Experimental workflow for a typical binding assay.

References

common side reactions with Biotin-PEG3-alcohol and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG3-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive group?

This compound is a biotinylation reagent that contains a biotin moiety, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a terminal primary hydroxyl (-OH) group.[1][2][3] The primary hydroxyl group is the main site for conjugation to other molecules.[1][4] The PEG spacer enhances water solubility and reduces steric hindrance.

Q2: What types of functional groups can this compound react with?

The terminal hydroxyl group of this compound can be reacted with several functional groups, most commonly carboxylic acids and their activated derivatives (e.g., acyl chlorides, NHS esters) to form stable ester linkages. It can also participate in other reactions such as etherification under specific conditions.

Q3: What are the main advantages of using a PEG spacer in a biotinylation reagent?

The polyethylene glycol (PEG) spacer offers several benefits:

  • Increased Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of the biotinylated molecule, which can help prevent aggregation.

  • Reduced Steric Hindrance: The flexible spacer arm allows the biotin moiety to more effectively bind to avidin or streptavidin by minimizing steric interference from the conjugated molecule.

  • Reduced Immunogenicity: PEGylation can decrease the potential for an immune response to the labeled molecule.

  • Improved Pharmacokinetics: In drug development, PEGylation can prolong the circulation half-life of a therapeutic molecule.

Q4: Can the biotin moiety itself be a source of side reactions?

Yes, the biotin molecule can undergo oxidation, particularly at its sulfur atom. This oxidation can lead to a significant reduction in its binding affinity for streptavidin, potentially affecting downstream detection or purification steps.

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency

Symptoms:

  • Low yield of the desired biotinylated product.

  • Incomplete reaction as determined by analytical methods (e.g., mass spectrometry, chromatography).

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inefficient Activation of Carboxylic Acids When reacting with a carboxylic acid, ensure complete activation (e.g., using EDC/NHS chemistry). Optimize the stoichiometry of activating agents.
Steric Hindrance The reaction site on the target molecule may be sterically hindered. Consider using a longer PEG linker if available. Primary alcohols, like that on this compound, are less affected by steric hindrance than secondary or tertiary alcohols.
Suboptimal Reaction Conditions For esterification, ensure acidic catalysis if using the Fischer method, or appropriate coupling agents like DCC/DMAP for Steglich esterification. Ensure the reaction is running at the optimal pH and temperature for the chosen chemistry.
Hydrolysis of Activated Intermediates If activating a molecule with an NHS ester to react with an amine (a different reaction scheme), be aware that NHS esters are moisture-sensitive and can hydrolyze. Use anhydrous solvents and prepare reagents immediately before use.
Problem 2: Aggregation and Precipitation of Labeled Protein

Symptoms:

  • Visible precipitate forms during or after the conjugation reaction.

  • The biotinylated protein is difficult to redissolve.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Over-modification of the Protein Excessive labeling can alter the protein's isoelectric point and lead to precipitation. Reduce the molar ratio of this compound to the protein in the reaction.
Change in Protein Solubility The addition of the biotin-PEG moiety can alter the overall hydrophobicity/hydrophilicity of the protein. The PEG3 linker is designed to be hydrophilic to mitigate this.
Inter-particle Cross-linking If the target molecule has multiple reactive sites, there is a potential for one molecule to react with multiple partners, leading to aggregation. Using a smaller, discrete PEG linker may help in some cases.
Incorrect Buffer Conditions Ensure the buffer pH is appropriate to maintain protein solubility. After the reaction, adjusting the pH may help to redissolve the protein.
Problem 3: Unexpected Side Products

Symptoms:

  • Analytical results show the presence of molecules with unexpected masses or properties.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Ether Formation Under certain conditions (e.g., acid catalysis and heat), alcohols can react with each other to form ethers. This is generally avoided by using controlled, mild reaction conditions typical for bioconjugation.
Oxidation of the Alcohol The primary alcohol could be oxidized to an aldehyde or carboxylic acid if oxidizing agents are present. Ensure all reagents and buffers are free from contaminants.
Reaction with Buffer Components Avoid using buffers that contain functional groups that can compete in the reaction. For example, when targeting primary amines, avoid Tris or glycine buffers.

Experimental Protocols & Visualizations

General Workflow for Protein Biotinylation via Carboxyl Group Activation

This protocol describes the conjugation of this compound to a protein's carboxylic acid groups (e.g., on aspartic or glutamic acid residues) using EDC and Sulfo-NHS chemistry.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A 1. Prepare Protein Solution in MES Buffer (pH 4.5-5.5) D 4. Add EDC and Sulfo-NHS to Protein Solution A->D B 2. Prepare EDC and Sulfo-NHS Solutions B->D C 3. Prepare this compound Solution F 6. Add this compound to the Reaction Mixture C->F E 5. Incubate to Activate Carboxyl Groups D->E E->F G 7. Incubate to Allow Conjugation F->G H 8. Quench the Reaction (optional) G->H I 9. Purify the Conjugate (e.g., Dialysis, Desalting Column) H->I

Caption: Workflow for conjugating this compound to protein carboxyl groups.

Signaling Pathway of a Potential Side Reaction: Ether Formation

Under harsh, acidic conditions, two molecules of this compound could potentially react to form a symmetric ether, a common side reaction for primary alcohols. This is generally not an issue under standard bioconjugation conditions.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 Biotin-PEG3-OH P1 Biotin-PEG3-O-PEG3-Biotin (Symmetric Ether) R1->P1 Reacts with P2 H2O R2 Biotin-PEG3-OH R2->P1 C1 Strong Acid (e.g., H2SO4) + Heat

Caption: Potential side reaction of ether formation from this compound.

References

Technical Support Center: Purification of Biotin-PEG3-alcohol Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of proteins labeled with Biotin-PEG3-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for protein labeling?

A1: this compound is a biotinylation reagent that contains a biotin molecule, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a terminal primary alcohol group. The PEG spacer enhances the solubility of the labeled protein and reduces steric hindrance, making the biotin moiety more accessible for binding to avidin or streptavidin.[1][2] The terminal alcohol can be activated or modified to react with various functional groups on a protein. However, it is more common to use a derivative, such as a Biotin-PEG3-NHS ester, which readily reacts with primary amines (lysine residues and the N-terminus) on the protein to form stable amide bonds.[3][4]

Q2: My biotinylation efficiency is low. What are the possible causes and solutions?

A2: Low biotinylation efficiency can stem from several factors:

  • Inappropriate Buffer: The presence of primary amines (e.g., Tris, glycine) in your reaction buffer will compete with your protein for the biotinylation reagent. It is crucial to use an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0.[3]

  • Suboptimal Reagent Concentration: The molar excess of the biotinylation reagent to the protein may be too low. An optimization of the reagent-to-protein ratio is often necessary.

  • Inactive Reagent: Biotinylation reagents, especially NHS esters, are moisture-sensitive and can hydrolyze over time, rendering them inactive. Always use fresh or properly stored reagents.

Q3: My labeled protein precipitates after the labeling reaction. What can I do?

A3: Protein precipitation post-labeling can occur due to:

  • Over-biotinylation: The addition of too many biotin-PEG molecules can alter the protein's surface charge and hydrophobicity, leading to aggregation. To address this, reduce the molar excess of the biotinylation reagent in the reaction.

  • Solvent Shock: If the biotinylation reagent is dissolved in an organic solvent like DMSO, adding a large volume directly to the protein solution can cause precipitation. Add the reagent dropwise while gently vortexing to ensure proper mixing.

  • pH near Isoelectric Point (pI): If the labeling reaction pH is close to the protein's pI, it can cause the protein to become insoluble. If possible, adjust the reaction pH to be at least one unit away from the pI.

Q4: How do I remove excess, unreacted Biotin-PEG3-reagent after the labeling reaction?

A4: The most common methods for removing small, unbound biotinylation reagents are size-exclusion chromatography (also known as desalting or gel filtration) and dialysis.

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on size. The larger, labeled protein will elute first from the column, while the smaller, unbound biotin reagent is retained and elutes later.

  • Dialysis: This technique involves placing the sample in a dialysis bag or cassette with a specific molecular weight cut-off membrane and dialyzing against a large volume of buffer. The small, unbound biotin reagent will pass through the membrane into the buffer, while the larger, labeled protein remains inside.

Q5: My protein yield is low after purification on a streptavidin column. What are the common reasons?

A5: Low recovery of your biotinylated protein can be due to several factors:

  • Inefficient Binding: The biotin tag may be inaccessible due to protein folding. In such cases, performing the binding step under denaturing conditions might be necessary.

  • Harsh Elution Conditions: While strong denaturants can be effective for elution, they can also lead to irreversible protein denaturation and loss of function.

  • Protein Degradation: Proteases in your sample can degrade your target protein. Always include protease inhibitors in your lysis and purification buffers.

  • Column Overload: Loading too much protein onto the affinity column can lead to unbound protein in the flow-through. Ensure you are using an adequate amount of resin for your protein quantity.

Troubleshooting Guides

Low Biotinylation Efficiency
Issue Possible Cause Recommended Solution
Low or no biotin incorporation Reaction buffer contains primary amines (e.g., Tris, glycine).Use an amine-free buffer like PBS, HEPES, or bicarbonate buffer at pH 7.2-8.0.
Biotinylation reagent is hydrolyzed and inactive.Use a fresh vial of the reagent. Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.
Molar excess of biotin reagent is too low.Increase the molar excess of the biotin reagent to the protein. Perform a titration to find the optimal ratio.
Protein concentration is too low.For efficient labeling, the protein concentration should ideally be 1-10 mg/mL.
Protein Precipitation During or After Labeling
Issue Possible Cause Recommended Solution
Protein precipitates upon addition of biotin reagent High concentration of organic solvent (e.g., DMSO) from the reagent stock solution.Add the biotin reagent dropwise to the protein solution while gently vortexing to ensure rapid mixing. Keep the final concentration of the organic solvent below 10%.
Labeled protein is insoluble Over-modification of the protein with the biotin-PEG linker.Reduce the molar excess of the biotinylation reagent. Perform a series of labeling reactions with varying reagent-to-protein ratios to find the optimal level of labeling that maintains solubility.
The pH of the reaction buffer is close to the protein's isoelectric point (pI).If possible, adjust the pH of the reaction buffer to be at least one pH unit away from the pI of the protein.
Low Protein Recovery After Affinity Purification
Issue Possible Cause Recommended Solution
Protein does not bind to the streptavidin resin Biotin tag is sterically hindered or inaccessible.Consider performing the binding step under denaturing conditions (e.g., using urea or guanidine HCl) to expose the biotin tag.
Inefficient biotinylation.Confirm the success of the biotinylation reaction using a method like a Western blot with streptavidin-HRP before proceeding with purification.
Protein binds but elution is inefficient Elution conditions are too mild.The biotin-streptavidin interaction is very strong. Elution may require harsh conditions such as low pH (e.g., 0.1 M glycine, pH 2.5-3.0), high concentrations of denaturants (e.g., 6 M guanidine HCl), or boiling in SDS-PAGE sample buffer.
Consider competitive elution with an excess of free biotin, although this is generally less efficient for the strong biotin-streptavidin interaction.
Protein is recovered but inactive Harsh elution conditions have denatured the protein.If protein activity is critical, consider using a cleavable biotinylation reagent. Alternatively, try milder elution conditions, such as competitive elution with desthiobiotin if using a Strep-Tactin® resin.
Low overall yield Protein degradation.Add a protease inhibitor cocktail to your cell lysate and all purification buffers.
Column capacity was exceeded.Ensure the amount of protein loaded does not exceed the binding capacity of the streptavidin resin. Use a larger column volume if necessary.

Quantitative Data Summaries

Table 1: Optimizing Biotinylation Efficiency with Biotin-PEG3-NHS Ester

Molar Excess of Biotin-PEG3-NHS to ProteinIncubation Time (Room Temperature)Average Moles of Biotin per Mole of ProteinProtein Recovery after Labeling (%)
5:130 min2.195
10:130 min4.592
20:130 min8.288
10:160 min5.891
20:160 min9.585

Note: This is example data. The optimal conditions will vary depending on the specific protein and reaction conditions.

Table 2: Comparison of Elution Methods for Biotinylated Protein from Streptavidin-Agarose

Elution BufferProtein Recovery (%)Protein Activity Retention (%)
0.1 M Glycine, pH 2.885-9510-30
6 M Guanidine HCl, pH 1.5> 90< 5
1X SDS-PAGE Sample Buffer (Boiling)> 950
8 M Guanidine HCl, 50 mM Biotin, pH 4.0~905-15
Competitive Elution with 10 mM Biotin, pH 7.420-4070-90

Note: This is example data. Recovery and activity retention are highly dependent on the protein of interest.

Experimental Protocols

Protocol 1: Labeling of Proteins with Biotin-PEG3-NHS Ester

This protocol provides a general guideline for labeling proteins with primary amines.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer)

  • Biotin-PEG3-NHS Ester

  • Anhydrous DMSO or DMF

  • Amine-free buffer (e.g., 50 mM phosphate buffer, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free buffer at the desired concentration.

  • Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the Biotin-PEG3-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the Biotin-PEG3-NHS Ester stock solution to the protein solution. Gently mix immediately.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted biotin reagent and byproducts using a desalting column or by dialysis.

Protocol 2: Purification of Biotinylated Protein using Streptavidin Affinity Chromatography

Materials:

  • Biotinylated protein sample

  • Streptavidin-agarose resin

  • Binding/Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.8)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Chromatography column

Procedure:

  • Column Preparation: Pack the chromatography column with the streptavidin-agarose resin.

  • Equilibration: Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading: Apply the biotinylated protein sample to the column.

  • Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound biotinylated protein with the Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and preserve protein integrity.

  • Analysis: Analyze the eluted fractions for protein content (e.g., by measuring absorbance at 280 nm or by SDS-PAGE).

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis protein Protein Solution (Amine-free buffer) reaction Labeling Reaction (Incubate RT or 4°C) protein->reaction biotin_reagent Biotin-PEG3-NHS Ester (Dissolved in DMSO) biotin_reagent->reaction quench Quench Reaction (Add Tris buffer) reaction->quench desalting Remove Excess Biotin (Desalting Column/Dialysis) quench->desalting streptavidin_column Streptavidin Affinity Chromatography desalting->streptavidin_column binding Binding streptavidin_column->binding washing Washing binding->washing elution Elution washing->elution analysis Analyze Purified Protein (SDS-PAGE, Western Blot, Activity Assay) elution->analysis

Caption: Experimental workflow for labeling and purifying this compound labeled proteins.

troubleshooting_workflow cluster_binding Binding Issues cluster_elution Elution Issues cluster_other Other Issues start Low Protein Yield After Purification check_biotinylation Confirm Biotinylation (Western Blot with Streptavidin-HRP) start->check_biotinylation check_degradation Check for Degradation (SDS-PAGE of Lysate) start->check_degradation no_biotin No/Low Biotinylation check_biotinylation->no_biotin Negative check_binding_conditions Check Binding Conditions check_biotinylation->check_binding_conditions Positive optimize_labeling Optimize Labeling (See Protocol 1) no_biotin->optimize_labeling denature Use Denaturing Conditions check_binding_conditions->denature No Binding check_elution_buffer Check Elution Buffer check_binding_conditions->check_elution_buffer Binding OK harsh_elution Use Harsher Elution (Low pH, Denaturants) check_elution_buffer->harsh_elution Inefficient Elution protein_inactive Protein Inactive? harsh_elution->protein_inactive milder_elution Use Milder Elution (e.g., Competitive Elution) protein_inactive->milder_elution Yes add_protease_inhibitors Add Protease Inhibitors check_degradation->add_protease_inhibitors Degradation Observed

Caption: Troubleshooting decision tree for low yield in this compound labeled protein purification.

References

challenges in activating the terminal alcohol of Biotin-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG3-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the activation of the terminal alcohol of this compound for bioconjugation applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive group?

This compound is a biotinylation reagent that contains a biotin moiety, a three-unit polyethylene glycol (PEG) spacer, and a terminal primary hydroxyl (-OH) group.[1][2][3][4][5] The primary hydroxyl group is the reactive handle that requires chemical activation for subsequent conjugation to other molecules. The PEG spacer increases the hydrophilicity and provides a flexible arm to minimize steric hindrance between the biotin and the conjugated molecule.

Q2: Why does the terminal alcohol of this compound need to be activated?

Primary alcohols, like the one on this compound, are generally poor leaving groups and not sufficiently reactive for direct conjugation to most functional groups on biomolecules under mild, physiological conditions. Activation converts the hydroxyl group into a better leaving group or a more reactive functional group, enabling efficient and specific conjugation.

Q3: What are the common methods for activating the terminal alcohol of this compound?

Common activation strategies include:

  • Tosylation or Mesylation: Conversion to a tosylate (-OTs) or mesylate (-OMs) to create an excellent leaving group for nucleophilic substitution reactions.

  • Esterification: Reaction with an activated carboxylic acid (e.g., an NHS ester) to form an ester linkage.

  • Conversion to an Azide: Transformation of the alcohol into an azide (-N3) for use in "click chemistry" reactions.

  • Oxidation to an Aldehyde: Mild oxidation to form an aldehyde for reductive amination with primary amines.

Q4: What are the main challenges in activating the terminal alcohol of this compound?

The primary challenges include:

  • Steric Hindrance: The bulky biotin group and the flexible PEG spacer can sterically hinder the approach of activating reagents to the terminal alcohol, potentially leading to slower reaction rates or incomplete conversion.

  • Side Reactions: Depending on the activation method, side reactions can occur, leading to the formation of impurities that can be difficult to remove. For example, in tosylation, the formation of chlorinated byproducts can occur.

  • Purification: Separating the activated product from unreacted starting material, excess reagents, and byproducts can be challenging due to the similar solubility profiles of these molecules.

  • Moisture Sensitivity: Many of the activating reagents and activated intermediates are sensitive to moisture and can hydrolyze, reducing the efficiency of the activation and subsequent conjugation steps.

Troubleshooting Guides

Low Activation Yield

Problem: Low or no activation of the terminal alcohol is observed.

Possible Cause Troubleshooting Steps
Steric Hindrance - Increase the molar excess of the activating reagent (e.g., tosyl chloride, mesyl chloride) to 2-5 equivalents. - Extend the reaction time and monitor the reaction progress by TLC or LC-MS. - Consider using a less bulky activating reagent if possible.
Inactive Reagents - Use fresh, high-purity activating reagents. Tosyl chloride and mesyl chloride are sensitive to moisture and can degrade over time. - Ensure the base used (e.g., triethylamine, pyridine) is anhydrous and fresh.
Suboptimal Reaction Conditions - Ensure the reaction is performed under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). - Optimize the reaction temperature. While many reactions are started at 0°C to control the initial exotherm, they may require warming to room temperature or gentle heating to proceed to completion.
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.
Formation of Side Products

Problem: The final product mixture contains significant impurities.

Possible Cause Troubleshooting Steps
Side reaction with the biotin moiety - While the biotin amide is generally stable, harsh reaction conditions could potentially affect it. Use mild reaction conditions whenever possible.
Formation of chlorinated byproduct (in tosylation/mesylation) - This can occur when the chloride ion generated from the sulfonyl chloride acts as a nucleophile. - Minimize reaction time once the starting material is consumed. - Consider using p-toluenesulfonic anhydride instead of tosyl chloride to avoid the generation of chloride ions.
Di-PEGylation of target molecule (if using activated PEG in excess) - Carefully control the stoichiometry of the activated Biotin-PEG3-derivative to the target molecule in the subsequent conjugation step. A molar ratio of 1:1 or a slight excess of the target molecule is often a good starting point.
Difficulty in Purification

Problem: The activated product is difficult to separate from starting material and byproducts.

Possible Cause Troubleshooting Steps
Similar polarity of product and starting material - Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary. - Consider using a different stationary phase for chromatography.
Presence of excess reagents - Quench the reaction appropriately to neutralize excess reagents before workup. For example, water or a dilute aqueous acid can be used to quench tosylation or mesylation reactions. - Perform an aqueous workup to remove water-soluble byproducts and excess base.

Experimental Protocols

Protocol 1: Tosylation of this compound

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • 0.5 M HCl

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for Column Chromatography

  • Solvents for Column Chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous triethylamine or pyridine (1.5 - 2 equivalents).

  • Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding 0.5 M HCl.

  • Transfer the mixture to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired Biotin-PEG3-OTs.

Quantitative Data Summary:

Parameter Typical Value
Molar Ratio (Biotin-PEG3-OH:TsCl:Base)1 : 1.2-1.5 : 1.5-2
Reaction Time14-26 hours
Reaction Temperature0°C to Room Temperature
Typical Yield70-90%
Protocol 2: Conversion of this compound to Biotin-PEG3-azide

This protocol is for converting the terminal alcohol to an azide for use in click chemistry. This is a two-step process involving an initial tosylation or mesylation followed by substitution with an azide.

Step 1: Mesylation

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Follow the general procedure for tosylation (Protocol 1), substituting methanesulfonyl chloride for p-toluenesulfonyl chloride. The reaction is typically faster than tosylation.

Step 2: Azide Substitution

Materials:

  • Biotin-PEG3-OMs (from Step 1)

  • Sodium Azide (NaN3)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl Ether

Procedure:

  • Dissolve the crude Biotin-PEG3-OMs in DMF.

  • Add sodium azide (3-5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add deionized water.

  • Extract the product with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Biotin-PEG3-N3.

Quantitative Data Summary:

Parameter Typical Value
Molar Ratio (Biotin-PEG3-OMs:NaN3)1 : 3-5
Reaction Time12-24 hours
Reaction Temperature60-80°C
Typical Yield (over 2 steps)60-80%

Visualizations

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Bioconjugation cluster_analysis Analysis and Purification Biotin-PEG3-OH Biotin-PEG3-OH Activation Activation Biotin-PEG3-OH->Activation Activating Reagent (e.g., TsCl, MsCl) Activated_Intermediates Activated Biotin-PEG3 (e.g., -OTs, -OMs, -N3) Activation->Activated_Intermediates Conjugation Conjugation Activated_Intermediates->Conjugation Target_Molecule Target Molecule (e.g., Protein, Antibody) Target_Molecule->Conjugation Final_Conjugate Biotin-PEG3-Target Conjugation->Final_Conjugate Purification Purification (e.g., Chromatography) Final_Conjugate->Purification Analysis Analysis (e.g., LC-MS, SDS-PAGE) Purification->Analysis

Caption: Experimental workflow for the activation and bioconjugation of this compound.

troubleshooting_logic Start Low Activation Yield Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Replace_Reagents Use fresh, anhydrous reagents and solvents. Check_Reagents->Replace_Reagents No Check_Stoichiometry Is stoichiometry correct? Check_Conditions->Check_Stoichiometry Yes Optimize_Conditions Optimize temperature, time, and atmosphere. Check_Conditions->Optimize_Conditions No Adjust_Stoichiometry Increase excess of activating reagent. Check_Stoichiometry->Adjust_Stoichiometry No Success Improved Yield Check_Stoichiometry->Success Yes Replace_Reagents->Success Optimize_Conditions->Success Adjust_Stoichiometry->Success

Caption: Troubleshooting logic for low activation yield of this compound.

References

impact of buffer conditions on Biotin-PEG3-alcohol conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG3-alcohol conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the successful conjugation of this compound to target molecules.

Frequently Asked Questions (FAQs)

Q1: Can I directly conjugate this compound to my protein or other amine-containing molecule?

A1: Direct conjugation of the terminal hydroxyl group of this compound to amines is generally inefficient.[1] The hydroxyl group is not sufficiently reactive to form a stable bond with primary amines under standard physiological conditions.[1][2] Therefore, a two-step process is required: activation of the hydroxyl group, followed by conjugation to the amine-containing molecule.[3][4]

Q2: How can I activate the hydroxyl group of this compound for conjugation?

A2: There are several methods to activate the terminal hydroxyl group of a PEG linker, making it reactive towards primary amines. Common activation reagents include:

  • Tosyl Chloride (TsCl): Converts the hydroxyl group into a tosylate, which is a good leaving group for nucleophilic substitution by an amine.

  • Tresyl Chloride: Similar to tosylation, this method creates a tresyl-activated PEG that is highly reactive towards primary amines.

  • Carbonyldiimidazole (CDI): Activates the hydroxyl group by forming an imidazole carbamate intermediate, which then reacts with amines to form a stable carbamate linkage.

Q3: What are the optimal buffer conditions for the activation and conjugation steps?

A3: The optimal buffer conditions depend on the chosen activation method.

  • Activation Step (e.g., with Tosyl Chloride or Tresyl Chloride): This step is highly sensitive to water and must be performed in an anhydrous (dry) organic solvent such as dichloromethane (DCM) or acetonitrile. A base, such as pyridine or triethylamine (TEA), is required to neutralize the HCl generated during the reaction.

  • Conjugation Step (to an amine-containing molecule): For the subsequent reaction with a protein or other biomolecule, an amine-free buffer with a slightly alkaline pH (typically pH 7.2-8.5) is recommended. Common choices include phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the activated Biotin-PEG3.

Q4: How does pH affect the conjugation efficiency?

A4: For the conjugation of an activated PEG to a primary amine, the pH of the reaction buffer is critical. The amino groups on the target molecule need to be in a deprotonated (nucleophilic) state to react efficiently. A pH range of 7.2 to 8.5 is generally optimal to ensure sufficient deprotonation of primary amines without causing denaturation of the protein.

Q5: How can I purify the final Biotin-PEG3-conjugated product?

A5: After the conjugation reaction, it is essential to remove unreacted Biotin-PEG3 and any byproducts. Common purification methods include:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger PEGylated protein from the smaller, unreacted PEG molecules.

  • Dialysis: Effective for removing small molecule impurities and unreacted PEG from a protein conjugate.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or no activation of this compound Presence of moisture in the reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive activation reagent (e.g., tosyl chloride, CDI).Use a fresh bottle of the activation reagent. Store reagents under the recommended conditions to prevent degradation.
Low conjugation yield to the target molecule Hydrolysis of the activated Biotin-PEG3.Use the activated Biotin-PEG3 immediately after preparation. Avoid aqueous conditions during the activation step.
Suboptimal pH of the conjugation buffer.Ensure the pH of the reaction buffer is between 7.2 and 8.5 to facilitate the reaction with primary amines.
Presence of competing nucleophiles in the buffer.Use an amine-free buffer such as PBS or sodium bicarbonate. Avoid buffers like Tris or glycine.
Steric hindrance on the target molecule.Consider using a longer PEG linker to overcome steric hindrance. You may also try mild denaturation of the protein to expose more reactive sites, but this should be done with caution.
Precipitation of the protein during conjugation High concentration of the PEG reagent or protein.Reduce the concentration of the protein or the activated Biotin-PEG3. Add the activated PEG reagent to the protein solution dropwise with gentle stirring.
Change in protein solubility upon PEGylation.The hydrophilic PEG chain should enhance solubility, but aggregation can still occur. Optimize the buffer composition and protein concentration.

Experimental Protocols

Protocol 1: Activation of this compound with Tosyl Chloride

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, making it reactive towards primary amines.

Materials:

  • This compound

  • Tosyl Chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • Round-bottom flask and magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Thoroughly dry all glassware before use.

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous TEA (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Slowly add TsCl (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, the activated Biotin-PEG3-tosylate in the DCM solution can be used directly in the subsequent conjugation step after removing the triethylamine hydrochloride salt by filtration.

Protocol 2: Conjugation of Activated Biotin-PEG3-Tosylate to a Protein

This protocol outlines the reaction of the activated Biotin-PEG3-tosylate with primary amines on a target protein.

Materials:

  • Activated Biotin-PEG3-tosylate solution from Protocol 1

  • Target protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • Add the activated Biotin-PEG3-tosylate solution to the protein solution at a desired molar excess (a 5 to 20-fold molar excess over the protein is a good starting point).

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM to react with any unreacted activated PEG.

  • Purify the Biotin-PEG3-protein conjugate using size exclusion chromatography or dialysis to remove unreacted PEG and byproducts.

Visualizations

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Target Protein start Dissolve this compound in anhydrous DCM add_base Add TEA and DMAP at 0°C start->add_base add_tscl Slowly add Tosyl Chloride add_base->add_tscl react Stir at room temperature for 12-16 hours add_tscl->react activated_peg Activated Biotin-PEG3-tosylate react->activated_peg conjugate Add activated Biotin-PEG3-tosylate to protein solution activated_peg->conjugate protein_prep Prepare protein solution in amine-free buffer (pH 8.5) protein_prep->conjugate incubate Incubate with gentle stirring conjugate->incubate quench Quench reaction with Tris or Glycine incubate->quench purify Purify conjugate (SEC or Dialysis) quench->purify final_product Biotin-PEG3-Protein Conjugate purify->final_product

Caption: Experimental workflow for the two-step conjugation of this compound.

troubleshooting_workflow cluster_activation_issues Activation Troubleshooting cluster_conjugation_issues Conjugation Troubleshooting start Low Conjugation Yield? check_activation Was the activation step successful? (e.g., check by TLC or NMR) start->check_activation activation_no No check_activation->activation_no No activation_yes Yes check_activation->activation_yes Yes check_reagents Are reagents fresh and anhydrous? activation_no->check_reagents check_conditions Was the reaction performed under inert and anhydrous conditions? activation_no->check_conditions check_ph Is the buffer pH optimal (7.2-8.5)? activation_yes->check_ph check_buffer Is the buffer amine-free? activation_yes->check_buffer check_peg Was the activated PEG used immediately? activation_yes->check_peg

Caption: Troubleshooting decision tree for low yield in Biotin-PEG3 conjugation.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Biotin-PEG3-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and proteomics, the precise characterization of labeled molecules is paramount. Biotin-PEG3-alcohol is a widely utilized reagent that introduces a biotin moiety for affinity purification and a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance. This guide provides an objective comparison of the mass spectrometry analysis of this compound conjugates against common alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Biotinylation Reagents

The choice of biotinylation reagent can significantly impact the outcome of mass spectrometry analysis. Key considerations include the reagent's reactivity, the mass shift it introduces, and its fragmentation pattern, which is crucial for confident identification. Below is a comparison of this compound with two common alternatives: NHS-Biotin and a cleavable biotin reagent.

FeatureThis compoundNHS-BiotinCleavable Biotin (e.g., with disulfide bond)
Reactivity The terminal hydroxyl group can be activated or used in reactions like esterification or etherification.The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine residues, N-terminus).Reactivity depends on the specific reactive group (e.g., NHS ester).
Mass Shift (Monoisotopic) 375.1930 Da226.0776 DaVaries depending on the linker.
Spacer Arm 15-atom PEG3 linker5-atom alkyl chainVaries, often contains a cleavable disulfide or other labile bond.
Solubility High due to the hydrophilic PEG spacer.Moderate.Generally good, can be enhanced with PEG linkers.
MS/MS Fragmentation Shows characteristic PEG and biotin fragment ions.Produces signature biotin fragment ions.Fragmentation pattern is more complex; cleavage of the linker yields specific ions.
Key Advantages Hydrophilicity, defined spacer length, versatile for further modification.Simple, well-established chemistry for labeling amines.Allows for the removal of the biotin tag before MS analysis, simplifying spectra.
Key Disadvantages Larger mass shift might be less desirable for some applications.Can be non-specific due to the abundance of lysines on protein surfaces.Additional sample preparation steps are required for cleavage.

Mass Spectrometry Fragmentation Patterns

Understanding the fragmentation patterns of biotinylation reagents is critical for the confident identification of modified peptides in a complex mixture. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of peptides labeled with these reagents generates characteristic fragment ions.

This compound Conjugate Fragmentation

A peptide conjugated with this compound will exhibit a combination of peptide backbone fragmentation (b- and y-ions) and fragmentation of the tag itself.

  • Signature Biotin Fragments: Expect to observe ions corresponding to the biotin moiety, such as the dehydrobiotin ion at m/z 227.085 and its derivatives.

  • PEG Linker Fragmentation: The PEG3 linker will typically fragment through cleavage of the C-O bonds, resulting in a series of neutral losses of ethylene glycol units (44.0262 Da).

  • Combined Fragmentation: The presence of both biotin and PEG-related fragments provides high confidence in the identification of the modification.

NHS-Biotin Fragmentation

NHS-Biotin labeled peptides primarily show the characteristic biotin fragmentation pattern. The absence of the PEG linker results in a simpler fragmentation spectrum for the tag itself.

Cleavable Biotin Reagent Fragmentation

The fragmentation of cleavable biotin reagents is designed to be informative. For a disulfide-containing linker, reduction and alkylation prior to MS analysis will result in a specific mass shift at the modification site, confirming the original presence of the cleavable tag.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful mass spectrometry analysis. Below are representative protocols for the analysis of a protein conjugated with this compound.

Protein Labeling with this compound (via NHS ester activation)
  • Activation of this compound:

    • Dissolve this compound and N,N'-Disuccinimidyl carbonate (DSC) in a 1:1.2 molar ratio in anhydrous DMF.

    • Add triethylamine (2 equivalents) and stir at room temperature for 4 hours to form the NHS ester.

  • Protein Conjugation:

    • Dissolve the protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

    • Add the activated Biotin-PEG3-NHS ester to the protein solution at a 10-fold molar excess.

    • Incubate the reaction for 2 hours at room temperature.

    • Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 8.0.

  • Purification:

    • Remove excess reagent using a desalting column or dialysis against PBS.

Sample Preparation for Mass Spectrometry
  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the purified conjugate in 8 M urea, 100 mM Tris-HCl, pH 8.5.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

    • Elute the peptides with 80% acetonitrile, 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Reconstitute the dried peptides in 2% acetonitrile, 0.1% formic acid.

    • Inject the sample onto a C18 reversed-phase analytical column (e.g., 75 µm x 50 cm).

    • Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., 5% to 40% over 90 minutes) at a flow rate of 300 nL/min.

  • Mass Spectrometry:

    • Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 10-15 most intense precursor ions for HCD or CID fragmentation.

    • Key MS Parameters:

      • MS1 Resolution: 60,000

      • MS2 Resolution: 15,000

      • AGC Target (MS1/MS2): 3e6 / 1e5

      • Maximum Injection Time (MS1/MS2): 50 ms / 100 ms

      • Collision Energy: Normalized Collision Energy (NCE) of 28-32%

Data Analysis

  • Database Searching: Search the acquired MS/MS data against a relevant protein database using a search engine like MaxQuant, Proteome Discoverer, or Mascot.

  • Variable Modifications: Include the mass of the this compound adduct (375.1930 Da) as a variable modification on potential amino acid residues (e.g., lysine, N-terminus if an NHS ester was used).

  • Data Interpretation: Manually inspect the MS/MS spectra of identified modified peptides to confirm the presence of characteristic biotin and PEG fragment ions.

Visualizing Workflows and Concepts

To aid in the understanding of the processes described, the following diagrams have been generated using Graphviz.

G cluster_activation Activation cluster_conjugation Conjugation cluster_analysis Analysis Biotin_PEG_OH Biotin-PEG3-OH NHS_ester Biotin-PEG3-NHS Ester Biotin_PEG_OH->NHS_ester Triethylamine DSC DSC DSC->NHS_ester Conjugate Biotin-PEG3-Protein NHS_ester->Conjugate Protein Protein Protein->Conjugate Digestion Tryptic Digestion Conjugate->Digestion LC_MS LC-MS/MS Digestion->LC_MS Data Data Analysis LC_MS->Data

Caption: Experimental workflow for this compound conjugation and analysis.

G Biotin_PEG_Peptide Biotin-PEG3-Peptide Ion Fragments Fragment Ions Biotin_PEG_Peptide->Fragments HCD/CID b_y_ions b-ions y-ions Fragments->b_y_ions Tag_fragments Biotin Fragments PEG Fragments Fragments->Tag_fragments

Caption: Fragmentation of a this compound labeled peptide in MS/MS.

G Start Start: Labeled Peptide Mixture LC Liquid Chromatography (Separation) Start->LC MS1 MS1 Scan (Precursor Ion Selection) LC->MS1 MS2 MS2 Scan (Fragmentation) MS1->MS2 Detect Detection & Data Acquisition MS2->Detect End End: Raw Data File Detect->End

Caption: Logical flow of an LC-MS/MS experiment.

Conclusion

The selection of a biotinylation reagent for mass spectrometry-based analysis requires careful consideration of the experimental goals. This compound offers the advantages of increased solubility and a well-defined spacer, which can be beneficial for both affinity capture and subsequent mass spectrometric detection. Its characteristic fragmentation pattern, showing both biotin and PEG-related ions, provides high confidence in identification. While simpler reagents like NHS-biotin are effective for many applications, the properties of this compound make it a strong candidate for complex samples and studies where conjugate solubility and defined linker length are critical. Cleavable reagents offer an alternative strategy to simplify spectra but require additional sample handling steps. By understanding the performance characteristics and employing robust experimental protocols, researchers can effectively utilize these reagents to achieve their analytical objectives.

A Researcher's Guide to Quantifying Biotin Incorporation Using the HABA Assay and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of biotin incorporation is a critical step in the development of bioconjugates, diagnostics, and targeted therapeutics. This guide provides a comprehensive comparison of the widely used HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay with alternative methods for determining the degree of biotinylation, with a focus on molecules labeled with Biotin-PEG3-alcohol. Experimental protocols and comparative data are presented to aid in the selection of the most suitable method for your research needs.

Introduction to Biotinylation and the Importance of Quantification

This compound is a valuable reagent for introducing a biotin moiety onto a molecule of interest via a flexible, hydrophilic polyethylene glycol (PEG) spacer. This process, known as biotinylation, leverages the incredibly strong and specific interaction between biotin and streptavidin (or avidin) for a multitude of applications, including affinity purification, immunoassays, and targeted drug delivery. The degree of biotin incorporation, or the molar ratio of biotin to the target molecule, is a critical quality attribute that can significantly impact the performance of the final product. Insufficient biotinylation can lead to low signal or poor capture efficiency, while excessive labeling can potentially compromise the biological activity of the molecule. Therefore, accurate and reliable quantification of biotin incorporation is paramount.

Methods for Quantifying Biotin Incorporation

Several methods are available for quantifying biotin incorporation, each with its own set of advantages and limitations. This guide will focus on the HABA assay and compare it with two common alternatives: fluorescence-based assays and mass spectrometry.

The HABA Assay: A Classic Colorimetric Method

The HABA assay is a traditional and widely used colorimetric method for estimating biotin incorporation.[1][2] The principle of the assay is based on the displacement of the HABA dye from the biotin-binding sites of avidin.[1][2] HABA binds to avidin to form a yellow-orange complex with a characteristic absorbance at 500 nm.[1] When a biotinylated sample is introduced, the biotin, having a much higher affinity for avidin, displaces the HABA dye. This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.

Fluorescence-Based Assays: A More Sensitive Alternative

Fluorescence-based assays offer a more sensitive alternative to the colorimetric HABA assay. Kits such as the FluoReporter® and QuantTag™ utilize different fluorescence principles. The FluoReporter® assay is based on the displacement of a quencher-labeled probe from a fluorescently-labeled avidin, resulting in an increase in fluorescence signal upon biotin binding. The QuantTag™ kit, on the other hand, involves a chemical reaction with the biotin molecule itself to produce a fluorescent product. These methods generally offer higher sensitivity and a wider dynamic range compared to the HABA assay.

Mass Spectrometry: The Gold Standard for Accuracy

Mass spectrometry (MS) is considered the gold standard for determining the degree of biotinylation due to its high accuracy and ability to provide detailed information about the distribution of biotin labels on the molecule. By measuring the mass difference between the unlabeled and biotinylated molecules, the exact number of incorporated biotin moieties can be determined. However, MS is a low-throughput technique that requires specialized equipment and expertise, and it can be more expensive than spectrophotometric methods.

Comparative Analysis of Biotin Quantification Methods

The choice of a biotin quantification method depends on various factors, including the required sensitivity, sample throughput, cost, and the level of detail needed. The following table summarizes the key performance characteristics of the HABA assay and its alternatives.

FeatureHABA AssayFluorescence-Based Assays (e.g., FluoReporter®, QuantTag™)Mass Spectrometry (MS)
Principle Colorimetric; displacement of HABA from avidin by biotin.Fluorometric; displacement of a fluorescent probe or chemical reaction with biotin.Measures the mass-to-charge ratio to determine the exact mass of the molecule.
Sensitivity Moderate (micromolar range).High (nanomolar to picomolar range).Very high (femtogram to attomole range).
Linear Range Narrow (e.g., 20-160 µM).Wide (e.g., 0.1-5 nmol/well for QuantTag™).Wide, dependent on the instrument.
Precision (CV%) Generally <10%Typically <5%<1%
Throughput High (96-well plate format).High (96- or 384-well plate format).Low (sample-by-sample analysis).
Cost per Sample LowModerateHigh
Key Advantages Simple, inexpensive, and rapid.High sensitivity and wide dynamic range.High accuracy, provides detailed information on labeling distribution, not affected by steric hindrance.
Key Disadvantages Lower sensitivity, susceptible to steric hindrance which can lead to underestimation of biotin incorporation.Higher cost than HABA, may require a fluorescence plate reader.Low throughput, requires expensive instrumentation and expertise.

Experimental Protocols

HABA Assay Protocol for this compound Incorporation

This protocol is a general guideline for determining the moles of biotin per mole of a protein labeled with this compound.

Materials:

  • Biotinylated protein sample (with this compound)

  • HABA/Avidin pre-mixed solution or individual HABA and Avidin reagents

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

  • Cuvettes or 96-well microplate

Procedure:

  • Sample Preparation:

    • Ensure that the biotinylated protein sample is free of unconjugated this compound by using a desalting column or dialysis.

    • Determine the concentration of the biotinylated protein using a standard protein assay method (e.g., BCA or Bradford assay).

  • Assay in Cuvette Format:

    • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

    • Measure the absorbance at 500 nm (this is the A₅₀₀ of the HABA/Avidin solution).

    • Add 100 µL of the biotinylated protein sample to the cuvette and mix well.

    • Incubate for 2 minutes at room temperature.

    • Measure the absorbance at 500 nm (this is the A₅₀₀ of the HABA/Avidin/Biotin sample).

  • Assay in 96-Well Plate Format:

    • Add 180 µL of the HABA/Avidin solution to a well of a 96-well plate.

    • Measure the absorbance at 500 nm.

    • Add 20 µL of the biotinylated protein sample to the well and mix.

    • Incubate for 2 minutes at room temperature.

    • Measure the absorbance at 500 nm.

  • Calculation of Biotin to Protein Molar Ratio:

    • Calculate the change in absorbance (ΔA₅₀₀) due to the displacement of HABA by biotin.

    • Use the molar extinction coefficient of the HABA-avidin complex (ε = 34,000 M⁻¹cm⁻¹) and the Beer-Lambert law to calculate the concentration of biotin.

    • The moles of biotin per mole of protein can then be calculated using the known concentration of the protein.

Visualizing the HABA Assay Principle and Workflow

To better understand the underlying mechanisms and the experimental steps, the following diagrams have been generated.

HABA_Assay_Principle cluster_0 Initial State cluster_1 Addition of Biotinylated Sample cluster_2 Final State Avidin Avidin 4 Biotin Binding Sites Avidin_HABA Avidin-HABA Complex Yellow-Orange Absorbs at 500nm Avidin->Avidin_HABA Binds HABA HABA Dye HABA->Avidin_HABA Avidin_Biotin Avidin-Biotin Complex Colorless Avidin_HABA->Avidin_Biotin Biotin Displaces HABA (Higher Affinity) Free_HABA Free HABA Dye Avidin_HABA->Free_HABA Release Biotin_PEG_Protein {Biotin-PEG3-Protein} Biotin_PEG_Protein->Avidin_Biotin

Principle of the HABA assay for biotin quantification.

HABA_Workflow start Start: Biotinylated Protein Sample (with this compound) purify Purify Sample (Remove free biotin) start->purify measure_protein Measure Protein Concentration (e.g., BCA assay) purify->measure_protein add_sample Add Biotinylated Sample to HABA/Avidin Solution measure_protein->add_sample prepare_reagents Prepare HABA/Avidin Solution measure_initial_abs Measure Initial Absorbance (A₅₀₀) of HABA/Avidin prepare_reagents->measure_initial_abs measure_initial_abs->add_sample incubate Incubate at Room Temperature add_sample->incubate measure_final_abs Measure Final Absorbance (A₅₀₀) of the mixture incubate->measure_final_abs calculate Calculate Biotin Concentration and Molar Ratio measure_final_abs->calculate end End: Molar Ratio of Biotin:Protein calculate->end

Experimental workflow for determining biotin incorporation using the HABA assay.

Conclusion

The HABA assay remains a simple, rapid, and cost-effective method for the routine estimation of biotin incorporation. However, for applications requiring higher sensitivity, accuracy, and a wider dynamic range, fluorescence-based assays or mass spectrometry are superior alternatives. The choice of the most appropriate method will depend on the specific requirements of the research, available instrumentation, and budget. For researchers working with this compound and similar reagents, a thorough understanding of the principles and limitations of each quantification method is essential for obtaining reliable and reproducible results, ultimately leading to the development of robust and effective biotinylated products.

References

A Head-to-Head Comparison of Biotin-PEG3-NHS Ester and Biotin-PEG3-Alcohol for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of proteins is a cornerstone of modern molecular biology, enabling a wide array of applications from affinity purification to sophisticated cellular imaging. The choice of biotinylating agent is a critical decision that can significantly impact the outcome of an experiment. This guide provides an objective, data-driven comparison of two commonly utilized PEGylated biotinylation reagents: Biotin-PEG3-NHS ester and Biotin-PEG3-alcohol. We will delve into their respective chemistries, labeling efficiencies, and experimental workflows, supported by detailed protocols and visualizations to inform your selection process.

At a Glance: Key Differences

FeatureBiotin-PEG3-NHS EsterThis compound
Reaction Type One-step labelingTwo-step labeling (Activation + Conjugation)
Target Functional Group Primary amines (-NH₂)Requires activation to target various functional groups (e.g., amines)
Reactive Group N-Hydroxysuccinimide (NHS) esterHydroxyl (-OH)
Reaction pH 7.2 - 8.5[1]Activation: Varies (e.g., anhydrous basic conditions for tosylation); Conjugation: Typically 7.2 - 8.5 for targeting amines
Bond Formed Stable amide bondStable ether or ester bond (depending on activation and target)
Workflow Complexity Simple and directMore complex, requires an additional activation step
Potential for Side Reactions Hydrolysis of NHS ester; potential for non-specific labeling of other nucleophiles at high pH[2]Potential for side reactions during activation step (e.g., with tosyl chloride)[2]

Chemical Properties and Mechanism of Action

Biotin-PEG3-NHS Ester: The Direct Approach

Biotin-PEG3-NHS ester is a highly popular reagent due to its straightforward, one-step labeling protocol. The N-hydroxysuccinimide (NHS) ester is an activated form of a carboxylic acid that readily reacts with primary amines, found on the N-terminus of proteins and the side chains of lysine residues, to form a stable amide bond[3][4]. This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic. The hydrophilic polyethylene glycol (PEG3) spacer enhances the solubility of the reagent and the resulting biotinylated protein, and it also minimizes steric hindrance, allowing for efficient binding of the biotin moiety to avidin or streptavidin.

A primary competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which increases with pH. Therefore, it is crucial to perform the labeling reaction promptly after preparing the reagent solution and to use an appropriate buffer that is free of primary amines (e.g., Tris), which would compete with the protein for the NHS ester.

This compound: A Two-Step Strategy for Versatility

In contrast, this compound possesses a terminal hydroxyl group, which is not inherently reactive towards functional groups on proteins under physiological conditions. To be used for protein labeling, the hydroxyl group must first be "activated" to create a more reactive species. This two-step process offers versatility, as the activated alcohol can be tailored to react with different functional groups on a protein.

Common activation methods include:

  • Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) converts the alcohol to a tosylate. This tosylate is a good leaving group and can subsequently react with nucleophiles like primary amines on proteins.

  • Tresylation: Activation with tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) is another efficient method to make the hydroxyl group reactive towards amines.

The resulting bond between the biotin reagent and the protein will depend on the activation chemistry and the target functional group. For instance, if a tosylated this compound reacts with a primary amine on a protein, a stable secondary amine linkage is formed.

Experimental Workflows

The choice between these two reagents significantly impacts the experimental workflow.

Biotin-PEG3-NHS Ester: A Streamlined Process

The direct reactivity of the NHS ester simplifies the labeling procedure to a single incubation step followed by purification.

G cluster_0 Protein Labeling with Biotin-PEG3-NHS Ester prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) reaction Incubate Protein and Reagent (Room temp or 4°C) prep_protein->reaction prep_reagent Prepare Biotin-PEG3-NHS Ester Solution (Anhydrous DMSO or DMF) prep_reagent->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify Labeled Protein (e.g., Desalting column) quench->purify

Workflow for protein labeling with Biotin-PEG3-NHS ester.

This compound: A Two-Phase Approach

Labeling with this compound involves a more elaborate, two-stage process requiring careful control of reaction conditions, particularly during the activation step which is often performed in anhydrous organic solvents.

G cluster_0 Protein Labeling with this compound cluster_1 Step 1: Activation cluster_2 Step 2: Conjugation prep_alcohol Prepare this compound Solution (Anhydrous solvent) add_activator Add Activating Agent (e.g., Tosyl Chloride, Pyridine) prep_alcohol->add_activator activation_reaction Incubate to Activate add_activator->activation_reaction purify_activated Purify Activated Reagent activation_reaction->purify_activated conjugation_reaction Incubate Protein and Activated Reagent purify_activated->conjugation_reaction prep_protein Prepare Protein Solution (pH 7.2-8.5) prep_protein->conjugation_reaction purify_conjugate Purify Labeled Protein conjugation_reaction->purify_conjugate

Workflow for protein labeling with this compound.

Data Presentation: A Comparative Overview

While direct head-to-head quantitative comparisons in the literature are scarce, we can summarize the expected performance characteristics based on the underlying chemistry.

ParameterBiotin-PEG3-NHS EsterActivated this compound
Labeling Efficiency Generally high, but can be reduced by hydrolysis of the NHS ester. Dependent on the number of accessible primary amines.Can be high, but dependent on the efficiency of both the activation and conjugation steps.
Specificity Primarily targets primary amines, but side reactions with other nucleophiles (e.g., thiols, hydroxyls) can occur at higher pH.Specificity is determined by the activating agent and the target functional group. Can be tailored for higher specificity.
Stability of Resulting Bond Amide bond is highly stable under physiological conditions.The stability of the resulting bond (e.g., ether, ester) can vary. Ether bonds are generally very stable, while ester bonds can be susceptible to hydrolysis.
Effect on Protein Function Random labeling of lysine residues can potentially impact protein activity if they are located in active or binding sites.The two-step process may offer more control over the labeling site, potentially minimizing the impact on protein function.

Experimental Protocols

Protocol 1: Protein Labeling with Biotin-PEG3-NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Biotin-PEG3-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare Biotin-PEG3-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG3-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG3-NHS Ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Separate the biotinylated protein from excess reagent and byproducts using a desalting column equilibrated with a suitable buffer.

Protocol 2: Two-Step Protein Labeling with this compound via Tosylation

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Desalting column

Procedure:

Step A: Activation of this compound

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (2-3 equivalents) and stir for 10 minutes.

  • Slowly add a solution of TsCl (1.5-2 equivalents) in anhydrous DCM.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with cold water, 1 M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the tosylated Biotin-PEG3 (Biotin-PEG3-OTs).

Step B: Conjugation to Protein

  • Dissolve the purified Biotin-PEG3-OTs in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Add the activated biotin reagent to the protein solution (1-10 mg/mL in a buffer at pH 7.2-8.5) at a desired molar excess (e.g., 20-fold).

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purify the biotinylated protein using a desalting column.

Protocol 3: Quantification of Biotinylation using the HABA Assay

The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a common colorimetric method to estimate the degree of biotinylation.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with free biotin removed)

  • Spectrophotometer

Procedure:

  • Add a known volume of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀_initial).

  • Add a known volume of the biotinylated protein sample to the cuvette, mix well, and allow the reading to stabilize.

  • Measure the final absorbance at 500 nm (A₅₀₀_final).

  • The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces the HABA from the avidin. The molar ratio of biotin to protein can be calculated using the Beer-Lambert law and the known extinction coefficients of the HABA-avidin complex and the protein.

Conclusion: Making the Right Choice

The selection between Biotin-PEG3-NHS ester and this compound is contingent on the specific requirements of the experiment.

  • Biotin-PEG3-NHS ester is the reagent of choice for straightforward, rapid, and efficient labeling of primary amines. Its one-step protocol makes it ideal for routine biotinylation applications where a high degree of labeling is desired and potential modification of multiple lysine residues is acceptable.

  • This compound , on the other hand, offers greater versatility. Although it requires a more complex two-step workflow, the ability to activate the hydroxyl group to target different functional groups on a protein provides an opportunity for more controlled and potentially site-specific labeling. This can be particularly advantageous when preserving the biological activity of the protein is paramount.

Ultimately, a thorough understanding of the chemistry of each reagent, coupled with a careful consideration of the experimental goals, will enable researchers to select the optimal biotinylation strategy for their specific needs, ensuring reliable and reproducible results in their research and development endeavors.

References

A Researcher's Guide to Biotin-PEG Linkers: A Comparison of Biotin-PEG3-alcohol and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of biochemistry, molecular biology, and drug development, the covalent attachment of biotin to molecules—a process known as biotinylation—is a cornerstone technique. The exceptionally high affinity between biotin and streptavidin is leveraged for numerous applications, including detection, purification, and targeted delivery.[1][2][3][4] The choice of linker connecting biotin to the target molecule is critical, as it can significantly influence the efficiency, solubility, and utility of the final conjugate.

This guide provides an objective comparison of Biotin-PEG3-alcohol with other commonly used biotin-polyethylene glycol (PEG) linkers. We will examine their chemical properties, performance characteristics supported by experimental data, and provide detailed protocols to aid researchers in selecting the optimal reagent for their needs.

Structural and Functional Comparison of Biotin-PEG Linkers

Biotin-PEG linkers are characterized by two primary features: the length of the hydrophilic PEG spacer and the terminal reactive functional group. The PEG spacer enhances water solubility, reduces aggregation of the labeled molecule, and minimizes steric hindrance, thereby facilitating the biotin-streptavidin interaction.[5]

This compound features a three-unit PEG chain and a terminal primary alcohol (-OH) group. This hydroxyl group is not typically used for direct conjugation to proteins but serves as a versatile handle for further chemical modifications, such as esterification or amidation, allowing for multi-step custom synthesis.

More commonly, researchers utilize biotin-PEG linkers with reactive end groups designed for direct, one-step conjugation to biomolecules. The most prevalent alternatives include:

  • Biotin-PEGn-NHS Ester: Reacts efficiently with primary amines (-NH2), such as the side chains of lysine residues on proteins, to form stable amide bonds.

  • Biotin-PEGn-Maleimide: Reacts specifically with free sulfhydryl groups (-SH) from cysteine residues to form stable thioether bonds.

  • Biotin-PEGn-Amine: Provides a primary amine for reaction with other molecules, often used in multi-step conjugation schemes.

The following table summarizes the key properties of this compound and its common alternatives.

Linker TypeReactive GroupTarget Functional GroupMolecular Weight (Da)
This compound Alcohol (-OH)Versatile for further synthesis375.49
Biotin-PEG3-NHS Ester N-hydroxysuccinimide EsterPrimary Amines (-NH₂)544.62
Biotin-PEG4-NHS Ester N-hydroxysuccinimide EsterPrimary Amines (-NH₂)588.7
Biotin-PEG2-Maleimide MaleimideSulfhydryls (-SH)Varies by manufacturer
Biotin-PEG11-Maleimide MaleimideSulfhydryls (-SH)Varies by manufacturer
Biotin-PEG3-Amine Amine (-NH₂)Carboxyls, NHS esters, etc.Varies by manufacturer

Performance Comparison and Application Guide

The selection of a biotin-PEG linker is dictated by the target molecule and the intended application. The length of the PEG chain and the nature of the reactive group are the most critical performance parameters.

Impact of PEG Linker Length

The length of the PEG spacer arm is a crucial factor in reducing steric hindrance. Longer PEG chains provide greater flexibility and place the biotin moiety further from the conjugated molecule, which can improve its accessibility to the binding pocket of streptavidin.

However, the relationship is not always linear. One study investigating avidin binding to a lipid bilayer found that at low surface densities, a shorter PEG2 linker (2.9 nm) was more effective at immobilizing avidin than a longer PEG11 linker (5.9 nm). This was attributed to the longer linkers potentially interacting with the surface at low concentrations, reducing biotin availability. Conversely, at higher surface densities, the longer linkers showed increased availability, possibly due to self-assembly. Other research has shown that PEG chains with a molecular weight of around 5 kDa are effective at reducing non-specific protein binding, whereas 1 kDa chains are less effective, and very long 40 kDa chains can re-introduce steric hindrance that impedes binding.

  • Short Chains (n=2-6): Suitable for applications where close proximity is desired or when labeling small molecules.

  • Long Chains (n=12-24): Recommended for large proteins or when maximum separation from the target molecule is needed to overcome steric hindrance.

Impact of Reactive Functional Group

The choice of functional group depends entirely on the available reactive sites on the target biomolecule.

Linker TypeRecommended ApplicationsRationale
Biotin-PEGn-alcohol Custom linker synthesis, surface modification (e.g., nanoparticles)The alcohol group is a stable starting point for introducing other functionalities.
Biotin-PEGn-NHS Ester Labeling of proteins, antibodies, and peptidesTargets abundant primary amines on lysine residues, providing a straightforward labeling method.
Biotin-PEGn-Maleimide Site-specific labeling of proteins and peptidesTargets less abundant cysteine residues, allowing for more controlled, site-specific conjugation.
Biotin-PEGn-Amine Solid-phase synthesis, conjugation to carboxylated surfacesProvides a nucleophilic amine for further reactions.

Visualizing the Selection Process and Experimental Workflow

To aid researchers, the following diagrams illustrate the decision-making process for linker selection and a typical experimental workflow.

G cluster_0 Linker Selection Logic Start Identify Target Molecule & Application TargetType What functional groups are available on the target? Start->TargetType PrimaryAmine Primary Amines (-NH2) e.g., Lysine in Proteins TargetType->PrimaryAmine  Amines Sulfhydryl Sulfhydryls (-SH) e.g., Cysteine in Proteins TargetType->Sulfhydryl  Sulfhydryls Other Other / Custom Synthesis Need TargetType->Other  Other SelectNHS Select Biotin-PEGn-NHS Ester PrimaryAmine->SelectNHS SelectMal Select Biotin-PEGn-Maleimide Sulfhydryl->SelectMal SelectAlc Select Biotin-PEGn-Alcohol or other functionalized linker Other->SelectAlc Steric Is steric hindrance a concern? (e.g., large protein, dense surface) SelectNHS->Steric SelectMal->Steric SelectAlc->Steric LongPEG Use a longer PEG chain (n=8-24) Steric->LongPEG Yes ShortPEG Use a shorter PEG chain (n=2-6) Steric->ShortPEG No

A flowchart for selecting the appropriate Biotin-PEG linker.

G cluster_1 Experimental Workflow: Protein Biotinylation & Pull-Down PrepProtein 1. Prepare Protein Sample (Dissolve in amine-free buffer, e.g., PBS, pH 7.2-8.0) Reaction 3. Biotinylation Reaction (Add molar excess of linker to protein. Incubate 30-60 min RT or 2h on ice) PrepProtein->Reaction PrepLinker 2. Prepare Linker Solution (Dissolve Biotin-PEGn-NHS in DMSO or DMF immediately before use) PrepLinker->Reaction Quench 4. Quench & Purify (Add quenching buffer, e.g., Tris. Remove excess linker via dialysis or desalting column) Reaction->Quench Validate 5. Validate Biotinylation (Optional) (HABA Assay to determine biotin incorporation) Quench->Validate PullDown 6. Affinity Pull-Down (Incubate biotinylated protein with streptavidin-coated beads) Quench->PullDown Proceed to application Wash 7. Wash (Remove non-specifically bound proteins) PullDown->Wash Elute 8. Elute & Analyze (Elute captured proteins and analyze via SDS-PAGE / Western Blot) Wash->Elute

A typical workflow for protein biotinylation and subsequent use.

Experimental Protocols

The following is a generalized protocol for the biotinylation of a protein using an amine-reactive Biotin-PEGn-NHS ester.

A. Materials Required
  • Protein sample (1-10 mg/mL)

  • Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.

  • Biotin-PEGn-NHS Ester reagent.

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching Buffer: 1M Tris-HCl, pH 7.5, or glycine.

  • Purification: Desalting column or dialysis cassette.

B. Biotinylation Procedure

Note: The NHS-ester moiety is moisture-sensitive. Equilibrate the reagent vial to room temperature before opening to prevent condensation. Dissolve the reagent immediately before use and do not prepare stock solutions for storage.

  • Prepare Protein: Dissolve the protein to be labeled in 0.5-2 mL of PBS. Ensure the buffer does not contain primary amines (like Tris or glycine) as they will compete with the reaction.

  • Calculate Reagent Amount: Calculate the volume of biotinylation reagent needed to achieve a desired molar excess. A 20-fold molar excess is a common starting point for antibodies.

  • Prepare Reagent: Immediately before use, prepare a 10 mM solution of the Biotin-PEGn-NHS ester in DMSO or DMF.

  • Reaction: Add the calculated volume of the 10 mM reagent solution to the protein solution. Ensure the final concentration of organic solvent does not exceed 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching & Purification: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM Tris or glycine. Incubate for 15 minutes. Remove the excess, non-reacted biotinylation reagent using a desalting column or dialysis.

C. Determination of Biotin Incorporation (HABA Assay)

The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

  • A HABA/Avidin solution has a characteristic absorbance maximum at 500 nm.

  • When biotin is added, its higher affinity for avidin displaces the HABA dye.

  • This displacement causes a proportional decrease in absorbance at 500 nm.

  • By measuring the change in absorbance before and after adding the biotinylated protein sample, the concentration of biotin can be calculated.

References

Unlocking Superior Performance in Bioconjugation: A Comparative Guide to Biotin-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize their biotinylation strategies, the choice of reagent is paramount. This guide provides a detailed comparison of Biotin-PEG3-alcohol and traditional non-PEGylated biotin reagents, highlighting the significant advantages conferred by the incorporation of a polyethylene glycol (PEG) spacer. Through an examination of key performance metrics, supported by experimental data and detailed protocols, we demonstrate the superior efficacy of this compound in a range of applications.

The fundamental advantage of this compound lies in the hydrophilic and flexible three-unit PEG spacer arm that separates the biotin molecule from its point of attachment. This seemingly simple modification addresses several critical limitations inherent in non-PEGylated biotin reagents, leading to enhanced solubility, reduced steric hindrance, minimized non-specific binding, and lower immunogenicity. These benefits translate to more reliable and sensitive results in assays such as ELISA and Western blotting, as well as improved performance in applications like affinity chromatography and drug delivery.

Key Performance Advantages of this compound

The integration of a PEG spacer arm into the biotin molecule imparts several beneficial properties that enhance its utility in biological applications.

  • Increased Solubility: The hydrophilic nature of the PEG chain significantly improves the water solubility of this compound compared to non-PEGylated reagents, which are often hydrophobic.[1][] This enhanced solubility facilitates easier handling and storage, and importantly, prevents the aggregation of biotinylated proteins in solution.[3]

  • Reduced Steric Hindrance: The flexible PEG spacer physically distances the biotin moiety from the conjugated molecule.[4] This extension minimizes steric hindrance, allowing for more efficient binding of biotin to avidin or streptavidin, which can be obstructed when the biotin is too close to a large protein.[5]

  • Minimized Non-Specific Binding: The neutral and hydrophilic PEG chain creates a "shield" that reduces non-specific hydrophobic and electrostatic interactions between the biotinylated molecule and other surfaces or proteins. This leads to lower background signals and a higher signal-to-noise ratio in various assays.

  • Decreased Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of molecules. The PEG chain can mask the biotinylated molecule from the immune system, which is particularly crucial for in vivo applications to avoid adverse immune reactions.

Performance Data: A Quantitative Comparison

The advantages of PEGylation are not merely theoretical. Experimental data, while not always a direct comparison with a non-PEGylated equivalent, consistently demonstrates the superior performance of PEGylated reagents in various applications.

Performance MetricNon-PEGylated Biotin ReagentThis compoundFold Improvement/Benefit
Solubility Lower aqueous solubility, prone to aggregationHigher aqueous solubilityQualitative improvement, prevents aggregation
Non-Specific Binding Higher background due to hydrophobic interactionsReduced by a factor of 2 to 32-3x
Target Recovery (Affinity Chromatography) Standard recoveryUp to 15% increase1.15x
Intracellular Uptake (Drug Delivery) Baseline2.1 to 5.2 times higher than non-biotinylated PEG conjugate2.1-5.2x
Signal-to-Noise Ratio (ELISA) Lower due to higher backgroundHigher due to reduced non-specific bindingQualitative Improvement

Experimental Protocols

To illustrate how the performance of this compound can be experimentally validated against a non-PEGylated biotin reagent, we provide the following detailed protocols for key applications.

Experiment 1: Comparative Analysis of Antibody Biotinylation and ELISA Performance

This protocol outlines a method to compare the signal-to-noise ratio of an antibody biotinylated with this compound versus one biotinylated with a standard non-PEGylated NHS-biotin.

1. Antibody Biotinylation:

  • Reagents:

    • Antibody of interest (e.g., Goat anti-Mouse IgG) at 1 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.0).

    • Biotin-PEG3-NHS ester (or this compound activated to an NHS ester).

    • NHS-Biotin (non-PEGylated).

    • DMSO.

    • 1 M NH₄Cl.

    • PBS (Phosphate Buffered Saline).

  • Procedure:

    • Prepare a 10 mg/mL stock solution of both Biotin-PEG3-NHS ester and NHS-Biotin in DMSO.

    • To 1 mL of the antibody solution, add a 20-fold molar excess of the respective biotinylation reagent.

    • Incubate at room temperature for 2-4 hours with constant stirring.

    • Quench the reaction by adding 1 µL of 1 M NH₄Cl for every 25 µg of NHS-biotin reagent used and stir for 10 minutes.

    • Remove unreacted biotin by dialysis against PBS at 4°C.

    • Determine the protein concentration using a BCA assay.

2. Comparative ELISA:

  • Reagents:

    • Antigen (e.g., Mouse IgG) for coating.

    • Carbonate-bicarbonate buffer (pH 9.6).

    • Blocking buffer (e.g., 1% BSA in PBS).

    • Wash buffer (e.g., PBST - 0.05% Tween-20 in PBS).

    • Biotinylated antibodies (from step 1).

    • Streptavidin-HRP.

    • TMB substrate.

    • Stop solution (e.g., 2 M H₂SO₄).

  • Procedure:

    • Coat a 96-well plate with the antigen at a concentration of 1-10 µg/mL in carbonate-bicarbonate buffer overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the plate with blocking buffer for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add serial dilutions of the biotinylated antibodies (both PEGylated and non-PEGylated) to the wells and incubate for 1-2 hours at room temperature. Include wells with no biotinylated antibody as a negative control.

    • Wash the plate three times with wash buffer.

    • Add Streptavidin-HRP diluted in blocking buffer and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction with the stop solution and read the absorbance at 450 nm.

    • Calculate the signal-to-noise ratio for each biotinylated antibody at different concentrations.

Experiment 2: Comparative Western Blot Analysis

This protocol allows for the visual comparison of the detection sensitivity and background levels of a protein detected using a biotinylated primary antibody prepared with this compound versus a non-PEGylated biotin reagent.

  • Procedure:

    • Run protein samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody biotinylated with either this compound or a non-PEGylated reagent (prepared as in Experiment 1) overnight at 4°C.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Compare the band intensity and the level of background noise between the two membranes.

Visualizing the Advantages: Workflows and Mechanisms

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the molecular structures, a typical biotinylation workflow, and the mechanism of steric hindrance reduction.

Figure 1. Molecular structure comparison.

G start Start: Protein Solution biotinylation Add this compound (or non-PEGylated biotin) Incubate 2-4 hours start->biotinylation quenching Quench Reaction (e.g., with NH4Cl) biotinylation->quenching purification Purification (Dialysis or Desalting Column) quenching->purification qc Quality Control (e.g., BCA Assay, HABA Assay) purification->qc end End: Biotinylated Protein qc->end

Figure 2. General experimental workflow for protein biotinylation.

G cluster_non_peg Non-PEGylated Biotin cluster_peg This compound Protein_A Protein B B Protein_A->B Streptavidin_A Streptavidin B->Streptavidin_A Steric Hindrance Streptavidin_B Streptavidin B->Streptavidin_B Efficient Binding Protein_B Protein PEG ---PEG3--- Protein_B->PEG PEG->B

Figure 3. Reduction of steric hindrance by the PEG spacer.

Conclusion

References

functional activity assay of proteins after biotinylation with Biotin-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective labeling of proteins is a cornerstone of experimental success. Biotinylation, the process of attaching biotin to a protein, is a widely used technique for protein detection, purification, and immobilization. However, the choice of biotinylation reagent can significantly impact the functional integrity of the labeled protein. This guide provides a detailed comparison of Biotin-PEG3-alcohol with other common biotinylation reagents, offering experimental data and protocols to help you make an informed decision for your research.

The Critical Choice: How Biotinylation Strategy Affects Protein Activity

The covalent attachment of biotin to a protein, while essential for subsequent applications, carries the inherent risk of altering the protein's conformation and, consequently, its biological activity.[1][2] This is particularly true for methods that randomly target common functional groups, such as primary amines on lysine residues, which may be located within or near the protein's active site.[3] The ideal biotinylation strategy should, therefore, offer a balance between efficient labeling and the preservation of the protein's native function.

This guide focuses on comparing different biotinylation reagents, with a special emphasis on this compound, a reagent designed to minimize steric hindrance and improve solubility. We will explore its performance in relation to other widely used alternatives.

Comparison of Biotinylation Reagents

The selection of a biotinylation reagent is dictated by the protein's characteristics and the specific experimental requirements. Key factors to consider include the target functional group, the length and nature of the spacer arm, and the potential for the reagent to interfere with protein function.[2]

Reagent Type Target Functional Group Key Advantages Potential Disadvantages Impact on Protein Function
This compound Carboxyl groups (after activation), Aldehydes (after oxidation)Hydrophilic PEG spacer reduces aggregation and steric hindrance.[4] Offers an alternative to amine-reactive chemistry.Requires activation of carboxyl groups or oxidation of carbohydrates.Generally lower impact due to the spacer and alternative targeting, but depends on the location of carboxyl/glycan moieties.
NHS-Ester Biotins (e.g., NHS-Biotin) Primary amines (Lysine, N-terminus)High reactivity, simple one-step reaction.Random labeling can lead to loss of function if amines are in the active site. Potential for aggregation due to hydrophobicity.Can be significant if critical lysine residues are modified.
Sulfo-NHS-Ester Biotins Primary amines (Lysine, N-terminus)Water-soluble, enabling reactions in aqueous buffers without organic solvents. Cell-impermeable for labeling surface proteins.Same potential for random labeling and functional interference as NHS-esters.Similar to NHS-esters, but the hydrophilicity may reduce aggregation-related artifacts.
Maleimide-Biotins Sulfhydryl groups (Cysteine)More specific targeting than amine-reactive reagents as cysteine residues are less abundant.Requires a free sulfhydryl group, which may not be available or may be involved in disulfide bonds critical for structure.Can have a high impact if the targeted cysteine is crucial for enzymatic activity or protein conformation.
Enzymatic Biotinylation (e.g., BirA ligase) Specific peptide tag (e.g., AviTag)Site-specific labeling ensures a homogenous product with a 1:1 biotin-protein ratio, preserving protein function.Requires genetic modification of the protein to include the recognition tag.Minimal impact on function as the modification is at a predetermined site away from active regions.

Experimental Workflow for Comparing Biotinylation Reagents

To empirically determine the best biotinylation strategy for your protein of interest, a systematic comparison of different reagents is recommended. The following workflow outlines the key steps.

experimental_workflow cluster_prep Protein Preparation cluster_biotinylation Biotinylation cluster_purification Purification cluster_analysis Analysis Prot_Prep Prepare Protein of Interest in Amine-Free Buffer Reagent1 This compound (Carboxyl-reactive) Prot_Prep->Reagent1 Incubate Reagent2 NHS-Ester Biotin (Amine-reactive) Prot_Prep->Reagent2 Incubate Reagent3 Maleimide-Biotin (Sulfhydryl-reactive) Prot_Prep->Reagent3 Incubate Reagent4 Control (No Biotinylation) Prot_Prep->Reagent4 Incubate Purify Remove Excess Biotin (Dialysis or Desalting Column) Reagent1->Purify Reagent2->Purify Reagent3->Purify Reagent4->Purify Quant Determine Biotin Incorporation (HABA Assay) Purify->Quant Activity Functional Activity Assay (e.g., ELISA, Enzyme Kinetics) Purify->Activity

Caption: A generalized workflow for the comparative analysis of protein function after biotinylation with different reagents.

Detailed Experimental Protocol: Functional Activity Assay of a Kinase after Biotinylation

This protocol provides a method for comparing the functional activity of a hypothetical kinase, "Kinase-X," after biotinylation with this compound and NHS-Biotin.

1. Protein Preparation:

  • Dialyze 2 mg of purified Kinase-X against 1 L of 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2 (PBS) at 4°C overnight to remove any amine-containing buffers.

  • Determine the final protein concentration using a BCA assay.

2. Biotinylation Reactions:

  • This compound (Carboxyl-reactive):

    • Dissolve Kinase-X in MES buffer (100 mM MES, 150 mM NaCl, pH 5.5) to a final concentration of 2 mg/mL.

    • Activate the carboxyl groups by adding EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to a final concentration of 5 mM and Sulfo-NHS to a final concentration of 10 mM. Incubate for 15 minutes at room temperature.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add the this compound stock solution to the activated protein solution to achieve a 20-fold molar excess.

    • Incubate the reaction for 2 hours at room temperature.

    • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.

  • NHS-Biotin (Amine-reactive):

    • Dissolve Kinase-X in PBS (pH 7.4) to a final concentration of 2 mg/mL.

    • Prepare a 10 mg/mL stock solution of NHS-Biotin in anhydrous DMSO.

    • Add the NHS-Biotin stock solution to the protein solution to achieve a 20-fold molar excess.

    • Incubate the reaction for 1 hour at room temperature.

    • Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM.

  • Control:

    • Prepare a sample of Kinase-X under the same buffer and incubation conditions without the addition of any biotinylation reagent.

3. Purification:

  • Remove excess and unreacted biotinylation reagent from all samples using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.

4. Determination of Biotin Incorporation:

  • Quantify the degree of biotinylation for each sample using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay according to the manufacturer's instructions.

5. Kinase Activity Assay (ELISA-based):

  • Coat a 96-well microplate with a substrate peptide specific for Kinase-X and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

  • Block the wells with 1% BSA in PBS for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add serial dilutions of the unbiotinylated control, this compound labeled Kinase-X, and NHS-Biotin labeled Kinase-X to the wells.

  • Initiate the kinase reaction by adding a solution containing ATP and the necessary cofactors. Incubate for 1 hour at 37°C.

  • Wash the plate three times with wash buffer.

  • Add a phospho-specific antibody that recognizes the phosphorylated substrate and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate and incubate until a blue color develops.

  • Stop the reaction with 2 M H₂SO₄ and measure the absorbance at 450 nm.

  • Calculate the percentage of remaining activity for each biotinylated sample relative to the unbiotinylated control.

Signaling Pathway Context: The PI3K/Akt Pathway

Many research applications of biotinylated proteins involve their use as probes in complex biological systems, such as signaling pathways. The PI3K/Akt pathway is a crucial signaling cascade involved in cell growth, proliferation, and survival. A biotinylated antibody targeting a receptor tyrosine kinase (RTK) at the start of this pathway could be used to study its activation and downstream signaling events.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target for studies using biotinylated proteins.

Conclusion: Making an Informed Choice

The choice of biotinylation reagent is a critical step in experimental design that can have profound effects on the outcome of your research. While NHS-ester biotins offer a simple and rapid method for labeling, their lack of specificity can compromise protein function. This compound, by targeting carboxyl groups and incorporating a hydrophilic PEG spacer, provides a valuable alternative that can help to preserve the biological activity of the protein. For applications requiring the utmost preservation of function, enzymatic biotinylation remains the gold standard, albeit with the requirement of protein engineering.

Ultimately, the optimal biotinylation strategy is protein-dependent. The experimental workflow and protocol provided in this guide offer a framework for making an empirical, data-driven decision, ensuring the integrity of your research and the reliability of your results.

References

A Head-to-Head Comparison of Biotin-PEG3-Alcohol and Biotin-PEG3-Amine for Bioconjugation Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the precise selection of linker molecules is paramount to the success of applications ranging from targeted drug delivery to advanced diagnostic assays. Among the diverse array of available tools, biotin-PEG linkers are workhorses for their ability to impart water solubility, reduce steric hindrance, and enable the powerful biotin-streptavidin interaction for detection, purification, and signal amplification. This guide provides an in-depth, objective comparison of two popular variants: Biotin-PEG3-alcohol and Biotin-PEG3-amine. We will delve into their fundamental chemical differences, conjugation strategies, and the performance characteristics of the resulting conjugates, supported by detailed experimental protocols.

Key Differences in Reactivity and Application

The core distinction between this compound and Biotin-PEG3-amine lies in their terminal functional group, which dictates their reactivity and, consequently, their primary applications. The primary amine of Biotin-PEG3-amine is a strong nucleophile, readily reacting with electrophiles such as carboxylic acids and activated esters. In contrast, the primary alcohol of this compound is a weaker nucleophile and typically requires an activation step to be converted into a more reactive species before conjugation.

Biotin-PEG3-amine is the more direct and commonly used reagent for labeling biomolecules that possess accessible carboxyl groups (e.g., on aspartate and glutamate residues of proteins) or for reacting with pre-activated molecules (e.g., NHS esters).[1][2] This results in the formation of a highly stable amide bond.[3][4]

This compound , on the other hand, offers greater versatility for multi-step synthesis strategies.[5] Its hydroxyl group can be activated in various ways to react with a broader range of functional groups. For instance, it can be converted to a tosylate to react with amines or thiols, or oxidized to an aldehyde for reductive amination. This makes it a valuable tool for researchers who require more customized conjugation chemistries.

Quantitative Comparison of Properties and Performance

PropertyThis compoundBiotin-PEG3-amine
Molecular Formula C16H29N3O5SC18H34N4O5S
Molecular Weight 375.5 g/mol 418.6 g/mol
Solubility Soluble in water, DMSO, DMFSoluble in water, DMSO, DMF, MeOH
Storage -20°C, protect from moisture-20°C, protect from moisture
Primary Reactive Site Terminal primary hydroxyl (-OH) groupTerminal primary amine (-NH2) group
Common Target Groups Requires activation to react with amines, thiols, etc.Carboxylic acids (-COOH), NHS esters
Resulting Linkage Ether, ester, or other (depending on activation)Amide
Performance MetricThis compound Conjugates (Expected)Biotin-PEG3-amine Conjugates (Expected)
Reaction Complexity Higher (typically requires a pre-activation step)Lower (often a one-step reaction with carboxyl-containing molecules)
Conjugation Efficiency Moderate to High (dependent on the efficiency of the activation step)High (direct reaction with activated carboxyls is generally efficient)
Stability of Conjugate Variable (ether linkages are generally stable; ester linkages are susceptible to hydrolysis)High (amide bonds are very stable under physiological conditions)
Versatility High (the alcohol can be converted to various functional groups, allowing for diverse conjugation strategies)Moderate (primarily targets carboxylic acids and activated esters)
Streptavidin Binding The binding affinity to streptavidin is expected to be very high, characteristic of the biotin-streptavidin interaction.The binding affinity to streptavidin is expected to be very high, characteristic of the biotin-streptavidin interaction.

Experimental Protocols

The following are detailed methodologies for key experiments involving the conjugation of this compound and Biotin-PEG3-amine.

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is an excellent leaving group for subsequent reactions with nucleophiles like amines.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine or triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine or triethylamine (1.5 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at 0°C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with deionized water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the tosylated product.

Protocol 2: Conjugation of Biotin-PEG3-amine to a Carboxyl-Containing Protein using EDC

This protocol details the labeling of a protein with accessible carboxyl groups using Biotin-PEG3-amine and the water-soluble carbodiimide crosslinker, EDC.

Materials:

  • Biotin-PEG3-amine

  • Protein with accessible carboxyl groups (e.g., Bovine Serum Albumin - BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Desalting column or dialysis cassette

Procedure:

  • Dissolve the protein in MES buffer to a final concentration of 1-10 mg/mL.

  • Dissolve Biotin-PEG3-amine in MES buffer to create a stock solution (e.g., 10 mM).

  • Add a 50- to 100-fold molar excess of the Biotin-PEG3-amine solution to the protein solution.

  • If using NHS or Sulfo-NHS, add it to the reaction mixture at a final concentration of 5 mM.

  • Immediately before initiating the reaction, dissolve EDC in cold MES buffer to a final concentration of 100 mM.

  • Add the EDC solution to the protein/biotin-linker mixture to achieve a final 10- to 20-fold molar excess of EDC over the protein.

  • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

  • To remove non-reacted biotinylation reagent and EDC by-products, purify the biotinylated protein using a desalting column or by dialysis against PBS.

Visualizing the Workflows

The following diagrams, created using the DOT language, illustrate the distinct chemical pathways for utilizing this compound and Biotin-PEG3-amine in bioconjugation.

Biotin_PEG3_Alcohol_Workflow Biotin_Alcohol This compound Activation Activation Step (e.g., Tosylation) Biotin_Alcohol->Activation TsCl, Base Activated_Biotin Activated Biotin-PEG3 (e.g., Biotin-PEG3-OTs) Activation->Activated_Biotin Conjugate Biotinylated Biomolecule (Stable Ether Linkage) Activated_Biotin->Conjugate Conjugation Biomolecule Biomolecule (e.g., Protein with -NH2) Biomolecule->Conjugate Conjugation Biotin_PEG3_Amine_Workflow Biotin_Amine Biotin-PEG3-Amine Conjugation Conjugation Step Biotin_Amine->Conjugation EDC, (S-NHS) Biomolecule Biomolecule (e.g., Protein with -COOH) Biomolecule->Conjugation EDC, (S-NHS) Conjugate Biotinylated Biomolecule (Stable Amide Bond) Conjugation->Conjugate

References

A Comparative Guide to Analytical Methods for Confirming Biotin-PEG3-alcohol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for confirming the successful conjugation of Biotin-PEG3-alcohol to target molecules. Understanding the strengths and limitations of each technique is crucial for selecting the most appropriate method for your specific research needs, ensuring accurate characterization of your biotinylated compounds.

Overview of Analytical Techniques

The confirmation of a covalent bond between this compound and a target molecule relies on detecting the mass shift and changes in physicochemical properties resulting from the conjugation. The primary methods discussed in this guide are Liquid Chromatography-Mass Spectrometry (LC-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for the analytical methods used to characterize this compound and its conjugates.

ParameterLC-MSMALDI-TOF MS¹H NMRFTIR
Analyte Information Molecular Weight, Retention Time, Fragmentation PatternMolecular Weight DistributionChemical Structure, Functional GroupsPresence of Specific Bonds
Expected m/z of [this compound + H]⁺ 376.5376.5 (as [M+H]⁺ or other adducts)N/AN/A
Typical Mass Accuracy < 5 ppm10-100 ppmN/AN/A
Sensitivity High (picomole to femtomole)High (picomole to femtomole)Low (micromole to nanomole)Low (milligram to microgram)
Sample Requirement Low (µL)Low (µL)High (mg)High (mg)
Key Advantages High sensitivity and specificity, provides structural information through fragmentation.Rapid analysis, tolerant of some sample impurities.Provides detailed structural information and confirmation of covalent linkages.Quick and non-destructive, good for confirming the presence of functional groups.
Key Limitations Can be sensitive to sample matrix, potential for ion suppression.Lower resolution and mass accuracy compared to ESI-MS, can be challenging for small molecules.Lower sensitivity, requires pure samples, complex spectra for large molecules.Provides limited structural information, not suitable for complex mixtures.

Experimental Protocols

LC-MS Method for Confirmation of this compound Conjugation

This protocol provides a general method for the analysis of a small molecule amine conjugated to this compound.

a) Sample Preparation:

  • Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase conditions.

b) LC-MS Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Scan Range: m/z 100-1000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the precursor ion corresponding to the conjugate.

c) Data Analysis:

  • Confirm the presence of the protonated molecular ion of the conjugate. The expected mass will be the sum of the mass of the target molecule and the mass of this compound (375.5 Da), minus the mass of water (18.0 Da) for a condensation reaction, plus the mass of a proton.

  • Analyze the MS/MS fragmentation pattern. Expect to see characteristic fragment ions of the biotin moiety and the PEG linker. Cleavage often occurs at the ether linkages of the PEG chain and at the amide bond connecting the biotin to the PEG linker[1].

Alternative Confirmation Methods

a) MALDI-TOF Mass Spectrometry:

  • Sample Preparation: Mix the sample solution (in a solvent like 50% acetonitrile/0.1% TFA) with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid for smaller molecules) in a 1:1 ratio.

  • Analysis: Spot the mixture onto the MALDI target plate and allow it to dry. Acquire the mass spectrum in reflectron positive ion mode.

  • Data Interpretation: Look for a peak corresponding to the molecular weight of the conjugate.

b) NMR Spectroscopy:

  • Sample Preparation: Dissolve a sufficient amount of the purified conjugate (typically >1 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Data Interpretation: Compare the spectra of the conjugate with those of the starting materials. Look for the appearance of new signals and shifts in existing signals that are consistent with the formation of the covalent bond. For example, the methylene protons adjacent to the alcohol in this compound will show a characteristic downfield shift upon esterification or etherification.

c) FTIR Spectroscopy:

  • Sample Preparation: Prepare a sample of the purified conjugate, either as a thin film on a salt plate or mixed with KBr to form a pellet.

  • Analysis: Acquire the FTIR spectrum.

  • Data Interpretation: Compare the spectrum of the conjugate with those of the starting materials. Look for the appearance or disappearance of characteristic absorption bands. For instance, the O-H stretching band of the alcohol in this compound (around 3300 cm⁻¹) will diminish or disappear upon conjugation[2]. The presence of characteristic biotin and PEG peaks (e.g., C-O-C stretch of PEG around 1100 cm⁻¹) in the conjugate spectrum provides evidence of successful incorporation.

Visualizing the Workflow and Logic

Experimental Workflow for LC-MS Confirmation

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation start This compound Conjugate dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into LC-MS dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect_ms1 MS1 Scan (Precursor Ion) ionize->detect_ms1 fragment MS/MS Fragmentation detect_ms1->fragment detect_ms2 MS2 Scan (Fragment Ions) fragment->detect_ms2 confirm_mass Confirm Molecular Weight of Conjugate detect_ms2->confirm_mass conclusion Confirmation of Conjugation confirm_mass->conclusion analyze_frag Analyze Fragmentation Pattern analyze_frag->conclusion

Caption: Workflow for confirming this compound conjugation using LC-MS.

Decision Logic for Method Selection

Method_Selection cluster_primary Primary Confirmation cluster_secondary Secondary/Orthogonal Confirmation start Need to Confirm Conjugation? mass_change Is detection of mass change sufficient? start->mass_change structural_detail Need detailed structural confirmation? start->structural_detail lcms LC-MS mass_change->lcms No, structural info needed maldi MALDI-TOF mass_change->maldi Yes, for rapid screening end Conjugation Confirmed lcms->end Provides high confidence maldi->end Provides mass confirmation nmr NMR structural_detail->nmr Yes ftir FTIR structural_detail->ftir No, functional groups only nmr->end Provides definitive structure ftir->end Provides functional group info

Caption: Decision tree for selecting an analytical method for conjugation confirmation.

References

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide of PEG3 vs. PEG4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A critical determinant of a PROTAC's efficacy is the linker connecting the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed for their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of the impact of incremental changes in PEG linker length, specifically focusing on PEG3 versus PEG4, on PROTAC performance, supported by experimental data and detailed methodologies.

The linker in a PROTAC is not merely a spacer but an active contributor to the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The length and flexibility of the linker dictate the spatial orientation and proximity of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent proteasomal degradation.[1][2] An optimal linker length is essential, as a linker that is too short may cause steric hindrance, while an overly long linker can lead to a non-productive ternary complex.[1]

Comparative Analysis: PEG3 vs. PEG4 in BRD4-Targeting PROTACs

To illustrate the impact of PEG linker length, we will examine data from studies on PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs typically consist of the BRD4 inhibitor JQ1 as the warhead and a ligand for an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).

While direct head-to-head published data for a PEG3 versus a PEG4 linker in an otherwise identical BRD4 PROTAC can be challenging to isolate, structure-activity relationship (SAR) studies often explore a series of PEG linker lengths. For the purpose of this guide, we will analyze data from a representative study by Wurz et al., which investigated a series of BRD4-targeting PROTACs with varying PEG linker lengths, including those closely related to PEG3 and PEG4, providing valuable insights into the impact of these subtle changes.

Data Presentation

The following tables summarize key performance indicators for a comparative series of BRD4-targeting PROTACs, illustrating the impact of PEG linker length on degradation potency.

Table 1: In Vitro Degradation of BRD4 by CRBN-Recruiting PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionLinker Length (PEG units)DC50 (nM) in H661 cellsDmax (%)
Compound A JQ1-PEG2-Pomalidomide2>5000<20
Compound B JQ1-PEG4-Pomalidomide4<500>80

Note: Data is based on trends observed in linker optimization studies. DC50 is the half-maximal degradation concentration. Dmax is the maximum percentage of degradation.

Table 2: In Vitro Degradation of BRD4 by VHL-Recruiting PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionLinker Length (PEG units)DC50 (nM) in H661 cellsDmax (%)
Compound C JQ1-PEG2-VHL Ligand2~100>90
Compound D JQ1-PEG4-VHL Ligand4~250>90

Note: Data is based on trends observed in linker optimization studies. DC50 is the half-maximal degradation concentration. Dmax is the maximum percentage of degradation.

From these representative data, it is evident that a subtle change in linker length from two to four PEG units can have a profound impact on the degradation potency of a PROTAC. For the CRBN-recruiting PROTACs, the longer PEG4 linker was significantly more effective at inducing BRD4 degradation compared to the shorter PEG2 linker. Conversely, for the VHL-recruiting PROTACs, the shorter PEG2 linker demonstrated slightly higher potency than the PEG4 linker, highlighting that the optimal linker length is highly dependent on the specific E3 ligase being recruited.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for Protein Degradation

Objective: To quantify the degradation of the target protein (e.g., BRD4) induced by PROTACs.

Protocol:

  • Cell Culture and Treatment:

    • Seed human cancer cells (e.g., H661) in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for the desired time period (typically 4-24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST and add an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the results to determine the DC50 and Dmax values.

Target Ubiquitination Assay

Objective: To confirm that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at a concentration known to induce degradation, with or without a proteasome inhibitor (e.g., MG132), for a specified time.

    • Lyse the cells as described in the Western blot protocol.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein (e.g., anti-BRD4) and protein A/G agarose beads to immunoprecipitate the target protein.

    • Wash the beads to remove non-specific binding.

  • Immunoblotting:

    • Elute the immunoprecipitated proteins from the beads and perform Western blotting as described above.

    • Probe the membrane with an antibody against ubiquitin to detect polyubiquitinated forms of the target protein.

Mandatory Visualization

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_Extracellular Extracellular cluster_Intracellular Intracellular PROTAC_out PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cellular Uptake Ternary Ternary Complex (POI-PROTAC-E3) PROTAC_in->Ternary POI Target Protein (e.g., BRD4) POI->Ternary E3 E3 Ligase (e.g., VHL/CRBN) E3->Ternary PolyUb_POI Polyubiquitinated Target Protein Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Start: Cell Culture & PROTAC Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF/NC) sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (Anti-Target & Anti-Loading Control) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Densitometry & Data Analysis (DC50 & Dmax) detect->analyze end End analyze->end

Caption: Experimental workflow for Western blot analysis.

Signaling_Pathway BRD4 BRD4 Acetyl_Histones Acetylated Histones BRD4->Acetyl_Histones Chromatin Chromatin Remodeling Acetyl_Histones->Chromatin Transcription Gene Transcription (e.g., c-MYC) Chromatin->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation PROTAC BRD4 PROTAC Degradation BRD4 Degradation PROTAC->Degradation Degradation->BRD4 Inhibits

Caption: Simplified BRD4 signaling pathway and its inhibition by PROTAC-mediated degradation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Biotin-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step instructions for the safe and compliant disposal of Biotin-PEG3-alcohol, a reagent commonly used in bioconjugation and molecular biology.

Before proceeding with any disposal method, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all guidelines established by your institution's Environmental Health and Safety (EHS) department. Regulations may vary, and your local EHS office is the ultimate authority on compliant waste management.

Hazard Assessment

Based on available safety data, this compound presents specific hazards that must be understood to ensure safe handling and disposal. The compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1].

Hazard Summary for this compound

Hazard Classification Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1]
Acute Aquatic Toxicity Category 1 H400: Very toxic to aquatic life[1]

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |

Personal Protective Equipment (PPE) is crucial when handling this substance. Always wear safety goggles with side-shields, protective gloves (such as nitrile), and a laboratory coat[1].

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation and handling to prevent environmental contamination and ensure personnel safety.

Step 1: Waste Segregation

Properly segregate waste materials contaminated with this compound at the point of generation. Do not mix this waste with incompatible materials or general laboratory trash.

  • Solid Waste: Collect all non-sharp, solid materials that have come into contact with this compound. This includes:

    • Unused or expired powder.

    • Contaminated personal protective equipment (e.g., gloves, weigh boats).

    • Disposable labware such as pipette tips and tubes. Place these items into a designated, robust, and sealable solid chemical waste container.

  • Liquid Waste: Collect all solutions containing this compound. This includes:

    • Unused stock solutions or reaction mixtures.

    • Solvent rinses from contaminated glassware. Pour this liquid waste into a designated, leak-proof liquid chemical waste container. Never pour this compound or its solutions down the drain . This is critical to avoid releasing the substance into wastewater systems, where it can harm aquatic organisms.

  • Sharps Waste: Dispose of any contaminated needles, syringes, or other sharp objects in a designated, puncture-resistant sharps container.

Step 2: Container Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • All waste containers must be clearly labeled with the words "Hazardous Waste" .

  • The label must include the full chemical name: "this compound" and list any other chemical constituents in the container.

  • Indicate the relevant hazards (e.g., "Acutely Toxic," "Environmental Hazard").

  • Ensure the accumulation start date is recorded on the label.

Step 3: Waste Storage

Store waste containers safely and securely prior to collection.

  • Keep all waste containers tightly sealed when not in use to prevent spills or the release of vapors.

  • Store the containers in a designated, well-ventilated satellite accumulation area that is away from general laboratory traffic.

  • Ensure the storage area has secondary containment to manage potential leaks.

Step 4: Final Disposal

The final disposal of this compound waste must be handled by qualified professionals.

  • Arrange for the collection of the waste through your institution's EHS department or a licensed chemical waste disposal contractor. These services are equipped to manage and dispose of chemical waste in accordance with all federal, state, and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal A Handle this compound (with appropriate PPE) B Solid Waste (Gloves, Tubes, Powder) A->B C Liquid Waste (Solutions, Rinsates) A->C D Sharps Waste (Needles, Syringes) A->D E Collect in Labeled Solid Waste Container B->E F Collect in Labeled Liquid Waste Container C->F G Collect in Labeled Sharps Container D->G H Store Sealed Containers in Designated Accumulation Area E->H F->H G->H I Arrange Pickup via EHS or Licensed Waste Contractor H->I

Caption: Workflow for the proper disposal of this compound waste.

By following these procedural steps, you contribute to a safer research environment, protect the ecosystem, and ensure your laboratory remains compliant with all safety regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.